Methionine Sulfoximine
説明
Structure
3D Structure
特性
IUPAC Name |
(2S)-2-amino-4-(methylsulfonimidoyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3S/c1-11(7,10)3-2-4(6)5(8)9/h4,7H,2-3,6H2,1H3,(H,8,9)/t4-,11?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTAYKAGBXMACB-DPVSGNNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=N)(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30936181 | |
| Record name | L-Methionine sulfoximine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15985-39-4, 21752-32-9, 21752-31-8 | |
| Record name | L-Methionine-DL-sulfoximine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15985-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Methionine-S,R-sulfoximine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015985394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methionine sulfoximine, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021752329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methionine sulfoximine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14103 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Methionine sulfoximine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Methionine sulfoximine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHIONINE SULFOXIMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9P6YZ6JX9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHIONINE SULFOXIMINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X87YR5KVS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHIONINE SULFOXIMINE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE3D2PZ3TT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Methionine Sulfoximine on Glutamine Synthetase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine sulfoximine (B86345) (MSO) is a potent, irreversible inhibitor of glutamine synthetase (GS), an enzyme central to nitrogen metabolism in all domains of life. By catalyzing the ATP-dependent synthesis of glutamine from glutamate (B1630785) and ammonia, glutamine synthetase plays a critical role in processes ranging from neurotransmitter recycling in the brain to nitrogen assimilation in bacteria. The inhibition of this crucial enzyme by MSO has significant physiological consequences, making it a valuable tool for studying glutamine metabolism and a potential therapeutic agent. This technical guide provides a comprehensive overview of the molecular mechanism of MSO's action on glutamine synthetase, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key processes.
Core Mechanism of Action: A Biphasic Inhibition
The inhibition of glutamine synthetase by L-methionine-S,R-sulfoximine is a two-step process, characterized by an initial, reversible competitive inhibition followed by a rapid, irreversible inactivation.[1][2] This biphasic nature is a key feature of MSO's interaction with the enzyme.
Initially, MSO, structurally similar to the substrate glutamate, competes for binding at the active site of glutamine synthetase.[1] This competitive binding is transient and reversible. However, in the presence of ATP, the enzyme catalyzes the phosphorylation of the sulfoximine nitrogen of MSO.[3] This reaction forms methionine sulfoximine phosphate (B84403) (MSO-P), a stable transition-state analog.[3]
MSO-P binds tightly but non-covalently to the active site, effectively locking the enzyme in an inactive conformation.[3][4] This binding is considered essentially irreversible due to the extremely slow dissociation rate of MSO-P from the enzyme complex.[3] The formation of this stable MSO-P-GS complex prevents the binding of glutamate and subsequent catalysis, leading to the irreversible inactivation of the enzyme.[4] Of the four stereoisomers of this compound, only L-methionine-S-sulfoximine is the active convulsant and inhibitor of glutamine synthetase.
Quantitative Inhibition Data
The inhibitory potency of this compound against glutamine synthetase has been quantified for various species. This data is crucial for comparative studies and for understanding the species-specific effects of MSO.
| Species | Enzyme Source | Inhibition Parameter | Value | Reference |
| Homo sapiens | Recombinant human | Ki (competitive) | 1.19 mM | [1][2] |
| Mycobacterium tuberculosis | Recombinant | IC50 | 3 mM |
Table 1: Quantitative Inhibition Data for this compound on Glutamine Synthetase.
Signaling Pathways and Logical Relationships
The interaction of MSO with glutamine synthetase can be visualized as a multi-step pathway leading to the irreversible inhibition of the enzyme.
Figure 1: Mechanism of biphasic inhibition of glutamine synthetase by this compound.
Experimental Protocols
Glutamine Synthetase Activity Assay (Coupled Spectrophotometric Method)
This assay measures glutamine synthetase activity by coupling the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
Materials:
-
Buffer: 100 mM Imidazole-HCl, pH 7.1 at 37°C
-
Substrates:
-
3 M L-Glutamate
-
250 mM ATP
-
1.2 M NH4Cl
-
-
Coupling System:
-
33 mM Phosphoenolpyruvate (PEP)
-
12.8 mM NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
-
Cofactors:
-
900 mM MgCl2
-
1 M KCl
-
-
Enzyme: Purified glutamine synthetase
-
Inhibitor: this compound solution
Procedure:
-
Prepare the Reaction Cocktail: In a suitable container, mix the following reagents to the specified final concentrations in a total volume of 3.00 ml:
-
34.1 mM Imidazole
-
102 mM Sodium Glutamate
-
8.5 mM ATP
-
1.1 mM PEP
-
60 mM MgCl2
-
18.9 mM KCl
-
45 mM NH4Cl
-
0.25 mM NADH
-
28 units Pyruvate Kinase
-
40 units L-Lactic Dehydrogenase
-
-
Incubation: Equilibrate the reaction cocktail to 37°C.
-
Initiate the Reaction: Add 0.4 - 0.8 units of glutamine synthetase to the reaction mixture.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
Inhibition Assay: To determine the effect of MSO, pre-incubate the enzyme with varying concentrations of MSO in the reaction mixture before initiating the reaction with the final substrate. For competitive inhibition studies, the reaction rates should be measured as quickly as possible after the addition of the enzyme.[5]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A simple method for measuring intracellular activities of glutamine synthetase and glutaminase in glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristics and Efficiency of Glutamine Production by Coupling of a Bacterial Glutamine Synthetase Reaction with the Alcoholic Fermentation System of Baker’s Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vivo Biological Effects of L-Methionine Sulfoximine
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Methionine Sulfoximine (B86345) (L-MSO) is a potent, irreversible inhibitor of glutamine synthetase (GS), the enzyme responsible for catalyzing the formation of glutamine from glutamate (B1630785) and ammonia (B1221849). This inhibition has profound and multifaceted biological consequences in vivo, making L-MSO a valuable tool in neuroscience research and a compound of interest for potential therapeutic applications. This technical guide provides a comprehensive overview of the core in vivo biological effects of L-MSO, with a focus on its mechanism of action, impact on neurotransmitter systems, and its dual role as a convulsant and a neuroprotective agent. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and critical signaling pathways and experimental workflows are visually represented.
Core Mechanism of Action: Irreversible Inhibition of Glutamine Synthetase
L-Methionine Sulfoximine exerts its primary biological effect by irreversibly inhibiting glutamine synthetase (GS).[1][2] MSO, a structural analog of glutamate, initially acts as a competitive inhibitor at the glutamate binding site of GS.[3][4] Following binding, the enzyme phosphorylates L-MSO, converting it into L-methionine sulfoximine phosphate. This phosphorylated product binds tightly to the active site, acting as a transition state analog and effectively causing irreversible inactivation of the enzyme.[4][5]
The L-S-methionine-S-sulfoximine isomer is specifically responsible for both the inhibition of glutamine synthetase and the convulsant effects observed in vivo.[6] This targeted inhibition of GS disrupts the glutamate-glutamine cycle, a critical pathway for neurotransmitter recycling and ammonia detoxification in the brain.
Signaling Pathway: L-MSO Inhibition of Glutamine Synthetase
Caption: L-MSO competitively binds to and is phosphorylated by Glutamine Synthetase, leading to its irreversible inactivation.
Quantitative Effects on Neurochemicals and Enzyme Activity
The in vivo administration of L-MSO leads to significant and measurable changes in the levels of key neurochemicals and enzyme activities, particularly within the central nervous system. These alterations are a direct consequence of glutamine synthetase inhibition.
| Parameter | Animal Model | L-MSO Dose | Time Point | Brain Region | Change from Control | Reference |
| Glutamine Synthetase Activity | SOD1(G93A) Mice | Not Specified | Not Specified | Brain | ↓ 85% | [7][8] |
| Rats | 75 mg/kg, i.p. | 165-210 min | Hippocampus | ↓ Significant Decrease | [2] | |
| Glutamine Levels | SOD1(G93A) Mice | Not Specified | Not Specified | Motor Cortex & Anterior Striatum | ↓ 60% | [7][8] |
| Rats (Ammonia Intoxication) | Not Specified | 3 hours | Brain | No Change | [9] | |
| Glutamate Levels | SOD1(G93A) Mice | Not Specified | Not Specified | Motor Cortex & Anterior Striatum | ↓ 30% | [7][8] |
| Ammonia Levels | Rats | Not Specified | 3 hours | Brain | ↑ 290% | [9] |
| Rats (Ammonium Acetate Intoxication) | Not Specified | Not Specified | Brain | ↑ 445% | [9] | |
| Brain Glycogen Content | C57BL/6J Mice | 75 mg/kg | Pre-convulsive | Brain | ↑ Increase | [10] |
| CBA/J Mice | 40 mg/kg | 24 hours | Brain | ↑ Increase | [10] |
Experimental Protocols
Induction of Seizures in Rodents
This protocol outlines a general procedure for inducing seizures in mice using L-MSO, based on methodologies described in the literature.[10][11]
Materials:
-
L-Methionine Sulfoximine (Sigma-Aldrich or equivalent)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal injection
-
Animal observation cages
-
Electroencephalogram (EEG) recording equipment (optional)
Procedure:
-
Animal Model: Use adult mice of a specific strain (e.g., C57BL/6J or CBA/J, noting their differential sensitivity).[10]
-
L-MSO Preparation: Dissolve L-MSO in sterile saline to the desired concentration. Doses can range from 40 mg/kg to 200 mg/kg depending on the mouse strain and desired effect (subconvulsive vs. convulsive).[10][11]
-
Administration: Administer the L-MSO solution via intraperitoneal (i.p.) injection.
-
Observation: Place the animals in individual observation cages and monitor for the onset of seizure activity. Seizure manifestation can include wild running, clonic and tonic convulsions.
-
EEG Monitoring (Optional): For more detailed analysis, implant electrodes for EEG recording prior to L-MSO administration to monitor electrographic seizure activity.
Workflow for L-MSO-Induced Seizure Experiment
Caption: A generalized workflow for conducting an in vivo experiment to study L-MSO-induced seizures in a rodent model.
Assessment of Neurochemical Changes
This protocol provides a general framework for measuring changes in brain metabolite levels following L-MSO administration, as informed by studies using proton magnetic resonance spectroscopy.[7][8]
Materials:
-
L-Methionine Sulfoximine
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for brain extraction
-
Liquid nitrogen
-
Proton Magnetic Resonance Spectroscopy (¹H-MRS) equipment
Procedure:
-
Animal Treatment: Administer L-MSO or saline (control) to the animals as described in Protocol 3.1.
-
Tissue Collection: At a predetermined time point post-injection, anesthetize the animal and rapidly decapitate.
-
Brain Extraction and Preservation: Quickly excise the brain and specific regions of interest (e.g., motor cortex, striatum). Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.
-
Sample Preparation: Prepare intact brain tissue samples for ¹H-MRS analysis.
-
¹H-MRS Analysis: Utilize ¹H-MRS with magic angle spinning to quantify the levels of glutamine, glutamate, GABA, and other metabolites.
-
Data Analysis: Compare the metabolite concentrations between the L-MSO-treated and control groups.
Neurological Effects: A Dual Role
Convulsant Properties
At high concentrations, L-MSO is a potent convulsant.[1][3] The exact mechanism underlying its epileptogenic activity is complex but is closely linked to the inhibition of glutamine synthetase.[6] The disruption of the glutamate-glutamine cycle leads to an accumulation of ammonia and alterations in glutamate homeostasis, which can contribute to neuronal hyperexcitability.[9] Interestingly, some studies suggest that L-MSO may also have direct excitotoxic actions by increasing glutamate release, which then activates NMDA receptors.[12]
Neuroprotective Potential
Paradoxically, at sub-convulsive doses, L-MSO has demonstrated neuroprotective effects in various in vivo models of neurological diseases.[3][13]
-
Amyotrophic Lateral Sclerosis (ALS): In a mouse model of ALS (SOD1 G93A), L-MSO treatment reduced brain levels of glutamine and glutamate, and significantly extended the lifespan of the mice.[7][8] This suggests that reducing glutamate-mediated excitotoxicity by inhibiting glutamine synthesis could be a therapeutic strategy.
-
Hyperammonemia and Acute Liver Disease: L-MSO is protective in rodent models of acute ammonia toxicity and acute liver failure.[3][14] By inhibiting the conversion of ammonia and glutamate to glutamine, L-MSO can mitigate the cerebral edema and neurotoxicity associated with elevated brain glutamine levels in these conditions.[3][14]
Logical Relationship: L-MSO's Dose-Dependent Neurological Effects
Caption: The neurological effects of L-MSO are dose-dependent, with high doses inducing convulsions and lower, sub-convulsive doses exhibiting neuroprotective properties, both stemming from the inhibition of glutamine synthetase.
Effects on Glutathione (B108866) Synthesis and Oxidative Stress
In vitro studies have shown that L-MSO can also inhibit γ-glutamylcysteine synthetase, the rate-limiting enzyme in glutathione (GSH) biosynthesis.[3] However, in vivo administration of L-MSO to rodents did not alter the brain's glutathione content.[3] This is likely due to the slow turnover of glutathione in the brain and the fact that its synthesis is more dependent on the availability of cysteine rather than glutamine.[3] While the direct impact of L-MSO on in vivo oxidative stress is not fully elucidated, its modulation of glutamate and potential excitotoxic effects at high doses could indirectly influence cellular redox status.
Applications in Cancer Research
The role of glutamine in cancer cell metabolism has made glutamine synthetase a target for cancer therapy. L-MSO and its analogs have been investigated for their potential as antineoplastic agents.[15] In a study on liver cancer in mice, L-MSO, in combination with an ammonia scavenger, showed a significant reduction in hepatic lesions.[16] This suggests that manipulating glutamine and ammonia metabolism with L-MSO could be a viable strategy in certain cancer contexts.
Conclusion
L-Methionine Sulfoximine is a powerful research tool with a well-defined primary mechanism of action: the irreversible inhibition of glutamine synthetase. This action precipitates a cascade of in vivo biological effects, including profound alterations in neurochemical balance, which can lead to either convulsant or neuroprotective outcomes depending on the dosage and experimental context. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to design and interpret studies utilizing L-MSO. Further investigation into its dose-dependent effects and its potential therapeutic applications in neurodegenerative diseases and cancer is warranted.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Glutamine Synthetase: A Potential Drug Target in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methionine sulfoximine - Wikipedia [en.wikipedia.org]
- 6. Identification of L-Methionine-S-Sulfoximine as the Convulsant Isomer of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an inhibitor of glutamine synthetase, lowers brain glutamine and glutamate in a mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ammonia and this compound intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo and in vitro glycogenic effects of this compound are different in two inbred strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. novapublishers.com [novapublishers.com]
- 12. This compound shows excitotoxic actions in rat cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine-relevance to the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Possible Treatment of End-Stage Hyperammonemic Encephalopathy by Inhibition of Glutamine Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of this compound analogs on the synthesis of glutamine and glutathione: possible chemotherapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ammonia scavenger and glutamine synthetase inhibitors cocktail in targeting mTOR/β-catenin and MMP-14 for nitrogen homeostasis and liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methionine Sulfoximine: A Technical Chronicle of its Discovery and Convulsant Action
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methionine sulfoximine (B86345) (MSO) is a potent convulsant that has played a pivotal role in neuroscience research, particularly in the study of epilepsy and glutamate (B1630785) metabolism. Its discovery as the toxic agent responsible for "canine hysteria" or "running fits" in dogs fed flour treated with agene (nitrogen trichloride) in the mid-20th century unveiled its powerful neurological effects. This technical guide provides a comprehensive overview of the discovery, history, and convulsant properties of MSO. It details the experimental protocols used in key historical and contemporary studies, presents quantitative data on its effects in various animal models, and illustrates the core signaling pathways disrupted by this compound. The primary mechanism of MSO's convulsant activity is the irreversible inhibition of glutamine synthetase, a critical enzyme in the glutamate-glutamine cycle, leading to an accumulation of the excitatory neurotransmitter glutamate and a disruption of ammonia (B1221849) metabolism. This guide serves as a detailed resource for professionals in neuroscience and drug development seeking to understand and utilize MSO as a tool for studying seizure mechanisms and developing novel therapeutic strategies.
A Historical Timeline: From "Running Fits" to a Molecular Target
The journey to understanding methionine sulfoximine's role as a convulsant is a classic example of toxicological investigation leading to fundamental neurochemical discovery.
-
Early 20th Century: A mysterious neurological disorder, characterized by seizures and erratic behavior termed "running fits" or "canine hysteria," emerges in dogs.
-
1946: Sir Edward Mellanby conclusively demonstrates that the consumption of flour treated with the "improving" agent, agene (nitrogen trichloride), is the cause of these seizures in dogs.
-
1947: Further research confirms Mellanby's findings, solidifying the link between "agenized" flour and canine epilepsy.
-
Post-1947: Intensive efforts are undertaken to isolate the toxic compound produced by the interaction of nitrogen trichloride (B1173362) with wheat protein.
-
1950s: The toxic factor is identified as a derivative of the amino acid methionine and is named this compound (MSO).
-
1969-1970: The specific stereoisomer responsible for the convulsant activity, L-methionine-S-sulfoximine, is identified. This research also establishes that MSO is an irreversible inhibitor of the enzyme glutamine synthetase (GS). This discovery provides the crucial link between MSO's chemical structure and its biological effect.
-
Present Day: MSO is widely used as a research tool to induce seizures in animal models of epilepsy, particularly for studying temporal lobe epilepsy. Sub-convulsive doses are also being investigated for potential neuroprotective properties.
The Core Mechanism: Inhibition of Glutamine Synthetase
The convulsant action of this compound is primarily attributed to its potent and irreversible inhibition of glutamine synthetase (GS). GS is a crucial enzyme, predominantly located in astrocytes in the brain, that plays a central role in the glutamate-glutamine cycle.
Signaling Pathway: Disruption of the Glutamate-Glutamine Cycle
The following diagram illustrates the normal function of the glutamate-glutamine cycle and its disruption by MSO.
Caption: Disruption of the Glutamate-Glutamine Cycle by this compound (MSO).
Under normal physiological conditions, glutamate released into the synaptic cleft is taken up by astrocytes via Excitatory Amino Acid Transporters (EAATs). Within the astrocyte, glutamine synthetase converts glutamate and ammonia into glutamine. Glutamine is then transported back to the neuron, where it is converted back to glutamate by phosphate-activated glutaminase, thus completing the cycle and replenishing the neurotransmitter pool of glutamate.
MSO, by irreversibly inhibiting glutamine synthetase, causes a cascade of neurochemical changes:
-
Glutamate Accumulation: The clearance of synaptic glutamate is impaired, leading to its accumulation in the extracellular space. This excess glutamate overstimulates postsynaptic glutamate receptors (e.g., NMDA and AMPA receptors), resulting in excessive neuronal excitation and excitotoxicity, which manifests as seizures.
-
Ammonia Dysregulation: The primary pathway for ammonia detoxification in the brain is its incorporation into glutamine by GS. MSO-induced inhibition of GS leads to an increase in brain ammonia levels. Elevated ammonia is neurotoxic and can further contribute to neuronal dysfunction and seizures.
-
Disruption of GABAergic Signaling: While the primary effect is on the glutamatergic system, some studies suggest that MSO can also indirectly affect the GABAergic system. The synthesis of the inhibitory neurotransmitter GABA is dependent on the availability of its precursor, glutamate. The dysregulation of the glutamate-glutamine cycle can, therefore, have downstream consequences on inhibitory neurotransmission.
Quantitative Effects of this compound
The convulsant effects of MSO are dose-dependent and vary significantly across species. Dogs are particularly sensitive, while primates and humans appear to be more resistant. The following tables summarize quantitative data from studies in various animal models.
Table 1: Dose-Response of this compound in Mice
| Mouse Strain | Route of Administration | Dose (mg/kg) | Seizure Latency (minutes, mean ± SD/SEM) | Percentage of Animals with Seizures | Reference |
| MSO-Fast | Intraperitoneal | 75 | 277.6 ± 64.5 | High | |
| MSO-Slow | Intraperitoneal | 250 | Did not respond within 10 hours | Low | |
| CBA/J | Intraperitoneal | 40 | Shorter latency | High | |
| C57BL/6J | Intraperitoneal | 100 | Longer latency | High | |
| Not Specified | Intraperitoneal | LD50: 218 | - | 50% mortality | |
| Not Specified | Intravenous | LD50: 100 | - | 50% mortality |
Table 2: Effects of Continuous Intrahippocampal MSO Infusion in Rats
| Infusion Rate (µ g/hour ) | Time to First Seizure (hours, median) | Seizure Characteristics | Reference |
| 0.625 | 9.5 | Recurrent seizures, initially frequent and low-stage, progressing to less frequent, partial seizures. |
Key Experimental Protocols
The following sections detail the methodologies for key experiments that have been instrumental in understanding the convulsant properties of MSO.
Induction of Seizures with "Agenized" Flour (Historical Protocol)
This protocol is based on the early investigations by Sir Edward Mellanby.
Objective: To induce "canine hysteria" by feeding dogs flour treated with nitrogen trichloride (agene).
Methodology:
-
Preparation of "Agenized" Flour:
-
White wheat flour is treated with nitrogen trichloride (agene) gas. The exact concentration and duration of exposure were key variables in the original studies and were often determined empirically.
-
-
Animal Model:
-
Dogs were used as the primary animal model due to their high sensitivity.
-
-
Dietary Administration:
-
The "agenized" flour was incorporated into the dogs' daily diet, typically as a major component of baked biscuits or bread.
-
A control group of dogs was fed a diet containing untreated flour.
-
-
Observation:
-
The animals were observed for the onset of neurological symptoms, including restlessness, ataxia, and the characteristic "running fits" or convulsive seizures.
-
The latency to the onset of symptoms and the severity of the seizures were recorded.
-
MSO-Induced Seizures in Rodents (Contemporary Protocol)
This protocol describes the common method for inducing seizures in rodents for epilepsy research.
Objective: To induce acute seizures in rodents using systemic administration of MSO.
Workflow Diagram:
Caption: Experimental workflow for inducing seizures in rodents with MSO.
Methodology:
-
Animal Model:
-
Mice or rats of a specific strain and age are used.
-
-
MSO Preparation:
-
L-methionine-S,R-sulfoximine is dissolved in a sterile vehicle, typically 0.9% saline, to the desired concentration.
-
-
Administration:
-
MSO is administered via intraperitoneal (i.p.) injection. The dose is calculated based on the animal's body weight (e.g., 75-250 mg/kg for mice).
-
-
Monitoring:
-
Behavioral Assessment: Animals are placed in an observation chamber and continuously monitored for seizure activity. Seizure severity can be scored using a standardized scale, such as the Racine scale.
-
Electroencephalography (EEG): For more detailed analysis, animals can be implanted with cortical or depth electrodes for continuous EEG recording.
-
Typical EEG Parameters:
-
Sampling Rate: 256 Hz or higher.
-
Filters: High-pass filter at 0.5 Hz and a low-pass filter at 70 Hz.
-
Amplification: Adjusted to the appropriate range for the recording system (e.g., sensitivity of 5-10 µV/mm).
-
-
-
-
Data Analysis:
-
The latency to the first seizure, the duration of seizures, and the seizure severity score are recorded and analyzed.
-
EEG recordings are analyzed for epileptiform discharges (e.g., spikes, sharp waves, and polyspike-and-wave complexes).
-
Glutamine Synthetase Activity Assay
This assay is used to measure the inhibitory effect of MSO on GS activity in brain tissue.
Objective: To quantify the activity of glutamine synthetase in brain homogenates.
Principle: The assay measures the formation of γ-glutamyl hydroxamate from glutamine and hydroxylamine (B1172632) in the presence of ADP and arsenate. The γ-glutamyl hydroxamate forms a colored complex with ferric chloride, which can be measured spectrophotometrically.
Methodology:
-
Tissue Preparation:
-
Brain tissue is rapidly dissected and homogenized in a cold buffer (e.g., Tris-HCl buffer).
-
The homogenate is centrifuged to obtain a supernatant containing the enzyme.
-
-
Reaction Mixture:
-
A reaction mixture is prepared containing glutamine, hydroxylamine, ADP, manganese chloride (or magnesium chloride), and arsenate in a suitable buffer.
-
-
Enzyme Reaction:
-
The brain supernatant is added to the reaction mixture and incubated at 37°C for a specific time (e.g., 15-30 minutes).
-
-
Termination and Color Development:
-
The reaction is stopped by the addition of a ferric chloride reagent (e.g., FeCl3 in HCl and trichloroacetic acid). This reagent also reacts with the γ-glutamyl hydroxamate to produce a colored product.
-
-
Measurement:
-
The absorbance of the colored complex is measured at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
-
Calculation:
-
The GS activity is calculated based on a standard curve generated with known amounts of γ-glutamyl hydroxamate and is typically expressed as units per milligram of protein.
-
Conclusion
The discovery of this compound as a convulsant has had a lasting impact on neuroscience. From its origins as the causative agent of "canine hysteria," MSO has become an invaluable tool for elucidating the critical role of the glutamate-glutamine cycle in maintaining neuronal excitability. Its specific and irreversible inhibition of glutamine synthetase provides a robust method for modeling epilepsy and studying the downstream consequences of impaired glutamate and ammonia metabolism. This technical guide has provided a comprehensive overview of the historical context, molecular mechanisms, quantitative effects, and key experimental protocols associated with MSO. For researchers, scientists, and drug development professionals, a thorough understanding of MSO's properties is essential for its effective use in advancing our knowledge of seizure disorders and for the development of novel therapeutic interventions targeting the glutamatergic system.
An In-depth Technical Guide to the Stereoisomers of Methionine Sulfoximine and Their Specific Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine sulfoximine (B86345) (MSO) is a potent, irreversible inhibitor of glutamine synthetase (GS), a critical enzyme in nitrogen metabolism and neurotransmitter recycling.[1][2][3] Its ability to modulate glutamate (B1630785) and glutamine levels has made it a valuable tool in neuroscience research, particularly in studies of excitotoxicity, hepatic encephalopathy, and neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[4][5] MSO possesses two chiral centers—the α-carbon and the sulfur atom—giving rise to four possible stereoisomers. The biological activity of MSO is highly stereospecific, with one isomer being predominantly responsible for its inhibitory effects. This guide provides a comprehensive overview of the stereoisomers of MSO, their specific activities, relevant experimental protocols, and associated biochemical pathways.
Methionine Sulfoximine Stereoisomers and Their Biological Activity
L-methionine is the biological precursor to the active forms of MSO. The two diastereomers derived from L-methionine are L-methionine-(S)-sulfoximine (L-S-MSO) and L-methionine-(R)-sulfoximine (L-R-MSO). Extensive research has demonstrated that the biological activity of MSO as a glutamine synthetase inhibitor resides almost exclusively in the L-methionine-S-sulfoximine isomer.[6][7] This isomer is also responsible for the convulsant effects observed at high doses of MSO.[6] The L-methionine-R-sulfoximine isomer is considered to be inactive as a glutamine synthetase inhibitor.[7] While some recent evidence suggests the L-R isomer may have anti-inflammatory effects independent of glutamine synthetase inhibition, its role as a GS inhibitor is negligible.[7]
Quantitative Inhibitory Activity
The inhibition of glutamine synthetase by MSO is a two-step process: an initial, reversible competitive inhibition followed by a rapid, irreversible inactivation.[1][8] The active L-S-MSO isomer is phosphorylated by glutamine synthetase in the presence of ATP, forming a stable transition-state analog that remains tightly bound to the active site.[6]
| Inhibitor | Enzyme Source | Ki (Competitive Inhibition) | Comments |
| L-methionine-S,R-sulfoximine | Recombinant Human Glutamine Synthetase | 1.19 mM | The inhibition is biphasic, with this Ki representing the initial reversible competitive phase.[1][8] |
| L-methionine-S,R-sulfoximine | Sheep Brain Glutamine Synthetase | ~0.2 mM | Estimated from early studies. |
The lack of inhibitory activity of the L-R isomer is supported by qualitative experimental data where purified L-R-MSO showed no significant inhibition of glutamine synthetase activity, in contrast to the potent inhibition by purified L-S-MSO.[7]
Signaling Pathways Involving this compound
The primary mechanism of action of this compound is the inhibition of glutamine synthetase, which plays a central role in the glutamate-glutamine cycle and glutamate excitotoxicity.
The Glutamate-Glutamine Cycle
The glutamate-glutamine cycle is a critical metabolic pathway in the central nervous system for recycling the neurotransmitter glutamate and detoxifying ammonia. Glutamate released into the synaptic cleft is taken up by astrocytes and converted to glutamine by glutamine synthetase. Glutamine is then transported back to neurons, where it is converted back to glutamate by glutaminase. MSO disrupts this cycle by inhibiting glutamine synthetase in astrocytes.
References
- 1. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of L-Methionine-S-Sulfoximine as the Convulsant Isomer of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro suppression of inflammatory cytokine response by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine-relevance to the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Methionine Sulfoximine in Neuroscience Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methionine Sulfoximine (B86345) (MSO), a convulsant agent, has become an invaluable tool in neuroscience research.[1][2][3] Its primary mechanism of action, the irreversible inhibition of glutamine synthetase (GS), provides a powerful method for investigating the critical roles of glutamine metabolism in both normal brain function and pathological conditions.[3][4][5] This technical guide provides a comprehensive overview of MSO's applications, summarizing key quantitative data, detailing experimental protocols, and visualizing its impact on neural pathways.
Core Mechanism of Action: Glutamine Synthetase Inhibition
MSO's principal role in neuroscience research stems from its potent and irreversible inhibition of glutamine synthetase.[3][4][5] This enzyme, primarily located in astrocytes, is crucial for the conversion of glutamate (B1630785) and ammonia (B1221849) into glutamine.[1][6] By inhibiting GS, MSO disrupts the glutamate-glutamine cycle, a fundamental process for recycling the neurotransmitter glutamate and detoxifying ammonia in the brain.[6][7]
The inhibition of human glutamine synthetase by MSO is a biphasic process, beginning with reversible competitive inhibition followed by rapid irreversible inactivation.[2][6] MSO, once phosphorylated by glutamine synthetase, acts as a transition state analog that binds tightly to the active site, thereby inactivating the enzyme.[5]
Applications in Neuroscience Research
The ability of MSO to disrupt glutamine synthesis has made it a versatile tool for studying a range of neurological processes and diseases:
-
Epilepsy and Seizure Modeling: Systemic administration or direct infusion of MSO into the brain is a well-established method for inducing seizures in animal models.[4][7][8] This allows researchers to study the mechanisms of epileptogenesis, particularly in models of temporal lobe epilepsy (TLE), where GS deficiency is a known pathological feature.[4][7][8] Chronic infusion of MSO into the hippocampus can replicate key features of human mesial TLE, including spontaneous recurrent seizures and hippocampal degeneration.[4]
-
Glutamate Excitotoxicity and Neurodegenerative Diseases: By modulating glutamate levels, MSO is used to investigate the role of excitotoxicity in neurodegenerative disorders such as Amyotrophic Lateral Sclerosis (ALS).[6][9][10] Studies in mouse models of ALS have shown that sub-convulsive doses of MSO can lower brain glutamate and glutamine levels, and even extend lifespan, suggesting a potential therapeutic avenue.[2][9][10]
-
Astrocyte-Neuron Interactions: MSO is instrumental in elucidating the metabolic coupling between astrocytes and neurons. By blocking the astrocytic production of glutamine, researchers can study the consequences for neuronal glutamate and GABA synthesis, highlighting the essential role of astrocytes in providing neurotransmitter precursors.[6][11]
-
Hyperammonemia and Hepatic Encephalopathy: MSO is used in models of hyperammonemia to study the role of glutamine accumulation in brain swelling (edema).[6][12] Paradoxically, by preventing the formation of glutamine, MSO can be neuroprotective in these models.[2][6]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies using MSO.
| Parameter | Value | Species/Model | Reference |
| Enzyme Inhibition | |||
| Ki (competitive inhibition) | 1.19 mM | Human (recombinant) | [2][6] |
| GS Activity Reduction (in vivo) | 85% | SOD1(G93A) mouse | [9][10] |
| >90% | Mouse (liver) | [13] | |
| Metabolite Level Changes | |||
| Brain Glutamine Reduction | 60% | SOD1(G93A) mouse | [9][10] |
| Brain Glutamate Reduction | 30% | SOD1(G93A) mouse | [9][10] |
| Striatal Glutamine Reduction | 63% | Rat | [14] |
| Striatal Glutamate Reduction | 48% | Rat | [14] |
| Striatal Aspartate Reduction | 61% | Rat | [14] |
| Plasma Glutamine Reduction | ~75% | Mouse | [13] |
| In Vitro Effects | |||
| Glutamine Efflux Increase | >400% | Rat cortical astrocytes | [15] |
| IL-6 Reduction (secreted) | 33% (4h), 45% (6h) | Mouse macrophages | [16] |
| TNFα Reduction (secreted) | Varies with conditions | Mouse macrophages | [16] |
Key Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of common experimental protocols involving MSO.
In Vivo Seizure Induction in Rodents
-
Objective: To induce seizures for epilepsy research.
-
Administration:
-
Systemic: Intraperitoneal (i.p.) injection. Doses vary significantly between strains, for example, 40 mg/kg (subconvulsive) in CBA/J mice and 75 mg/kg (subconvulsive) in C57BL/6J mice.[17] A dose of 75 mg/kg (i.p.) has also been used in rats.[3]
-
Local Infusion: Continuous infusion directly into a specific brain region (e.g., hippocampus) via an osmotic pump.[4][8]
-
-
Monitoring: Continuous video-EEG monitoring to record seizure activity.[8]
-
Endpoint Analysis: Behavioral seizure scoring (e.g., Racine scale), electrographic analysis of seizure frequency and duration, and post-mortem histological analysis of brain tissue.[8]
In Vivo Neurochemical Studies in a Mouse Model of ALS
-
Objective: To assess the effect of MSO on brain metabolite levels and survival.
-
Administration: Chronic administration of non-toxic doses.
-
Analysis:
In Vitro Studies on Cortical Slices
-
Objective: To study the direct effects of MSO on neural tissue.
-
Preparation: Acutely prepared cerebral cortical slices from rats.[12][18]
-
Treatment: Incubation of slices in artificial cerebrospinal fluid (aCSF) containing MSO at concentrations ranging from 0.1 mM to 5.0 mM.[12]
-
Analysis:
-
Metabolite Content: Measurement of glutamine and glutamate levels in the slices.[12]
-
Cell Volume: Assessment of cell swelling to study edema.[12]
-
Neurotransmitter Release: Measurement of radiolabeled glutamate release.[18]
-
Cell Viability: Lactate dehydrogenase (LDH) release assay to assess cytotoxicity.[18]
-
Visualizing MSO's Impact: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to MSO's role in neuroscience.
Conclusion
This compound remains a cornerstone tool in neuroscience research, offering a specific and potent method to probe the intricacies of glutamine metabolism. Its application has been fundamental to our understanding of epilepsy, neurodegeneration, and the symbiotic relationship between astrocytes and neurons. While its convulsant properties necessitate careful dose consideration in in vivo studies, the targeted inhibition of glutamine synthetase provides a clear and interpretable experimental manipulation. Future research utilizing MSO will likely continue to unravel the complex roles of glial-neuronal metabolic coupling in brain health and disease, potentially uncovering new therapeutic targets for a host of neurological disorders.
References
- 1. Effects of this compound on the enzymes of glutamate metabolism in isolated astrocytes of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine-relevance to the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound as a Tool for Studying Temporal Lobe Epilepsy: Initiator, Developer, Attenuator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of Glutamine Synthetase Inhibition in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of site-specific infusions of this compound on the temporal progression of seizures in a rat model of mesial temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, an inhibitor of glutamine synthetase, lowers brain glutamine and glutamate in a mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effects of this compound on the glutamine and glutamate content and cell volume in rat cerebral cortical slices: involvement of mechanisms not related to inhibition of glutamine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. "Use of this compound to dissect the role of glutamine synthetase and glutami . . ." by Amruta Anil Jambekar [digitalcommons.wayne.edu]
- 14. Chronic this compound administration reduces synaptosomal aspartate and glutamate in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. L-methionine-DL-sulfoximine induces massive efflux of glutamine from cortical astrocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro suppression of inflammatory cytokine response by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo and in vitro glycogenic effects of this compound are different in two inbred strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound shows excitotoxic actions in rat cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Methionine Sulfoximine as an Inhibitor of γ-Glutamylcysteine Synthetase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methionine sulfoximine (B86345) (MSO) as an inhibitor of γ-glutamylcysteine synthetase (GCS), the rate-limiting enzyme in glutathione (B108866) (GSH) biosynthesis. It delves into the mechanism of action, enzyme kinetics, and the downstream cellular consequences of GCS inhibition. Detailed experimental protocols for assessing GCS activity and its inhibition are provided, alongside a discussion of the key signaling pathways affected by GSH depletion. This guide is intended to be a valuable resource for researchers in pharmacology, toxicology, and drug development who are interested in the modulation of cellular redox status and the therapeutic potential of targeting GSH metabolism.
Introduction
Glutathione (γ-L-glutamyl-L-cysteinylglycine) is the most abundant non-protein thiol in mammalian cells and plays a critical role in a myriad of cellular processes, including antioxidant defense, detoxification of xenobiotics, and maintenance of the cellular redox environment. The de novo synthesis of GSH is a two-step enzymatic process initiated by γ-glutamylcysteine synthetase (GCS), also known as glutamate-cysteine ligase (GCL). GCS catalyzes the ATP-dependent formation of γ-glutamylcysteine from glutamate (B1630785) and cysteine. This reaction is the rate-limiting step in GSH biosynthesis, making GCS a key regulatory point in cellular redox homeostasis.
Methionine sulfoximine (MSO) is a well-characterized inhibitor of GCS. Its ability to deplete cellular GSH levels has made it an invaluable tool for studying the roles of glutathione in various physiological and pathological processes. This guide will explore the intricate details of MSO's interaction with GCS, providing a technical foundation for its use in research and its potential implications in therapeutic strategies.
The Glutathione Biosynthesis Pathway
The synthesis of glutathione occurs in the cytosol and involves two sequential ATP-dependent reactions.
-
Step 1: Formation of γ-Glutamylcysteine: Catalyzed by γ-glutamylcysteine synthetase (GCS), this step involves the formation of a peptide bond between the γ-carboxyl group of glutamate and the α-amino group of cysteine.
-
Step 2: Addition of Glycine (B1666218): Glutathione synthetase (GS) catalyzes the addition of glycine to the C-terminus of γ-glutamylcysteine, forming glutathione.
The activity of GCS is subject to feedback inhibition by glutathione, which helps to maintain physiological GSH concentrations.
Mechanism of MSO Inhibition of γ-Glutamylcysteine Synthetase
This compound is a potent and essentially irreversible inhibitor of GCS. Its mechanism of action involves its phosphorylation by the enzyme in the presence of ATP, followed by tight, non-covalent binding of the phosphorylated MSO to the enzyme's active site.
The inhibition process can be summarized as follows:
-
Binding of MSO and ATP: MSO, being a structural analog of glutamate, binds to the glutamate-binding site of GCS. ATP also binds to its designated site on the enzyme.
-
Phosphorylation of MSO: In a reaction analogous to the formation of the γ-glutamyl phosphate (B84403) intermediate with the natural substrate glutamate, the sulfoximine nitrogen of MSO is phosphorylated by ATP. This reaction forms this compound phosphate.
-
Formation of a Stable Enzyme-Inhibitor Complex: The resulting this compound phosphate is a transition-state analog that binds very tightly to the active site of GCS. This binding is essentially irreversible, leading to the inactivation of the enzyme.
This mechanism-based inactivation highlights the specificity of MSO for enzymes that catalyze the formation of γ-glutamyl intermediates.
Quantitative Inhibition Data
The inhibitory potency of this compound against γ-glutamylcysteine synthetase has been quantitatively assessed, primarily in the seminal work by Richman, Orlowski, and Meister in 1973. While specific Ki and IC50 values can vary depending on the experimental conditions (e.g., enzyme source, substrate concentrations), MSO is consistently shown to be a highly effective inhibitor. It is important to note that much of the recent literature focuses on buthionine sulfoximine (BSO), a more potent and specific inhibitor of GCS. However, the foundational studies with MSO established the mechanism of this class of inhibitors.
For comparative purposes, it is useful to consider the kinetic parameters of related inhibitors.
| Inhibitor | Target Enzyme | Ki (approx.) | IC50 (approx.) | Reference |
| This compound (MSO) | γ-Glutamylcysteine Synthetase | Data not readily available in recent literature; refer to primary source. | Data not readily available in recent literature; refer to primary source. | Richman et al., 1973 |
| Buthionine Sulfoximine (BSO) | γ-Glutamylcysteine Synthetase | ~20 µM | Varies with assay conditions | Griffith & Meister, 1979 |
| This compound (MSO) | Glutamine Synthetase (human) | 1.19 mM (for initial competitive inhibition) | Varies with assay conditions | Bame et al., 2013 |
Note: The Ki for MSO against glutamine synthetase represents the initial reversible competitive inhibition before the irreversible inactivation step.
Experimental Protocols
The following protocols provide a framework for assessing the activity of γ-glutamylcysteine synthetase and its inhibition by this compound.
General Experimental Workflow
A typical workflow for studying the inhibition of GCS by MSO involves several key steps, from sample preparation to data analysis.
Preparation of Cell Lysate for GCS Activity Assay
-
Cell Culture: Culture cells of interest to ~80-90% confluency.
-
Harvesting: Wash cells twice with ice-cold phosphate-buffered saline (PBS). Scrape cells into a minimal volume of PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, with protease inhibitors).
-
Homogenization: Lyse the cells by sonication on ice or by repeated freeze-thaw cycles.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay). The supernatant is now ready for the GCS activity assay.
Spectrophotometric Assay for GCS Activity
This assay is a coupled-enzyme assay that indirectly measures the production of ADP, which is stoichiometric with the formation of γ-glutamylcysteine.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.2, 150 mM KCl, 20 mM MgCl2, 2 mM EDTA.
-
Substrate Solution: 10 mM ATP, 10 mM L-glutamate, 10 mM L-cysteine.
-
Coupling Enzyme System: 2 mM phosphoenolpyruvate, 0.2 mM NADH, 10 units/mL pyruvate (B1213749) kinase, 10 units/mL lactate (B86563) dehydrogenase.
-
Inhibitor Stock: A stock solution of L-methionine sulfoximine in water or buffer.
Procedure:
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
50 µL Assay Buffer
-
20 µL Coupling Enzyme System
-
10 µL of cell lysate (containing a known amount of protein)
-
10 µL of MSO solution at various concentrations (or buffer for the control).
-
-
Pre-incubation: Incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add 10 µL of the Substrate Solution to each well to start the reaction.
-
Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every minute for 30-60 minutes at 37°C using a microplate reader. The decrease in absorbance at 340 nm corresponds to the oxidation of NADH.
-
Calculation of Activity: Calculate the rate of NADH oxidation from the linear portion of the kinetic curve. The GCS activity is proportional to this rate.
HPLC-Based Assay for γ-Glutamylcysteine
This method directly measures the product of the GCS reaction, γ-glutamylcysteine.
Reagents:
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0, 20 mM MgCl2, 5 mM ATP, 2 mM DTT.
-
Substrates: 10 mM L-glutamate, 5 mM L-cysteine.
-
Inhibitor Stock: A stock solution of L-methionine sulfoximine in water or buffer.
-
Stopping Reagent: 10% (w/v) sulfosalicylic acid (SSA).
-
Derivatizing Agent: o-phthalaldehyde (B127526) (OPA) or other thiol-reactive fluorescent probes.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine:
-
Cell lysate
-
Reaction Buffer
-
Varying concentrations of MSO (or buffer for control).
-
-
Pre-incubation: Incubate at 37°C for 10 minutes.
-
Initiation of Reaction: Add substrates to start the reaction.
-
Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding an equal volume of ice-cold 10% SSA.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Derivatization: Mix the supernatant with the derivatizing agent according to the manufacturer's protocol.
-
HPLC Analysis: Inject the derivatized sample onto a C18 reverse-phase HPLC column. Use a suitable mobile phase gradient and a fluorescence detector to separate and quantify the derivatized γ-glutamylcysteine.
-
Quantification: Determine the concentration of γ-glutamylcysteine by comparing the peak area to a standard curve of derivatized γ-glutamylcysteine.
Downstream Signaling Pathways Affected by GCS Inhibition
The primary consequence of GCS inhibition by MSO is the depletion of cellular glutathione. This has profound effects on cellular redox balance and triggers a cascade of downstream signaling events, primarily related to oxidative stress.
Oxidative Stress and ROS Accumulation
Glutathione is a major cellular antioxidant, directly scavenging reactive oxygen species (ROS) and acting as a cofactor for antioxidant enzymes like glutathione peroxidases. Depletion of GSH compromises the cell's ability to neutralize ROS, leading to their accumulation and a state of oxidative stress.
Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm, which facilitates its ubiquitination and proteasomal degradation. Upon oxidative stress, specific cysteine residues on Keap1 are modified, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant and cytoprotective genes, including GCS itself, thereby upregulating their expression in a compensatory response.
Apoptotic Pathways
Prolonged and severe depletion of GSH can lead to overwhelming oxidative stress, resulting in cellular damage and the activation of apoptotic pathways. Increased ROS levels can cause mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspases. Furthermore, oxidative stress can activate stress-activated protein kinases (SAPKs) such as JNK and p38 MAPK, which can also promote apoptosis.
Conclusion
This compound remains a fundamental tool for investigating the multifaceted roles of glutathione in cellular physiology and pathology. Its well-defined mechanism of action as an irreversible inhibitor of γ-glutamylcysteine synthetase allows for the controlled depletion of cellular GSH, thereby enabling the study of downstream signaling events and cellular responses to oxidative stress. The experimental protocols and pathway diagrams provided in this guide offer a practical framework for researchers to effectively utilize MSO in their studies. A thorough understanding of MSO's effects on GCS and the subsequent cellular sequelae is crucial for interpreting experimental results and for the potential development of therapeutic strategies that target the glutathione metabolic pathway.
Off-Target Effects of Methionine Sulfoximine in Cellular Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine sulfoximine (B86345) (MSO) is a well-established and potent irreversible inhibitor of glutamine synthetase (GS), an enzyme crucial for the synthesis of glutamine.[1] Due to its ability to deplete intracellular glutamine, MSO has been widely used as a research tool to investigate glutamine metabolism and has been explored for its therapeutic potential in various diseases, including cancer and neurological disorders.[2][3] However, the utility of MSO can be complicated by its off-target effects, which can lead to misinterpretation of experimental results and potential toxicity. This technical guide provides a comprehensive overview of the known off-target effects of MSO in cellular models, presenting quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways to aid researchers in designing and interpreting their studies.
Core Off-Target Effects of Methionine Sulfoximine
MSO's off-target activities primarily revolve around its structural similarity to glutamate (B1630785) and its ability to interact with other enzymes involved in amino acid and antioxidant metabolism. The most significant and well-documented off-target effects include the inhibition of γ-glutamylcysteine synthetase (GCL), modulation of the mTOR signaling pathway, induction of apoptosis, and excitotoxicity.
Inhibition of γ-Glutamylcysteine Synthetase (GCL) and Glutathione (B108866) Depletion
One of the most significant off-target effects of MSO is the inhibition of γ-glutamylcysteine synthetase (GCL), the rate-limiting enzyme in the biosynthesis of the major intracellular antioxidant, glutathione (GSH).[2][4] This inhibition leads to the depletion of cellular GSH pools, rendering cells more susceptible to oxidative stress. While the inhibitory effect is well-established, a precise Ki or a universally agreed-upon IC50 value for MSO against GCL is not consistently reported in recent literature, with many studies referencing older publications. However, it is acknowledged that MSO is a potent inhibitor of this enzyme.[5]
Quantitative Data on GCL Inhibition and Glutathione Depletion
| Parameter | Value | Cellular Model | Reference |
| GCL Inhibition | Marked Inhibition | Not specified | [5] |
| Glutathione Levels | Decreased | Not specified | [5] |
Experimental Protocol: Measurement of Intracellular Glutathione Levels
A common method to assess the impact of MSO on GCL activity is to measure the resulting changes in intracellular glutathione levels.
Workflow for Measuring Intracellular Glutathione
Caption: Workflow for quantifying intracellular glutathione levels after MSO treatment.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed the cells of interest in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of MSO for the desired duration. Include a vehicle-treated control group.
-
-
Sample Preparation:
-
After treatment, remove the media and wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer provided with a glutathione assay kit or a buffer containing a non-ionic detergent.
-
Deproteinate the samples by adding an equal volume of 5% sulfosalicylic acid (SSA), followed by incubation on ice for 10 minutes and centrifugation to pellet the precipitated proteins.
-
-
Glutathione Quantification:
-
Use a commercially available glutathione assay kit (e.g., based on the DTNB-GSSG reductase recycling assay).
-
Prepare a standard curve using the provided GSH standard.
-
Add the deproteinated supernatant from the cell lysates and the standards to a new 96-well plate.
-
Add the reaction mixture containing DTNB and glutathione reductase to each well.
-
Incubate at room temperature for the time specified in the kit protocol.
-
Measure the absorbance at the recommended wavelength (typically around 412 nm).
-
Calculate the concentration of GSH in the samples by comparing their absorbance to the standard curve.
-
Activation of mTOR Signaling
Recent studies have revealed that MSO can act as an activator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, particularly in the context of glutamine deprivation. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. MSO-induced mTOR activation is often assessed by examining the phosphorylation status of its downstream effectors, such as p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).
Signaling Pathway: MSO-Induced mTOR Activation
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Me2SO and Trehalose on the Cell Viability, Proliferation, and Bcl-2 Family Gene (BCL-2, BAX, and BAD) Expression in Cryopreserved Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of gamma-glutamylcysteine synthetase by L-methionine-S-sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo inhibition of gamma-glutamylcysteine synthetase by L-methionine-RS-sulfoximine; influence on intermediates of the gamma-glutamyl cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Methionine Sulfoximine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine sulfoximine (B86345) (MSO) is a well-established and potent irreversible inhibitor of glutamine synthetase (GS), the enzyme responsible for the ATP-dependent synthesis of glutamine from glutamate (B1630785) and ammonia.[1][2] This inhibition leads to significant physiological effects, making MSO a valuable tool in neuroscience research and a potential therapeutic agent for various conditions, including hyperammonemia, amyotrophic lateral sclerosis (ALS), and certain inflammatory diseases.[3][4][5] However, its use is also associated with convulsant effects, necessitating a thorough understanding of its pharmacokinetic and pharmacodynamic properties.[1] This guide provides a comprehensive overview of the current knowledge on MSO, focusing on its absorption, distribution, metabolism, and excretion (ADME), as well as its mechanism of action and effects on cellular signaling pathways. Detailed experimental protocols are provided to facilitate further research and development.
Pharmacokinetics
The complete pharmacokinetic profile of Methionine Sulfoximine (MSO) is not extensively documented in publicly available literature. However, studies involving radiolabeled MSO and its structural analog, buthionine sulfoximine (BSO), provide valuable insights into its ADME properties.
Absorption
The oral bioavailability of MSO has not been explicitly quantified in the available literature.
Distribution
Following administration, MSO is distributed to various tissues. Early studies using radiolabeled MSO in rats demonstrated its uptake by the kidney, liver, and spleen, with smaller amounts detected in the brain and spinal cord within the initial hours after injection.[6] This suggests that while MSO can cross the blood-brain barrier, its entry into the central nervous system may be limited. Further research is required to determine the volume of distribution and the extent of plasma protein binding.
Metabolism
The primary metabolic fate of MSO in vivo is its phosphorylation by glutamine synthetase to form this compound phosphate.[7] This phosphorylated metabolite is a transition-state analog that binds tightly and irreversibly to the active site of the enzyme.[1][2] This metabolic activation is central to its mechanism of action as a GS inhibitor. The broader metabolic pathways and potential for other metabolites remain to be fully elucidated.
Excretion
Detailed studies on the excretion pathways of MSO are limited.
Pharmacokinetic Parameters of this compound and its Analog
Due to the limited availability of specific pharmacokinetic data for MSO, the following table includes information on its analog, buthionine sulfoximine (BSO), to provide a comparative perspective. It is crucial to note that these values are not directly interchangeable.
| Parameter | This compound (MSO) | Buthionine Sulfoximine (BSO) | Species | Reference |
| Half-life (t½) | Data not available | Biphasic: 4.9 min (initial), 36.7 min (terminal) | Mouse | [8] |
| Clearance (CL) | Data not available | 28.1 mL/min/kg | Mouse | [8] |
| Volume of Distribution (Vd) | Data not available | 280 mL/kg | Mouse | [8] |
| Oral Bioavailability | Data not available | Extremely low | Mouse | [8] |
Pharmacodynamics
Mechanism of Action
The primary pharmacodynamic effect of MSO is the irreversible inhibition of glutamine synthetase (GS).[1][2] This inhibition occurs through a two-step process:
-
Competitive Binding: MSO initially binds to the glutamate-binding site of GS in a reversible, competitive manner.[3]
-
Irreversible Inactivation: In the presence of ATP, GS phosphorylates the bound MSO, forming this compound phosphate. This phosphorylated product acts as a transition-state analog that remains tightly bound to the enzyme's active site, leading to its irreversible inactivation.[1][2][3]
The L-S-diastereomer of MSO is the isomer responsible for both the convulsant activity and the inhibition of glutamine synthetase.[8]
Pharmacodynamic Parameters
| Parameter | Value | Enzyme | Species | Reference |
| Ki (competitive inhibition) | 1.19 mM | Human Glutamine Synthetase | Human | [3] |
| IC50 | Data not available |
Effects on Signaling Pathways
Beyond its direct inhibition of glutamine synthetase, MSO has been shown to modulate other critical cellular signaling pathways.
-
mTOR Signaling: MSO can activate the mammalian target of rapamycin (B549165) (mTOR) pathway, particularly in glutamine-depleted cells. This suggests that MSO may act as a glutamine analog in the context of mTORC1 activation.
-
MAPK/ERK Signaling: While direct evidence for MSO is limited, its analog, buthionine sulfoximine (BSO), has been shown to induce apoptosis in cancer cells through the activation of the JNK-ERK1/2-iNOS pathway.[9][10] Given the structural similarity, it is plausible that MSO could have similar effects on the MAPK/ERK pathway.
-
PI3K/Akt Signaling: Methionine, the parent amino acid of MSO, is known to promote cellular processes through the PI3K-mTOR signaling pathway.[11][12] Inhibition of glutamine synthesis by MSO could indirectly influence this pathway by altering the cellular metabolic state.
Signaling Pathways and Experimental Workflows
Mechanism of Glutamine Synthetase Inhibition by this compound
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic effects of this compound in multiple diseases include and extend beyond inhibition of glutamine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Use of this compound to dissect the role of glutamine synthetase and glutami . . ." by Amruta Anil Jambekar [digitalcommons.wayne.edu]
- 6. researchgate.net [researchgate.net]
- 7. In vivo formation of this compound phosphate, a protein-bound metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of L-methionine-S-sulfoximine as the convulsant isomer of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic Apoptosis of CML Cells by Buthionine Sulfoximine and Hydroxychavicol Correlates with Activation of AIF and GSH-ROS-JNK-ERK-iNOS Pathway | PLOS One [journals.plos.org]
- 10. Synergistic Apoptosis of CML Cells by Buthionine Sulfoximine and Hydroxychavicol Correlates with Activation of AIF and GSH-ROS-JNK-ERK-iNOS Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Methionine Promotes Milk Protein Synthesis via the PI3K-mTOR Signaling Pathway in Human Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neurotoxic Cascade of Methionine Sulfoximine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methionine sulfoximine (B86345) (MSO), a potent and irreversible inhibitor of glutamine synthetase, has long been a critical tool in neuroscience research for modeling glutamate (B1630785) excitotoxicity and epileptic seizures. This technical guide provides an in-depth exploration of the neurotoxic effects of MSO, detailing its core mechanisms of action, the intricate signaling pathways it perturbs, and the experimental models utilized to investigate its impact. By presenting quantitative data in structured tables, offering detailed experimental protocols, and visualizing complex biological processes, this document serves as a comprehensive resource for professionals engaged in neuroscience research and the development of therapeutics for neurological disorders.
Introduction
Methionine sulfoximine (MSO) is a sulfoximine derivative of the amino acid methionine.[1] Historically, it was identified as the toxic agent in flour treated with nitrogen trichloride (B1173362) (the "agene process"), which caused neurological disorders in animals.[2][3] The primary molecular target of MSO is glutamine synthetase (GS), an enzyme predominantly located in astrocytes in the central nervous system.[1][4] GS plays a crucial role in the glutamate-glutamine cycle, converting glutamate and ammonia (B1221849) into glutamine.[4] By irreversibly inhibiting GS, MSO disrupts this vital metabolic pathway, leading to a cascade of neurotoxic events.[1][5] These events include elevated extracellular glutamate levels, excitotoxicity, oxidative stress, and seizures, making MSO a valuable pharmacological tool for studying the pathophysiology of conditions like epilepsy and neurodegenerative diseases.[6][7]
Mechanism of Action: Inhibition of Glutamine Synthetase
The cornerstone of MSO's neurotoxicity is its potent and irreversible inhibition of glutamine synthetase (GS).[1] MSO, being a structural analog of glutamate, acts as a competitive inhibitor for the glutamate binding site on GS.[2] The inhibition process is biphasic, beginning with a reversible competitive binding, followed by an irreversible inactivation of the enzyme.[2][8]
Quantitative Inhibition Data
The inhibitory potency of MSO on glutamine synthetase has been quantified in various studies. This data is crucial for designing experiments and understanding the dose-dependent effects of MSO.
| Parameter | Value | Species/System | Reference |
| Ki (competitive inhibition) | 1.19 mM | Recombinant Human Glutamine Synthetase | [2][8] |
| Inhibition of GS Activity (in vivo) | 85% reduction | SOD1(G93A) mouse model of ALS | [9][10] |
| Reduction in Brain Glutamine | 60% | SOD1(G93A) mouse model of ALS | [9][10] |
| Reduction in Brain Glutamate | 30% | SOD1(G93A) mouse model of ALS | [9][10] |
Signaling Pathways in MSO-Induced Neurotoxicity
The inhibition of glutamine synthetase by MSO triggers a complex interplay of signaling pathways that culminate in neuronal dysfunction and death. The primary pathways affected are the glutamate-glutamine cycle, NMDA receptor-mediated excitotoxicity, and subsequent oxidative stress.
Disruption of the Glutamate-Glutamine Cycle
Under normal physiological conditions, astrocytes efficiently clear glutamate from the synaptic cleft via glutamate transporters (GLAST and GLT-1).[11][12][13] This glutamate is then converted to glutamine by glutamine synthetase. Glutamine is subsequently shuttled back to neurons, where it is converted back to glutamate for use as a neurotransmitter. MSO's inhibition of GS disrupts this cycle, leading to an accumulation of glutamate in the extracellular space.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mos activates MAP kinase in mouse oocytes through two opposite pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial dysfunction and increased reactive oxygen species production in MECP2 mutant astrocytes and their impact on neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on the enzymes of glutamate metabolism in isolated astrocytes of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MSK1 is required for CREB phosphorylation in response to mitogens in mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. L-methionine-DL-sulfoximine induces massive efflux of glutamine from cortical astrocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mos activates MAP kinase in mouse oocytes through two opposite pathways [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, an inhibitor of glutamine synthetase, lowers brain glutamine and glutamate in a mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. novapublishers.com [novapublishers.com]
- 11. Expression of glutamate transporters GLT-1 and GLAST in different regions of rat brain during the course of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuronal Regulation of Glutamate Transporter Subtype Expression in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The GLT-1 and GLAST glutamate transporters are expressed on morphologically distinct astrocytes and regulated by neuronal activity in primary hippocampal cocultures - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Methionine Sulfoximine on Glutamate and Glutamine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methionine sulfoximine (B86345) (MSO) is a potent and irreversible inhibitor of glutamine synthetase (GS), a critical enzyme in the glutamate-glutamine cycle. This technical guide provides an in-depth analysis of the biochemical and metabolic consequences of MSO administration, with a focus on its impact on glutamate (B1630785) and glutamine metabolism. The guide details the mechanism of MSO action, summarizes quantitative data from various experimental models, provides detailed experimental protocols for key assays, and illustrates the relevant metabolic pathways using Graphviz visualizations. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in neurobiology, pharmacology, and related fields.
Introduction
The glutamate-glutamine cycle is a fundamental process in the central nervous system (CNS) that ensures the replenishment of the neurotransmitter pool of glutamate. Glutamine synthetase (GS), predominantly located in astrocytes, plays a pivotal role in this cycle by catalyzing the ATP-dependent synthesis of glutamine from glutamate and ammonia. Methionine sulfoximine (MSO) is a specific and powerful inhibitor of GS, making it an invaluable tool for studying the dynamics of the glutamate-glutamine cycle and its role in various physiological and pathological conditions. This guide explores the multifaceted impact of MSO on glutamate and glutamine metabolism.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on glutamine synthetase through a two-step mechanism. Initially, MSO acts as a competitive inhibitor, binding to the glutamate binding site on the enzyme. Subsequently, in the presence of ATP, MSO is phosphorylated by GS to form this compound phosphate. This phosphorylated intermediate binds tightly and irreversibly to the active site, leading to the inactivation of the enzyme.
Caption: Mechanism of Glutamine Synthetase inhibition by MSO.
Impact on Glutamate and Glutamine Metabolism
The inhibition of glutamine synthetase by MSO leads to significant alterations in the intracellular and extracellular concentrations of glutamate and glutamine. The primary consequence is a marked decrease in glutamine levels due to the blockage of its synthesis. This reduction in glutamine availability can, in turn, affect the synthesis of glutamate in neurons, which rely on the uptake of astrocytic glutamine as a precursor.
Quantitative Data on the Effects of MSO
The following tables summarize the quantitative effects of MSO on glutamate and glutamine levels from various experimental studies.
Table 1: In Vivo Effects of MSO on Brain Amino Acid Levels in Rodents
| Species | Brain Region | MSO Dose and Administration | Duration of Treatment | Change in Glutamine | Change in Glutamate | Reference |
| Mouse (SOD1G93A model) | Motor Cortex | Not specified | Not specified | ↓ 60% | ↓ 30% | [1][2] |
| Mouse (SOD1G93A model) | Anterior Striatum | Not specified | Not specified | ↓ 60% | ↓ 30% | [1][2] |
| Rat | Striatum | 24 µ g/day (intracerebroventricular infusion) | 7 days | ↓ 63% | ↓ 48% | [3] |
| Juvenile Rat | Hippocampus | 75 mg/kg (i.p.) | 150-165 min | ↓ in 13C enrichment from glucose | ↓ in 13C enrichment from glucose | [1] |
Table 2: In Vitro Effects of MSO on Glutamine Synthetase Activity
| System | MSO Concentration | Duration of Treatment | Inhibition of GS Activity | Reference |
| Juvenile Rat Hippocampal Homogenates | 75 mg/kg (in vivo) | 165 min (15 min post-Pilocarpine) | Initial, varied inhibition | [4] |
| Juvenile Rat Hippocampal Homogenates | 75 mg/kg (in vivo) | 210 min (60 min post-Pilocarpine) | ↓ to 11% of control | [4] |
| Mouse Brain (SOD1G93A model) | Not specified (in vivo) | Not specified | ↓ 85% | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of MSO's effects on glutamate and glutamine metabolism.
Glutamine Synthetase Activity Assay
This protocol is adapted from a study on the inhibition of human glutamine synthetase.
Principle: The assay measures the rate of ADP production, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.
Reagents:
-
1 M Imidazole-HCl, pH 7.5
-
1 M KCl
-
1 M MgCl2
-
0.5 M EDTA
-
Phosphoenolpyruvate (PEP)
-
ATP
-
L-Glutamate
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
1 M NH4Cl
-
Enzyme preparation (e.g., brain tissue homogenate)
-
MSO solution (for inhibition studies)
Procedure:
-
Prepare a reaction mixture containing: 100 µL of 1 M Imidazole-HCl, 100 µL of 1 M KCl, 40 µL of 1 M MgCl2, 0.6 µL of 0.5 M EDTA, 12 mg PEP, 10 mg ATP, 29.4 mg L-glutamate, 2 mg NADH, 10 units PK, and 13.3 units LDH. Adjust the final volume to 900 µL with distilled water.
-
Incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of the enzyme preparation.
-
For inhibition studies, pre-incubate the enzyme with the desired concentration of MSO before adding it to the reaction mixture.
-
Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADH oxidation.
Quantification of Glutamate and Glutamine by HPLC
This protocol provides a general framework for the analysis of glutamate and glutamine in brain tissue.
Principle: Amino acids are derivatized with a fluorescent reagent (e.g., o-phthaldialdehyde, OPA) and separated by reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection.
Equipment and Reagents:
-
HPLC system with a fluorescence detector
-
C18 reverse-phase column
-
Homogenizer
-
Perchloric acid (PCA)
-
Potassium hydroxide (B78521) (KOH)
-
OPA derivatizing reagent
-
Glutamate and glutamine standards
Procedure:
-
Tissue Preparation: Rapidly dissect the brain region of interest and homogenize in ice-cold 0.4 M PCA.
-
Deproteinization: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Neutralization: Carefully collect the supernatant and neutralize it with a solution of KOH. Centrifuge again to remove the potassium perchlorate (B79767) precipitate.
-
Derivatization: Mix an aliquot of the supernatant with the OPA reagent and allow the reaction to proceed for a defined time (typically 1-2 minutes).
-
HPLC Analysis: Inject the derivatized sample onto the HPLC column. Use a gradient elution with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Quantification: Detect the fluorescent derivatives and quantify the concentrations of glutamate and glutamine by comparing the peak areas to those of known standards.
In Vivo MSO Administration and Brain Tissue Processing
This protocol describes a general procedure for in vivo studies in rodents.
Materials:
-
This compound (MSO)
-
Saline solution
-
Syringes and needles for injection (intraperitoneal, i.p., or intracerebroventricular, i.c.v.)
-
Anesthesia
-
Dissection tools
-
Liquid nitrogen or dry ice
Procedure:
-
Animal Handling: Acclimatize animals to the housing conditions for at least one week before the experiment.
-
MSO Administration: Prepare a sterile solution of MSO in saline. Administer the desired dose via the chosen route (e.g., 75 mg/kg, i.p.). For chronic studies, osmotic mini-pumps can be implanted for continuous infusion.
-
Time Course: Euthanize animals at specific time points after MSO administration according to the experimental design.
-
Brain Dissection: Anesthetize the animal and perfuse with ice-cold saline to remove blood from the brain. Rapidly dissect the brain and specific regions of interest on an ice-cold surface.
-
Tissue Preservation: Immediately freeze the dissected brain tissue in liquid nitrogen or on dry ice to halt metabolic activity. Store samples at -80°C until analysis.
-
Sample Preparation for Analysis: For neurochemical analysis, process the tissue as described in the HPLC protocol (Section 4.2).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: The Glutamate-Glutamine Cycle and the point of MSO inhibition.
References
- 1. Inhibition of Glutamate Release, but Not of Glutamine Recycling to Glutamate, Is Involved in Delaying the Onset of Initial Lithium-Pilocarpine-Induced Seizures in Young Rats by a Non-Convulsive MSO Dose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of glutamine synthetase, lowers brain glutamine and glutamate in a mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic this compound administration reduces synaptosomal aspartate and glutamate in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pretreatment with a glutamine synthetase inhibitor MSO delays the onset of initial seizures induced by pilocarpine in juvenile rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Methionine Sulfoximine (MSO)-Induced Seizure Models in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing seizures in rodent models using Methionine Sulfoximine (B86345) (MSO), a potent and irreversible inhibitor of glutamine synthetase. This model is valuable for studying the mechanisms of epileptogenesis, particularly those related to glutamate (B1630785) excitotoxicity and glial-neuronal interactions, and for the preclinical evaluation of anti-epileptic drugs.
Introduction
Methionine sulfoximine (MSO) is a convulsant agent that induces seizures by inhibiting glutamine synthetase (GS), a critical enzyme in astrocytes responsible for the conversion of glutamate to glutamine.[1][2][3] This inhibition leads to an accumulation of extracellular glutamate, a potent excitatory neurotransmitter, which can result in neuronal hyperexcitability and seizure activity.[4] The MSO-induced seizure model is particularly relevant for studying mesial temporal lobe epilepsy (MTLE), as GS deficiency has been observed in the hippocampus of MTLE patients.[1][4]
There are two primary methods for administering MSO to induce seizures in rodents: systemic (intraperitoneal) injection and direct intracerebral infusion. The choice of method depends on the specific research question, with systemic administration providing a more generalized seizure phenotype and intracerebral infusion allowing for the investigation of seizure initiation in specific brain regions.
Mechanism of Action
MSO is a specific and irreversible inhibitor of glutamine synthetase.[5] The L-S-methionine-S-sulfoximine isomer is the active form that produces convulsions and inhibits glutamine synthetase.[3] By blocking GS, MSO disrupts the glutamate-glutamine cycle, a key process for clearing glutamate from the synaptic cleft and recycling it as glutamine.[4] The resulting excess of extracellular glutamate is thought to be a primary driver of the seizures and neurotoxicity observed in this model.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies using MSO to induce seizures in rodents.
Table 1: Systemic (Intraperitoneal) Administration of MSO
| Rodent Species/Strain | MSO Dose (mg/kg) | Seizure Latency (minutes) | Seizure Characteristics | Reference |
| Mice (MSO-Fast) | 75 | 277.6 ± 64.5 | Generalized seizures | [6] |
| Mice (MSO-Slow) | >300-500 | Did not respond to 75 mg/kg within 10 hours | Only 25-30% of mice seized at high doses | [6] |
| Rats (Juvenile) | 75 | Delayed onset of pilocarpine-induced seizures | Non-convulsive at this dose alone | [5][7] |
Table 2: Intracerebral Administration of MSO in Rats
| Infusion Site | MSO Infusion Rate (µ g/hour ) | Seizure Onset | Seizure Frequency and Severity | Reference |
| Hippocampus (unilateral) | 0.625 - 2.5 | Not specified | Recurrent seizures for several weeks in >95% of animals | [1][4] |
| Hilus of the dentate gyrus | Not specified | Not specified | Highest total number of seizures over a 3-week period | [8][9] |
| Entorhinal-hippocampal area | Not specified | Frequent during the first 3 days | Recurrent seizures for the entire 3-week recording period | [8][9] |
| Lateral ventricle | Not specified | Less frequent | Lower frequency compared to direct hippocampal infusion | [8][9] |
Experimental Protocols
Protocol 1: Systemic MSO Administration for Seizure Induction in Mice
This protocol is adapted from studies inducing generalized seizures via intraperitoneal injection.
Materials:
-
L-Methionine-S,R-sulfoximine (MSO)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles (e.g., 25-27 gauge)
-
Animal scale
-
Observation cage with video recording capabilities
-
(Optional) EEG recording equipment
Procedure:
-
Animal Preparation:
-
Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Weigh each mouse immediately before injection to ensure accurate dosing.
-
-
MSO Solution Preparation:
-
Prepare a stock solution of MSO in sterile saline. The concentration will depend on the target dose and injection volume. For a 75 mg/kg dose in a 25g mouse with an injection volume of 10 ml/kg, a 7.5 mg/ml solution is required.
-
Ensure the MSO is fully dissolved before administration.
-
-
MSO Administration:
-
Administer the calculated dose of MSO via intraperitoneal (i.p.) injection.
-
-
Seizure Monitoring:
-
Place the mouse in an observation cage immediately after injection.
-
Continuously monitor the animal for behavioral signs of seizures. The Racine scale can be used to score seizure severity.
-
If using EEG, monitor for electrographic seizure activity.
-
Record the latency to the first seizure and the duration and severity of all seizure events.
-
Protocol 2: Intracerebral MSO Infusion for Focal Seizure Induction in Rats
This protocol is based on studies inducing focal seizures through chronic intracerebral infusion.
Materials:
-
L-Methionine-S,R-sulfoximine (MSO)
-
Phosphate-buffered saline (PBS)
-
Stereotaxic frame
-
Anesthesia (e.g., Isoflurane)
-
Osmotic minipumps
-
Brain infusion cannula (e.g., 30-gauge)
-
Surgical tools
-
Video-EEG monitoring system
Procedure:
-
Animal Preparation and Surgery:
-
Anesthetize the rat and place it in a stereotaxic frame.[9]
-
Perform a craniotomy over the target brain region (e.g., hippocampus, entorhinal cortex).[8]
-
Implant the brain infusion cannula to the desired stereotaxic coordinates.[9]
-
Implant EEG electrodes if continuous electrographic monitoring is required.[8]
-
Secure the cannula and electrodes to the skull with dental cement.
-
-
Minipump Preparation and Connection:
-
Prepare the MSO solution in PBS at the desired concentration to achieve the target infusion rate (e.g., 0.625-2.5 µ g/hour ).[1]
-
Fill the osmotic minipump with the MSO solution according to the manufacturer's instructions.
-
Connect the minipump to the implanted cannula via tubing.
-
Implant the minipump subcutaneously on the back of the rat.
-
-
Post-Operative Care and Seizure Monitoring:
-
Provide appropriate post-operative care, including analgesics.
-
House the rat individually in a cage equipped for continuous video-EEG monitoring.
-
Record seizure activity for the duration of the experiment (e.g., 3 weeks).[8]
-
Analyze the data for seizure frequency, duration, and severity, noting any changes over time.[8][9]
-
Visualized Workflows
References
- 1. Recurrent seizures and brain pathology after inhibition of glutamine synthetase in the hippocampus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Identification of L-methionine-S-sulfoximine as the convulsant isomer of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recurrent seizures and brain pathology after inhibition of glutamine synthetase in the hippocampus in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. novapublishers.com [novapublishers.com]
- 7. Inhibition of Glutamate Release, but Not of Glutamine Recycling to Glutamate, Is Involved in Delaying the Onset of Initial Lithium-Pilocarpine-Induced Seizures in Young Rats by a Non-Convulsive MSO Dose | MDPI [mdpi.com]
- 8. Effects of site-specific infusions of this compound on the temporal progression of seizures in a rat model of mesial temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of site-specific infusions of this compound on the temporal progression of seizures in a rat model of mesial temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Methionine Sulfoximine (MSX) as a Selection Agent in CHO Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Glutamine Synthetase (GS) gene expression system is a widely utilized tool for the selection and amplification of high-producing recombinant Chinese Hamster Ovary (CHO) cell lines in biopharmaceutical development. This system leverages the essential role of glutamine synthetase in cellular metabolism. Methionine sulfoximine (B86345) (MSX), a specific and irreversible inhibitor of GS, serves as the selection agent. By inhibiting endogenous GS, MSX creates a selective pressure that allows only those cells successfully transfected with a vector containing both the gene of interest (GOI) and a functional GS gene to survive and proliferate in a glutamine-free medium. This document provides detailed application notes and protocols for the effective use of MSX as a selection agent in CHO cells.
Principle of the GS-MSX Selection System
CHO cells possess an endogenous glutamine synthetase gene and can typically synthesize their own glutamine, an essential amino acid. The GS enzyme catalyzes the conversion of glutamate (B1630785) and ammonia (B1221849) into glutamine. When MSX is introduced into the culture medium, it binds to and inhibits the endogenous GS enzyme. In a glutamine-free medium, this inhibition leads to cell death as the cells are unable to produce this vital amino acid.
The selection strategy involves co-transfecting CHO cells with a plasmid containing the gene of interest (GOI) and a functional GS gene. Cells that successfully integrate this plasmid into their genome will express the exogenous GS, rendering them resistant to the effects of MSX. By culturing the transfected cells in a glutamine-free medium containing MSX, only the successfully transfected cells will survive, leading to the selection of a stable, recombinant cell population. Furthermore, by increasing the concentration of MSX, it is possible to select for cells that have amplified the copy number of the integrated plasmid, often leading to higher expression levels of the GOI.
The stringency of this selection can be modulated by the concentration of MSX and the type of CHO host cell line used. For instance, GS-knockout (GS-KO) CHO cell lines exhibit higher sensitivity to MSX, allowing for selection at lower MSX concentrations or even in its absence.[1][2]
Key Experimental Considerations
Several factors can influence the success of MSX-based selection:
-
CHO Host Cell Line: The choice between a wild-type CHO cell line (e.g., CHO-K1) and a GS-knockout CHO cell line will impact the required MSX concentration and selection stringency. GS-KO cells are more sensitive and can facilitate the generation of high-producing clones more rapidly, sometimes even without MSX.[1]
-
MSX Concentration: The optimal MSX concentration needs to be determined empirically for each cell line and experimental setup. Typical concentrations for a single round of selection range from 10-50 µM for wild-type CHO cells and 0-25 µM for GS-KO CHO cells.[1][3] Higher concentrations (e.g., 100-1000 µM) can be used for subsequent amplification steps.[4]
-
Culture Medium: A glutamine-free culture medium is essential for the selection process to be effective.
-
Transfection Efficiency: High transfection efficiency is crucial to ensure a sufficient number of cells incorporate the expression vector.
-
Stability of Expression: The stability of recombinant protein expression in the selected clones should be assessed over multiple passages, as productivity can sometimes decrease over time.[4]
Experimental Protocols
Protocol 1: Determination of Optimal MSX Concentration (MSX Titration)
This protocol is essential to determine the minimum concentration of MSX required to effectively kill non-transfected host cells.
Materials:
-
CHO host cell line (e.g., CHO-K1 or GS-KO CHO)
-
Glutamine-free culture medium appropriate for the CHO cell line
-
Methionine Sulfoximine (MSX) stock solution (e.g., 10 mM in sterile water or PBS)
-
96-well cell culture plates
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Trypan blue solution
Procedure:
-
Cell Seeding: Seed the CHO host cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of glutamine-free culture medium.
-
MSX Addition: Prepare a serial dilution of MSX in glutamine-free medium to achieve final concentrations ranging from 0 µM to 100 µM (e.g., 0, 5, 10, 25, 50, 75, 100 µM). Add 100 µL of these dilutions to the respective wells. Include a positive control with medium containing glutamine and no MSX, and a negative control with glutamine-free medium and no MSX.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitoring Cell Viability: Monitor the cell viability in each well every 2-3 days for 10-14 days using a microscope. A more quantitative assessment can be performed using a cell viability assay (e.g., MTS or PrestoBlue).
-
Determination of Optimal Concentration: The optimal MSX concentration for selection is the lowest concentration that results in complete cell death of the non-transfected host cells within the 10-14 day period.
Protocol 2: Generation of Stable CHO Cell Pools using MSX Selection
Materials:
-
CHO host cell line
-
Expression vector containing the GOI and the GS gene
-
Transfection reagent
-
Glutamine-free culture medium
-
Optimized concentration of MSX (determined from Protocol 1)
-
T-flasks or multi-well plates
Procedure:
-
Transfection: Transfect the CHO host cells with the expression vector according to the manufacturer's protocol for the chosen transfection reagent. A mock transfection (without DNA) should be included as a negative control.
-
Recovery: After transfection (typically 24-48 hours), detach the cells and resuspend them in fresh, glutamine-free culture medium.
-
Initiation of Selection: Transfer the cell suspension to new culture vessels (e.g., T-25 flasks or 6-well plates) at a recommended seeding density. Add the pre-determined optimal concentration of MSX to the glutamine-free culture medium.
-
Selection Period: Culture the cells at 37°C in a humidified atmosphere with 5% CO2. Replace the selective medium every 3-4 days. During this period, most of the non-transfected cells will die.
-
Pool Recovery and Expansion: After approximately 2-3 weeks, viable, MSX-resistant cells will start to form visible colonies or a confluent monolayer. Once the cell viability reaches >90%, the stable cell pool can be expanded for further analysis, cryopreservation, or single-cell cloning.
Protocol 3: Gene Amplification using Stepwise Increase in MSX Concentration
This protocol is used to select for cells with higher copy numbers of the integrated gene, which can lead to increased protein expression.
Materials:
-
Established stable CHO cell pool (from Protocol 2)
-
Glutamine-free culture medium
-
Increasing concentrations of MSX (e.g., 2x, 5x, 10x the initial selection concentration)
Procedure:
-
Initial Culture: Culture the stable cell pool in the initial selection concentration of MSX until a healthy, confluent culture is established.
-
Stepwise MSX Increase: Subculture the cells into a medium containing a higher concentration of MSX (e.g., double the initial concentration).
-
Adaptation and Recovery: The cells may initially show a decrease in viability and growth rate. Continue to culture the cells in this higher MSX concentration, replacing the medium every 3-4 days, until the culture recovers and reaches high viability.
-
Further Amplification: This process can be repeated with progressively higher concentrations of MSX to select for clones with further gene amplification.
-
Analysis: At each stage of amplification, the cell pools should be assessed for productivity (e.g., protein titer) to determine if the amplification step has been successful.
Data Presentation
The following tables summarize quantitative data from various studies on the use of MSX in CHO cells.
Table 1: Effect of MSX Concentration on CHO Cell Growth and Productivity.
| Host Cell Line | MSX Concentration (µM) | Average Specific Growth Rate (day⁻¹) | Average Specific mAb Productivity (pg/cell/day) | Reference |
| CHO-K1 | 0 | 0.70 | - | [1] |
| CHO-K1 | 50 | 0.58 | 23.55 | [1] |
| GS-KO CHO | 0 | 0.67 | - | [1] |
| GS-KO CHO | 25 | - | 28.16 | [1] |
| GS-KO CHO | 50 | 0.56 | - | [1] |
| GS-/- CHO (Cell Line A) | 6.25 | - | - | [5] |
| GS-/- CHO (Cell Line A) | 25 | Slower growth | 10-19% titer increase | [5] |
| GS-/- CHO (Cell Line A) | 75 | Slower growth | 10-19% titer increase | [5] |
Table 2: Typical MSX Concentration Ranges for Selection and Amplification.
| Application | Host Cell Line | Typical MSX Concentration Range (µM) | Reference |
| Single Round Selection | Wild-type CHO (e.g., CHO-K1) | 10 - 50 | [1][3] |
| Single Round Selection | GS-knockout CHO | 0 - 25 | [1][2][3] |
| Inhibition of Endogenous GS | Wild-type CHO | ~3 | |
| Improving Selection Stringency | Wild-type CHO | 25 - 50 | [4] |
| Gene Amplification | Wild-type CHO | 100 - 1000 | [4] |
Visualizations
Signaling Pathway
Caption: The GS-MSX selection pathway in CHO cells.
Experimental Workflow
Caption: Workflow for generating stable CHO cell lines using MSX selection.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No viable cells after selection | MSX concentration is too high. | Repeat MSX titration (Protocol 1) to find the optimal concentration. |
| Low transfection efficiency. | Optimize transfection protocol (e.g., DNA:reagent ratio, cell density). | |
| Problem with the expression vector. | Verify the integrity and functionality of the GS gene in the vector. | |
| High background of non-transfected cells surviving | MSX concentration is too low. | Increase MSX concentration. Ensure the use of glutamine-free medium. |
| MSX solution has degraded. | Prepare fresh MSX stock solution. | |
| CHO cell line has high endogenous GS activity. | Consider using a GS-KO host cell line for higher selection stringency. | |
| Low productivity of selected cell pools | Poor expression from the integrated vector. | Optimize the expression vector design (e.g., promoter, enhancers). |
| Insufficient gene amplification. | Perform stepwise gene amplification with increasing MSX concentrations (Protocol 3). | |
| Instability of the cell line. | Perform single-cell cloning to isolate high-producing and stable clones. Monitor productivity over time. |
Conclusion
The GS-MSX system is a powerful and versatile tool for the generation of high-producing recombinant CHO cell lines. Careful optimization of key parameters, particularly the MSX concentration, and a systematic approach to selection and amplification are critical for success. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this selection system in their cell line development workflows.
References
- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. event.afob.org [event.afob.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Increased MSX level improves biological productivity and production stability in multiple recombinant GS CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Methionine Sulfoximine (MSO) in In Vitro Astrocyte Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing L-Methionine Sulfoximine (B86345) (MSO), a specific and irreversible inhibitor of glutamine synthetase (GS), in in vitro astrocyte cultures. This document outlines the effective concentrations, experimental protocols, and the underlying mechanism of action to assist in the study of astrocyte metabolism, glutamate-glutamine cycling, and associated neurological conditions.
Introduction
L-Methionine Sulfoximine (MSO) is a crucial tool for investigating the role of astrocytes in brain metabolism and neurotransmission. By inhibiting glutamine synthetase, MSO blocks the conversion of glutamate (B1630785) to glutamine, a key step in the glutamate-glutamine cycle. This allows researchers to study the consequences of impaired astrocyte function, which is implicated in various neurological disorders.
Mechanism of Action
MSO acts as an inhibitor of glutamine synthetase through a two-step process. Initially, it competitively binds to the glutamate binding site of the enzyme. This is followed by an ATP-dependent phosphorylation of MSO, leading to the formation of a stable, phosphorylated intermediate that irreversibly inactivates the enzyme.[1][2] This targeted inhibition makes MSO a potent tool for studying the downstream effects of reduced glutamine synthesis in astrocytes.
Caption: Mechanism of L-Methionine Sulfoximine (MSO) inhibition of Glutamine Synthetase in astrocytes.
Data Presentation: MSO Concentrations and Observed Effects
The following table summarizes the effective concentrations of MSO used in in vitro astrocyte and brain slice cultures and their corresponding biological effects.
| MSO Concentration | Cell/Tissue Type | Incubation Time | Observed Effect | Reference |
| 500 µM | Rat corpus striatum slices | 20 minutes | Inhibition of glutamine synthetase activity. | [3] |
| 1 mM | Primary rat astrocyte culture | 2 hours | Inhibition of glutamine synthetase activity. | [4] |
| 1 mM | Primary rat astrocyte culture | 24 hours | 300% increase in glycogen (B147801) content. | [5] |
| 3 mM | Primary rat cortical astrocytes | 5 minutes | Increased rate of glutamine efflux to over 400% of basal levels. | [6] |
| 5 mM | Mouse cerebral cortical slices | Not specified | Sufficient to effectively inhibit glutamine synthetase activity. | [7] |
| 10 mM | Co-cultures of neurons and astrocytes | 2.5 hours | Blocked glutamine synthesis and increased alanine (B10760859) synthesis. | [8] |
| 1.19 mM (Ki) | Recombinant human glutamine synthetase | Not applicable | Competitive inhibition constant (Ki). | [1][2] |
Experimental Protocols
This section provides detailed protocols for the preparation and application of MSO to in vitro astrocyte cultures.
Materials
-
L-Methionine Sulfoximine (MSO) (e.g., Sigma-Aldrich, M5379)
-
Sterile, deionized water or cell culture medium
-
Primary astrocyte cultures or astrocyte cell lines
-
Appropriate cell culture reagents (e.g., DMEM, FBS, antibiotics)
-
Sterile microcentrifuge tubes and pipettes
Stock Solution Preparation
-
Calculate the required amount of MSO: Based on the desired stock solution concentration (e.g., 100 mM), calculate the mass of MSO needed. The molecular weight of MSO is 180.21 g/mol .
-
Dissolution: Dissolve the calculated amount of MSO in sterile, deionized water or cell culture medium. Gentle heating or sonication may be required to fully dissolve the powder.
-
Sterilization: Filter-sterilize the MSO stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. A 100 mM stock solution stored at -20°C is reported to be stable for up to one year.
Experimental Workflow for MSO Treatment
The following diagram illustrates a typical workflow for treating astrocyte cultures with MSO.
Caption: General experimental workflow for MSO treatment of in vitro astrocyte cultures.
Protocol for Glutamine Synthetase Inhibition
-
Cell Culture: Plate astrocytes at the desired density and allow them to adhere and reach the desired confluency.
-
MSO Preparation: On the day of the experiment, thaw an aliquot of the MSO stock solution. Prepare the final working concentration of MSO (e.g., 1 mM) by diluting the stock solution in pre-warmed, fresh cell culture medium.
-
Treatment: Remove the existing medium from the astrocyte cultures and replace it with the MSO-containing medium.
-
Incubation: Incubate the cells for the desired duration (e.g., 2 to 24 hours) at 37°C in a humidified incubator with 5% CO₂. The incubation time will depend on the specific research question and the desired level of GS inhibition.
-
Downstream Analysis: Following incubation, the cells or culture supernatant can be collected for various downstream analyses, such as:
-
Glutamine Synthetase Activity Assay: To confirm the extent of GS inhibition.
-
Metabolite Analysis: To measure changes in glutamate, glutamine, and other relevant metabolites.
-
Cell Viability Assays (e.g., MTT, LDH): To assess any potential cytotoxicity of the MSO treatment.
-
Western Blotting: To analyze the expression levels of GS and other proteins of interest.
-
Considerations and Best Practices
-
Vehicle Control: Always include a vehicle control group (cells treated with the same medium without MSO) to account for any effects of the solvent or medium change.
-
Concentration Optimization: The optimal MSO concentration and incubation time may vary depending on the specific cell type (primary cells vs. cell lines), cell density, and the desired outcome. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
-
Off-Target Effects: While MSO is a highly specific inhibitor of GS, it is important to be aware of potential off-target effects, especially at high concentrations.[4]
-
Solvent Effects: If using a solvent other than water or medium to dissolve MSO, ensure the final concentration of the solvent in the culture medium is non-toxic to the cells. For example, DMSO concentrations should generally be kept below 0.5%.[9][10]
By following these guidelines and protocols, researchers can effectively utilize L-Methionine Sulfoximine to investigate the critical role of astrocyte glutamine synthetase in various physiological and pathological processes.
References
- 1. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine-relevance to the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inhibition of glutamine synthetase in rat corpus striatum in vitro by methionine sulfoximine increases the neurotoxic effects of kainate and N-methyl-D-aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamine synthetase downregulation reduces astrocyte protection against glutamate excitotoxicity to neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of glycogen content in primary astrocyte culture: effects of glucose analogues, phenobarbital, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-methionine-DL-sulfoximine induces massive efflux of glutamine from cortical astrocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of glutamine synthesis induces glutamate dehydrogenase-dependent ammonia fixation into alanine in co-cultures of astrocytes and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of dimethyl sulfoxide on the morphology and viability of primary cultured neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Methionine Sulfoximine (MSO) Administration in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of Methionine Sulfoximine (MSO) in mouse studies, covering common administration routes, dosages, and experimental protocols. The information is intended to aid in the design and execution of studies investigating the effects of MSO on various physiological and pathological processes.
This compound is an irreversible inhibitor of glutamine synthetase (GS), a critical enzyme in the glutamate-glutamine cycle.[1][2] By inhibiting GS, MSO disrupts the conversion of glutamate (B1630785) to glutamine, leading to a reduction in the levels of both amino acids in the brain.[2] This mechanism of action makes MSO a valuable tool for studying glutamate excitotoxicity, neurodegenerative diseases, and inflammatory responses.[3][4]
Data Summary
The following tables summarize quantitative data from mouse studies involving MSO administration.
| Administration Route | Mouse Strain | Dosage (mg/kg) | Frequency | Key Findings | Reference |
| Intraperitoneal (i.p.) | SOD1(G93A) (ALS model) | Not Specified | Not Specified | Reduced glutamine synthetase activity by 85%; Reduced brain glutamine by 60%; Reduced brain glutamate by 30%; Extended lifespan by 8% | [2][5] |
| Intraperitoneal (i.p.) | CBA/J | 40 | Single dose | Induction of seizures | [1] |
| Intraperitoneal (i.p.) | C57BL/6J | 100 | Single dose | Induction of seizures | [1] |
| Intraperitoneal (i.p.) | MSO-Fast (inbred) | 75 | Single dose | Induction of seizures | [1] |
| Intraperitoneal (i.p.) | MSO-Slow (inbred) | 250 | Single dose | Induction of seizures | [1] |
Signaling Pathway
The primary signaling pathway affected by MSO is the glutamate-glutamine cycle, which is essential for maintaining glutamate homeostasis in the central nervous system.
References
- 1. novapublishers.com [novapublishers.com]
- 2. This compound, an inhibitor of glutamine synthetase, lowers brain glutamine and glutamate in a mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.vt.edu [research.vt.edu]
- 4. animalstudyregistry.org [animalstudyregistry.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Inhibiting Glutamine Synthetase in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamine synthetase (GS) is a critical enzyme in the central nervous system, primarily located in astrocytes. It plays a pivotal role in the glutamate-glutamine cycle by converting glutamate (B1630785), a potent excitatory neurotransmitter, into glutamine.[1][2][3] This cycle is essential for replenishing the neuronal supply of glutamate and for clearing excess glutamate from the synaptic cleft, thereby preventing excitotoxicity.[1][2][4] Inhibition of glutamine synthetase disrupts this vital pathway, leading to a cascade of events including impaired glutamate clearance, reduced glutamine availability for neurons, and increased neuronal susceptibility to glutamate-induced cell death.[1][4][5] Therefore, studying the effects of GS inhibition in primary neuron cultures is a valuable tool for understanding the mechanisms of neurodegeneration and for the development of neuroprotective strategies.
Methionine sulfoximine (B86345) (MSO) is a widely used and potent irreversible inhibitor of glutamine synthetase.[6][7] By applying MSO to primary neuron or neuron-astrocyte co-cultures, researchers can effectively model the consequences of impaired glutamate-glutamine cycling. These application notes provide a detailed protocol for the inhibition of glutamine synthetase in primary neuron cultures using MSO, along with methods for assessing the experimental outcomes.
Data Presentation
Summary of Quantitative Data on Glutamine Synthetase Inhibition
| Parameter | Inhibitor & Concentration | Cell Type/System | Key Finding | Reference |
| GS Activity | 1-10 mM MSO | Isolated Rat Retina | >99% inhibition within 5-10 minutes. | [6][8] |
| GS Activity | 0.625 µg/h MSO infusion | Rat Hippocampus (in vivo) | 82% reduction in GS activity. | [9] |
| GS Activity | 2.5 µg/h MSO infusion | Rat Hippocampus (in vivo) | 97% reduction in GS activity. | [9] |
| Brain Glutamine Levels | MSO (in vivo treatment) | SOD1(G93A) Mouse Model of ALS | 60% reduction in brain glutamine. | [10] |
| Brain Glutamate Levels | MSO (in vivo treatment) | SOD1(G93A) Mouse Model of ALS | 30% reduction in brain glutamate. | [10] |
| Glutamate Uptake | 1 mM MSO | Astrocyte Cultures | Significantly impaired glutamate uptake. | [1][4] |
| Glutamine Release | 1 mM MSO | Astrocyte Cultures | Significantly impaired glutamine release. | [1][4] |
| Neuronal Viability | 50 µM Glutamate + 5 µM MSO | Cerebellar Granule Cell Cultures | No significant increase in LDH leakage, suggesting the glutamate uptake system is more critical in this model for preventing acute excitotoxicity. | [11] |
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol describes the preparation of primary cortical neurons from embryonic day 18 (E18) rats, a common model for in vitro neurological studies.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Neurobasal medium
-
B27 supplement
-
L-glutamine or GlutaMAX
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
Poly-D-lysine (PDL)
-
70 µm nylon mesh cell strainer
-
Standard cell culture plates or coverslips
Procedure:
-
Coat Culture Surfaces: Coat culture plates or coverslips with Poly-D-lysine overnight at 37°C. The following day, wash three times with sterile water and allow to dry. For enhanced neuronal adhesion and health, a subsequent coating with laminin can be performed for at least 4 hours at 37°C.
-
Tissue Dissection: Euthanize the pregnant rat according to approved animal welfare protocols. Dissect the E18 embryos and place them in ice-cold DMEM.
-
Cortical Dissection: Under a dissecting microscope, carefully remove the cerebral cortices from the embryonic brains and place them in a fresh dish of ice-cold DMEM, ensuring the meninges are removed.
-
Cell Dissociation:
-
Mince the cortical tissue into small pieces.
-
Transfer the tissue to a conical tube and incubate with trypsin-EDTA at 37°C for 15-20 minutes to dissociate the cells.
-
Inactivate the trypsin by adding DMEM containing 10% FBS.
-
-
Trituration and Plating:
-
Gently triturate the cell suspension using a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Pass the cell suspension through a 70 µm nylon mesh to remove any remaining cell clumps.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in plating medium (Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin).
-
Plate the cells onto the pre-coated culture surfaces at a desired density.
-
-
Cell Maintenance:
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the plating medium with fresh maintenance medium (Neurobasal with B27 and Penicillin-Streptomycin).
-
Continue to replace half of the medium every 3-4 days. Neurons will be mature and suitable for experiments within 7-14 days in vitro (DIV).
-
Protocol 2: Inhibition of Glutamine Synthetase with Methionine Sulfoximine (MSO)
This protocol details the application of MSO to primary neuron or neuron-astrocyte co-cultures to inhibit glutamine synthetase.
Materials:
-
Mature primary neuron or neuron-astrocyte co-cultures (DIV 7-14)
-
L-methionine-DL-sulfoximine (MSO)
-
Culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare MSO Stock Solution: Prepare a stock solution of MSO in sterile water or PBS. The final concentration in the culture medium typically ranges from 1 mM to 10 mM.
-
Treatment of Cultures:
-
For acute inhibition, pre-incubate the cultures with MSO-containing medium for 30 minutes to 2 hours prior to the experimental challenge (e.g., glutamate exposure).[1]
-
For chronic inhibition, MSO can be added to the culture medium for longer durations, but potential long-term toxicity should be monitored.
-
-
Experimental Challenge (Optional): Following MSO pre-incubation, the primary insult, such as the addition of a specific concentration of glutamate to induce excitotoxicity, can be introduced.
-
Incubation: Incubate the cultures for the desired experimental duration.
-
Assessment of Outcomes: Proceed with assays to measure the effects of GS inhibition.
Protocol 3: Assessment of Experimental Outcomes
1. Measurement of Glutamate and Glutamine Concentrations:
-
Method: Collect the culture medium at the end of the experiment. Analyze the concentrations of glutamate and glutamine using High-Performance Liquid Chromatography (HPLC) or commercially available colorimetric or fluorometric assay kits.
-
Expected Outcome: Inhibition of GS is expected to decrease the release of glutamine into the medium and may lead to an accumulation of extracellular glutamate, particularly in the presence of a glutamate challenge.[1][4]
2. Assessment of Neuronal Viability (LDH Assay):
-
Method: Lactate dehydrogenase (LDH) is a cytosolic enzyme released into the culture medium upon cell lysis. Measure LDH activity in the culture supernatant using a commercially available LDH cytotoxicity assay kit.
-
Expected Outcome: Increased LDH release indicates decreased cell viability. GS inhibition is expected to potentiate neuronal death in the presence of glutamate.
3. Measurement of Glutamine Synthetase Activity:
-
Method: A common method to measure GS activity is a spectrophotometric assay that quantifies the formation of γ-glutamyl hydroxamate from glutamine and hydroxylamine.[6]
-
Procedure Outline:
-
Lyse the cells to prepare a cell supernatant.
-
Incubate the supernatant with a reaction mixture containing glutamine, hydroxylamine, MnCl2, and ADP.
-
Stop the reaction with an acidic ferric chloride solution.
-
Measure the absorbance of the resulting colored complex at 500 nm.
-
-
Expected Outcome: MSO treatment will lead to a significant reduction in GS activity.
Mandatory Visualizations
Caption: Experimental workflow for inhibiting glutamine synthetase in primary neuron cultures.
Caption: The glutamate-glutamine cycle and the inhibitory action of MSO.
References
- 1. Glutamine synthetase downregulation reduces astrocyte protection against glutamate excitotoxicity to neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of glutamate and glutamine metabolism and related transporters in nerve cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Glutamine Synthetase Inhibition in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamine synthetase down-regulation reduces astrocyte protection against glutamate excitotoxicity to neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of inhibiting glutamine synthetase and blocking glutamate uptake on b-wave generation in the isolated rat retina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic effects of this compound in multiple diseases include and extend beyond inhibition of glutamine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of inhibiting glutamine synthetase and blocking glutamate uptake on b-wave generation in the isolated rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, an inhibitor of glutamine synthetase, lowers brain glutamine and glutamate in a mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potentiation of excito-toxicity by glutamate uptake inhibitor rather than glutamine synthetase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Ammonia Metabolism in Bacteria Using Methionine Sulfoximine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Methionine Sulfoximine (B86345) (MSX), a potent and specific inhibitor of glutamine synthetase (GS), for the investigation of ammonia (B1221849) metabolism in bacteria. This document outlines the mechanism of action of MSX, its effects on bacterial physiology, and detailed protocols for key experiments.
Introduction
Ammonia assimilation is a fundamental process in bacteria, enabling the incorporation of inorganic nitrogen into essential biomolecules. The primary pathway for this assimilation, particularly under nitrogen-limiting conditions, is the glutamine synthetase-glutamate synthase (GS-GOGAT) cycle. Methionine sulfoximine (MSX) is an invaluable tool for studying this pathway. As an irreversible inhibitor of glutamine synthetase, MSX effectively blocks the initial step of ammonia incorporation, leading to a range of observable physiological effects that can be used to dissect the intricacies of nitrogen metabolism.[1][2] By observing the consequences of GS inhibition, researchers can infer the roles of different ammonia assimilation pathways, study the regulation of nitrogen fixation, and screen for potential antibacterial agents targeting nitrogen metabolism.
Mechanism of Action
This compound is a structural analog of glutamate (B1630785). Its inhibitory action on glutamine synthetase is biphasic, beginning with reversible competitive inhibition, followed by irreversible inactivation.[3] MSX binds to the glutamate binding site of GS and is subsequently phosphorylated by ATP, forming a stable, phosphorylated intermediate that remains tightly bound to the enzyme, thereby inactivating it. This irreversible inhibition prevents the synthesis of glutamine from glutamate and ammonia.
Key Applications
-
Elucidation of Ammonia Assimilation Pathways: By inhibiting the GS-GOGAT pathway, MSX can help determine the relative importance of alternative pathways, such as the glutamate dehydrogenase (GDH) pathway, under different nutrient conditions.[4]
-
Study of Nitrogen Fixation: In nitrogen-fixing bacteria, the assimilation of newly fixed ammonia is primarily mediated by GS. MSX treatment can uncouple nitrogen fixation from assimilation, often leading to the excretion of ammonia into the medium.[5][6] This phenomenon can be exploited to study the regulation of nitrogenase activity and to screen for bacterial strains with potential applications as biofertilizers.[2]
-
Antibacterial Drug Discovery: As glutamine synthetase is essential for the growth of many pathogenic bacteria, its inhibition by MSX provides a proof-of-concept for GS as a drug target.[7][8] Researchers can use MSX as a reference compound when screening for novel inhibitors of bacterial GS.
Data Presentation
The following tables summarize quantitative data on the effects of this compound on various bacteria.
Table 1: Inhibition of Bacterial Growth by this compound
| Bacterial Species | MSX Concentration | Observed Effect | Reference |
| Salmonella typhimurium | 50 µM | Inhibition of growth | [4] |
| Mycobacterium tuberculosis | Various concentrations | Inhibition of growth | [7] |
| Anabaena siamensis (mutant) | 500 µM | Resistant, excretes ammonia | [5] |
Table 2: Inhibition of Glutamine Synthetase Activity by this compound
| Bacterial Species | MSX Concentration | Percent Inhibition | Reference |
| Salmonella typhimurium | 2 - 4 µM | 50% | [4] |
| Pea Glutamine Synthetase | 5 - 25 µM | 31 - 64% | [9] |
Table 3: Effect of this compound on Ammonia Excretion in Nitrogen-Fixing Bacteria
| Bacterial Species | MSX Concentration | Ammonia Excretion Rate | Reference |
| Anabaena siamensis (mutant SS1) | 500 µM | 8.7 µmol mg of chlorophyll⁻¹ h⁻¹ | [5] |
| Rhodopseudomonas palustris | Not specified | Restored nitrogenase activity after ammonia switch-off | [10] |
Experimental Protocols
Protocol 1: Determining the Effect of this compound on Bacterial Growth
This protocol outlines the procedure for generating bacterial growth curves in the presence and absence of MSX to assess its impact on bacterial proliferation.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Luria-Bertani broth, Minimal Medium)[7][11]
-
Sterile culture flasks or tubes
-
Spectrophotometer
-
This compound (MSX) stock solution (sterile-filtered)
-
Incubator with shaking capabilities
Procedure:
-
Prepare Inoculum: Inoculate a single colony of the bacterium from an agar (B569324) plate into a small volume of liquid medium and grow overnight at the optimal temperature with shaking.
-
Set up Cultures: The next day, dilute the overnight culture into fresh, pre-warmed medium to an initial optical density at 600 nm (OD₆₀₀) of 0.05-0.1 in a series of sterile flasks.
-
Add MSX: To the experimental flasks, add MSX from a stock solution to achieve the desired final concentrations. Include a control flask with no MSX. It is advisable to test a range of MSX concentrations.
-
Incubation: Incubate all flasks at the optimal growth temperature with constant shaking.
-
Measure Growth: At regular time intervals (e.g., every 30-60 minutes), aseptically remove an aliquot from each flask and measure the OD₆₀₀ using a spectrophotometer.[12][13][14][15]
-
Data Analysis: Plot the OD₆₀₀ values against time for each condition on a semi-logarithmic graph to generate growth curves. From these curves, determine and compare the lag phase, exponential growth rate, and stationary phase of the cultures with and without MSX.
Protocol 2: Assay of Glutamine Synthetase Activity
This protocol describes a colorimetric assay to measure the activity of glutamine synthetase in bacterial cell extracts and its inhibition by MSX. The assay is based on the formation of γ-glutamylhydroxamate from glutamine and hydroxylamine, which produces a colored complex with ferric chloride.[16]
Materials:
-
Bacterial cell culture
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 10 mM MgCl₂)
-
Sonicator or other cell disruption equipment
-
Centrifuge
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Substrate solution (containing L-glutamine and hydroxylamine)
-
ATP solution
-
Stop solution (e.g., acidic ferric chloride solution)
-
Spectrophotometer
-
This compound (MSX) solution for inhibition studies
Procedure:
-
Prepare Cell Extract:
-
Harvest bacterial cells from a culture by centrifugation.
-
Wash the cell pellet with a suitable buffer and resuspend in lysis buffer.
-
Disrupt the cells by sonication on ice.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the crude cell extract.
-
-
Protein Quantification: Determine the total protein concentration of the cell extract using a standard method (e.g., Bradford or BCA assay).
-
Enzyme Assay:
-
Set up reaction tubes containing assay buffer and the cell extract. For inhibition studies, pre-incubate the extract with various concentrations of MSX for a defined period.
-
Initiate the reaction by adding the substrate solution and ATP.
-
Incubate the reaction mixture at the optimal temperature for a specific time (e.g., 15-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of the resulting colored product at a specific wavelength (e.g., 540 nm).[17]
-
-
Data Analysis: Calculate the specific activity of glutamine synthetase (e.g., in µmol of product formed per minute per mg of protein). For inhibition studies, plot the enzyme activity against the MSX concentration to determine the IC₅₀ value.
Protocol 3: Nitrogen Fixation Assay (Acetylene Reduction Assay)
This protocol measures the activity of nitrogenase, the enzyme responsible for nitrogen fixation, by quantifying its ability to reduce acetylene (B1199291) to ethylene (B1197577). MSX can be used in conjunction with this assay to study the regulation of nitrogenase by ammonia assimilation.[1]
Materials:
-
Nitrogen-fixing bacterial culture
-
Gas-tight vials with rubber septa
-
Syringes
-
Acetylene gas
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable column (e.g., Porapak N)
-
Ethylene standard for calibration
-
This compound (MSX) solution
Procedure:
-
Prepare Cultures: Grow the nitrogen-fixing bacteria under conditions that promote nitrogenase expression (i.e., nitrogen-free or nitrogen-limited medium). For experiments investigating the effect of MSX, add it to the cultures at the desired concentration.
-
Set up Assay Vials: Transfer a known volume of the bacterial culture into gas-tight vials.
-
Introduce Acetylene: Inject a specific volume of acetylene gas into each vial (typically 10% of the vial's headspace volume).
-
Incubation: Incubate the vials at the optimal temperature for a defined period, allowing the nitrogenase to reduce acetylene to ethylene.
-
Gas Sampling: After incubation, take a gas sample from the headspace of each vial using a gas-tight syringe.
-
Gas Chromatography Analysis: Inject the gas sample into the GC to separate and quantify the amount of ethylene produced.
-
Data Analysis: Calculate the rate of acetylene reduction, which is proportional to the nitrogenase activity. The results are typically expressed as nmol of ethylene produced per hour per mg of protein or per ml of culture. Compare the rates between control and MSX-treated cultures to understand the effect of inhibiting ammonia assimilation on nitrogenase activity.
Visualizations
Caption: The GS-GOGAT pathway and the inhibitory action of MSX.
Caption: Experimental workflow for studying the effect of MSX on bacterial growth.
Caption: Logical framework for using MSX to deduce ammonia metabolism pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Salmonella typhimurium Strains Sensitive and Resistant to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ammonium Excretion by an l-Methionine-dl-Sulfoximine-Resistant Mutant of the Rice Field Cyanobacterium Anabaena siamensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Glutamine Synthetase: A Potential Drug Target in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. L-methionine-SR-sulfoximine as a probe for the role of glutamine synthetase in nitrogenase switch-off by ammonia and glutamine in Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]
- 12. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]
- 13. youtube.com [youtube.com]
- 14. microbenotes.com [microbenotes.com]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioworlde.com [bioworlde.com]
Application of Methionine Sulfoximine in Plant Biology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine sulfoximine (B86345) (MSX) is a potent and irreversible inhibitor of glutamine synthetase (GS), a key enzyme in nitrogen metabolism in plants. By blocking the primary pathway for ammonia (B1221849) assimilation, MSX has become an invaluable tool for researchers studying various aspects of plant biology, including nitrogen metabolism, photorespiration, amino acid biosynthesis, and for the selection of transgenic plants. This document provides detailed application notes and protocols for the use of MSX in plant biology research.
Methionine sulfoximine is a structural analog of glutamate (B1630785) and inhibits glutamine synthetase by acting as a transition state analog after being phosphorylated by the enzyme itself. This leads to the accumulation of ammonia within plant tissues, which can have various physiological effects, including the inhibition of photosynthesis.
Core Applications and Quantitative Data
The primary applications of MSX in plant biology research are summarized below, along with typical quantitative parameters.
| Application | Plant Species | MSX Concentration | Treatment Duration | Observed Effect | Reference(s) |
| Inhibition of Nitrogen Assimilation | Wheat, Barley, Corn, Sorghum | 2.5 mM | Hours | Significant increase in ammonia accumulation. | [1][2] |
| Tea Plant | Not specified, but effective | 30 minutes | 71.1% reduction in root GS activity, 24% in leaves. | ||
| Studying Photorespiration | Spinach | Dependent on O2 concentration | Minutes to hours | Inhibition of photosynthesis and ammonia accumulation. | [3] |
| Wheat | Not specified | Not specified | Reduced CO2 exchange rate in 21% O2. | ||
| Selection of Transgenic Plants | Arabidopsis thaliana | Varies (e.g., 50 µM) | Days to weeks | Selection of plants carrying the bar gene, conferring resistance. | [1][2] |
| Orchids (Dendrobium hybrids) | 0.5 - 10 µM | Not specified | Selection of transgenic orchids with the bar gene. | [4] | |
| Mutant Selection | Nicotiana tabacum (haploid cells) | Not specified | Not specified | Recovery of mutants resistant to MSX. | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound (MSX) Stock Solution
Materials:
-
L-Methionine sulfoximine (powder, e.g., Sigma-Aldrich M5379)
-
Sterile deionized or Milli-Q water
-
Sterile flask or beaker
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
-
Sterile storage tubes or bottles
Procedure:
-
Determine Required Concentration and Volume: Decide on the desired stock solution concentration (e.g., 100 mM or 1 M) and the total volume needed for your experiments.
-
Weigh MSX Powder: Accurately weigh the required amount of L-Methionine sulfoximine powder. The molecular weight of MSX is 180.22 g/mol .
-
For 100 ml of a 100 mM stock solution: 1.8022 g of MSX.
-
For 10 ml of a 1 M stock solution: 1.8022 g of MSX.
-
-
Dissolution:
-
Add the weighed MSX powder to a sterile flask or beaker.
-
Add a portion of the sterile water (e.g., about 80% of the final volume).
-
Place a sterile magnetic stir bar in the flask and place it on a magnetic stirrer.
-
Stir until the MSX is completely dissolved. Gentle heating or sonication may be required to aid dissolution. L-Methionine sulfoximine is soluble in water at 50 mg/mL (0.277 M).
-
-
Adjust Volume: Once dissolved, transfer the solution to a graduated cylinder and add sterile water to reach the final desired volume.
-
Sterilization: Filter-sterilize the MSX stock solution using a 0.22 µm sterile filter into a sterile storage bottle or aliquots in sterile tubes.
-
Storage: Store the stock solution at -20°C for long-term storage (up to a year for a 100 mM solution) or at 4°C for short-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vivo Inhibition of Glutamine Synthetase in Arabidopsis thaliana Seedlings
Materials:
-
Arabidopsis thaliana seedlings (e.g., 7-10 days old grown on solid or in liquid medium)
-
Liquid ½ MS (Murashige and Skoog) medium
-
MSX stock solution (e.g., 100 mM)
-
Sterile petri dishes or multi-well plates
-
Forceps
-
Growth chamber with controlled light and temperature
Procedure:
-
Seedling Preparation: Grow Arabidopsis thaliana seedlings under standard conditions (e.g., 16-hour light/8-hour dark cycle at 22°C) on ½ MS agar (B569324) plates or in liquid ½ MS medium.
-
Treatment Preparation:
-
Prepare liquid ½ MS medium containing the desired final concentration of MSX. For example, to make 100 ml of medium with 1 mM MSX, add 1 ml of a 100 mM MSX stock solution to 99 ml of sterile liquid ½ MS medium.
-
Also, prepare a control medium without MSX.
-
-
Treatment Application:
-
If using seedlings from agar plates, gently transfer them using sterile forceps into petri dishes or wells of a multi-well plate containing the MSX-supplemented or control medium.
-
If using seedlings grown in liquid culture, replace the existing medium with the treatment or control medium.
-
-
Incubation: Incubate the seedlings in the growth chamber for the desired duration (e.g., 2, 6, 12, 24 hours). The length of treatment will depend on the specific research question.
-
Harvesting: After the incubation period, harvest the seedlings, gently blot them dry with paper towels, and immediately freeze them in liquid nitrogen. Store the samples at -80°C for subsequent analysis (e.g., ammonia content, GS activity, gene expression).
Protocol 3: Glutamine Synthetase (GS) Activity Assay in Plant Extracts
This protocol is based on the γ-glutamyltransferase assay, which measures the formation of γ-glutamyl hydroxamate from glutamine and hydroxylamine, catalyzed by GS.
Materials:
-
Frozen plant tissue (from Protocol 2 or other experiments)
-
Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM MgCl2, 10 mM 2-mercaptoethanol, and 10% (v/v) glycerol.
-
Assay Reagent A: 100 mM Tris-HCl (pH 7.5), 20 mM L-glutamine, 100 mM hydroxylamine-HCl.
-
Assay Reagent B: 100 mM Tris-HCl (pH 7.5), 40 mM ADP, 20 mM MnCl2.
-
Stop Solution: 10% (w/v) FeCl3, 24% (w/v) trichloroacetic acid (TCA), 6 M HCl.
-
Bradford reagent for protein quantification.
-
Spectrophotometer.
Procedure:
-
Protein Extraction:
-
Grind the frozen plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Transfer the powder to a pre-chilled tube and add ice-cold extraction buffer (e.g., 1:3 w/v ratio).
-
Vortex thoroughly and then centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the crude protein extract.
-
-
Protein Quantification: Determine the protein concentration of the extract using the Bradford assay or a similar method.
-
Enzyme Assay:
-
In a microcentrifuge tube, mix 200 µl of Assay Reagent A and 200 µl of the protein extract.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Start the reaction by adding 100 µl of Assay Reagent B.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding 500 µl of the Stop Solution.
-
Centrifuge at 5,000 x g for 5 minutes to pellet any precipitate.
-
-
Measurement: Transfer the supernatant to a cuvette and measure the absorbance at 540 nm. The absorbance is proportional to the amount of γ-glutamyl hydroxamate formed.
-
Calculation: Calculate the specific activity of GS as µmol of γ-glutamyl hydroxamate formed per minute per mg of protein. A standard curve using authentic γ-glutamyl hydroxamate should be prepared to quantify the product.
Protocol 4: Measurement of Ammonia Accumulation in Plant Tissues
Materials:
-
Frozen plant tissue (from Protocol 2 or other experiments)
-
Extraction Solution: 0.01 M HCl
-
Ammonia Assay Kit (e.g., based on the Berthelot reaction or an ammonia-selective electrode)
-
Homogenizer
-
Centrifuge
Procedure:
-
Extraction:
-
Weigh the frozen plant tissue (e.g., 100 mg).
-
Homogenize the tissue in a pre-chilled tube with the extraction solution (e.g., 1 ml of 0.01 M HCl).
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for ammonia determination.
-
-
Ammonia Quantification:
-
Use a commercial ammonia assay kit according to the manufacturer's instructions. These kits typically involve a colorimetric reaction where ammonia reacts with specific reagents to produce a colored compound that can be measured spectrophotometrically.[6]
-
Alternatively, an ammonia-selective electrode can be used for direct measurement of ammonia concentration in the extract.
-
-
Calculation: Calculate the ammonia content as µmol per gram of fresh weight of the plant tissue.
Protocol 5: Selection of Transgenic Arabidopsis thaliana using MSX
This protocol is for the selection of T1 transgenic Arabidopsis plants carrying a selectable marker gene that confers resistance to MSX, such as the bar gene which encodes phosphinothricin (B1261767) acetyltransferase.[1][2]
Materials:
-
T1 seeds from Agrobacterium-mediated transformation.
-
½ MS agar plates containing 1% (w/v) sucrose.
-
MSX stock solution (e.g., 50 mM).
-
Sterilization solution (e.g., 70% ethanol (B145695), 10% bleach with 0.05% Tween-20).
-
Sterile water.
-
Growth chamber.
Procedure:
-
Seed Sterilization:
-
Place the T1 seeds in a microcentrifuge tube.
-
Add 1 ml of 70% ethanol and incubate for 1-2 minutes.
-
Remove the ethanol and add 1 ml of 10% bleach with 0.05% Tween-20. Incubate for 10-15 minutes with occasional vortexing.
-
Wash the seeds 3-5 times with sterile water.
-
-
Plating:
-
Prepare ½ MS agar plates containing the appropriate concentration of MSX for selection (e.g., 50 µM). The optimal concentration may need to be determined empirically for your specific Arabidopsis ecotype and transformation construct.
-
Resuspend the sterilized seeds in a small volume of sterile 0.1% agarose (B213101) and spread them evenly on the selection plates.
-
-
Stratification and Germination:
-
Seal the plates and stratify the seeds by incubating them at 4°C in the dark for 2-4 days to promote uniform germination.
-
Transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.
-
-
Selection:
-
Observe the plates over the next 7-14 days.
-
Transformed seedlings (resistant) will develop green cotyledons and true leaves, and establish a root system.
-
Non-transformed seedlings (susceptible) will become chlorotic (yellow/white) and their growth will be arrested.
-
-
Transplanting:
-
Once the resistant seedlings have developed true leaves, carefully transfer them to soil for further growth and analysis.
-
Visualizations of Pathways and Workflows
Nitrogen Assimilation Pathway and MSX Inhibition
Caption: Nitrogen assimilation pathway and the inhibitory action of MSX.
Photorespiration Pathway and the Role of Glutamine Synthetase
Caption: The role of GS in photorespiration and its inhibition by MSX.
Experimental Workflow for Studying MSX Effects
Caption: A generalized experimental workflow for investigating the effects of MSX.
References
- 1. This compound, an alternative selection for the bar marker in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of glutamine synthetase by this compound. Studies on this compound phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioworlde.com [bioworlde.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. uwlab.soils.wisc.edu [uwlab.soils.wisc.edu]
Application Notes and Protocols: Utilizing Methionine Sulfoximine to Elucidate the Role of Glutamine in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glutamine is a non-essential amino acid that plays a crucial role in the metabolism of highly proliferative cells, including cancer cells. It serves as a primary source of carbon and nitrogen for the synthesis of nucleotides, non-essential amino acids, and glutathione, and contributes to the replenishment of the tricarboxylic acid (TCA) cycle intermediates (anaplerosis).[1][2] Many cancer cells exhibit "glutamine addiction," an increased dependence on glutamine for survival and proliferation.
Glutamine synthetase (GS) is the enzyme responsible for the de novo synthesis of glutamine from glutamate (B1630785) and ammonia.[3] In certain cancer types and under specific metabolic stresses like glutamine deprivation, GS is upregulated to maintain intracellular glutamine levels, thereby supporting tumor growth and survival.[1][3] This makes GS a compelling target for cancer therapy.
Methionine sulfoximine (B86345) (MSO) is a potent and irreversible inhibitor of glutamine synthetase.[4][5] It acts by binding to the glutamate active site of GS and undergoing phosphorylation, leading to the inactivation of the enzyme.[4] By inhibiting de novo glutamine synthesis, MSO treatment can induce cancer cell death, reduce proliferation, and sensitize cells to other therapeutic agents. This makes MSO an invaluable tool for studying the role of glutamine metabolism in cancer and for validating GS as a therapeutic target.
These application notes provide detailed protocols for using Methionine Sulfoximine to study glutamine metabolism in cancer cells, including methods for assessing GS activity, cell viability, and metabolic flux.
Data Presentation
Table 1: Effects of this compound on Cancer Cell Lines
| Parameter | Cell Line(s) | MSO Concentration | Effect | Reference(s) |
| Growth and Survival | Human hepatocellular carcinoma | Not specified | Reduced growth and decreased survival | [4] |
| Glutamine Synthetase Activity | Glial cells | 1 mM | >95% inhibition of GS activity | [6] |
| Glutamine Synthesis | Cancer cells | Not specified | Decreased de novo synthesis of glutamine | [4] |
| Downstream Metabolites | Cancer cells | Not specified | Decreased synthesis of nucleotides | [4] |
| In Vivo Tumor Growth | Human hepatocellular carcinoma xenografts | Not specified | Inhibition of tumor growth | [4] |
Signaling and Experimental Workflow Diagrams
Caption: Glutamine metabolism in cancer cells and the inhibitory action of this compound (MSO) on Glutamine Synthetase (GS).
Caption: Experimental workflow for studying the effects of MSO on cancer cells.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of MSO on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (MSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to attach overnight.[7]
-
Treatment: Prepare serial dilutions of MSO in complete growth medium. Remove the old medium from the wells and add 100 µL of the MSO-containing medium. Include a vehicle control (medium without MSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.[7]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Aspirate the medium containing MTT and add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.[7]
-
Measurement: Gently shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Express the results as a percentage of the vehicle control. Plot the percentage of viability against the log of the MSO concentration to determine the IC50 value.[8]
Protocol 2: Glutamine Synthetase (GS) Activity Assay (Colorimetric)
This assay measures the enzymatic activity of GS in cell lysates. The protocol is adapted from commercially available kits.[9][10]
Materials:
-
Cell lysate from control and MSO-treated cells
-
GS Assay Buffer
-
Glutamate
-
ATP
-
Hydroxylamine
-
96-well plate
-
Microplate reader
Procedure:
-
Lysate Preparation:
-
Treat cells with MSO for the desired time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.[9]
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Assay Reaction:
-
Prepare a reaction mixture containing GS Assay Buffer, Glutamate, and ATP.
-
Add an appropriate amount of lysate (e.g., 20-50 µg of protein) to the wells of a 96-well plate.
-
To measure the effect of MSO in vitro, pre-incubate the lysate with varying concentrations of MSO for 15-30 minutes at 37°C. Include a vehicle control.[9]
-
Initiate the reaction by adding hydroxylamine.
-
-
Measurement:
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and add the colorimetric reagent according to the kit manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[11]
-
-
Data Analysis:
-
Calculate the GS activity based on a standard curve.
-
Normalize the activity to the protein concentration of the lysate.
-
Compare the GS activity in MSO-treated samples to the control.
-
Protocol 3: Western Blot for Glutamine Synthetase Expression
This protocol is used to determine the protein levels of GS in response to MSO treatment.
Materials:
-
Cell lysate from control and MSO-treated cells
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody against Glutamine Synthetase (anti-GS)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with the anti-GS primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[12]
-
Washing: Wash the membrane three times with TBST.[12]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. The expected molecular weight of GS is approximately 44-45 kDa.[12]
-
Data Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 4: Metabolic Flux Analysis using Stable Isotope Tracers
This protocol provides a general framework for using stable isotope-labeled substrates (e.g., ¹³C-glutamine or ¹³C-glucose) to trace metabolic pathways in the presence of MSO.
Materials:
-
Cancer cell line of interest
-
Standard growth medium
-
Labeling medium (e.g., medium with ¹³C-glutamine or ¹³C-glucose)
-
MSO
-
Ice-cold PBS
-
Ice-cold 80% methanol (B129727)
-
Cell scraper
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture dishes and allow them to reach 70-80% confluency. Treat the cells with MSO for the desired duration.[13]
-
Isotope Labeling:
-
Aspirate the standard growth medium and wash the cells twice with pre-warmed PBS.[13]
-
Add the pre-warmed labeling medium to the cells and incubate for a specific time course.
-
-
Metabolite Extraction:
-
Rapidly halt metabolic activity by placing the culture plates on ice and aspirating the labeling medium.[13]
-
Quickly wash the cells twice with ice-cold PBS.[13]
-
Add ice-cold 80% methanol to each dish and scrape the cells.[9]
-
Transfer the cell suspension to a microcentrifuge tube and vortex vigorously.[13]
-
Incubate on ice for 20 minutes to precipitate proteins.[9]
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.[9]
-
Collect the supernatant containing the polar metabolites.[13]
-
-
Sample Preparation for LC-MS/MS:
-
LC-MS/MS Analysis: Analyze the samples to determine the mass isotopologue distribution of downstream metabolites.
-
Data Analysis: Quantify the incorporation of the stable isotope into various metabolites to determine the relative flux through different metabolic pathways and assess the impact of MSO.
Conclusion
This compound is a critical tool for investigating the reliance of cancer cells on glutamine metabolism. By irreversibly inhibiting glutamine synthetase, MSO allows for the detailed study of the consequences of blocking de novo glutamine synthesis. The protocols outlined in these application notes provide a comprehensive framework for researchers to explore the role of glutamine in their specific cancer models, from assessing basic cell viability to performing in-depth metabolic flux analysis. The insights gained from these studies can aid in the validation of glutamine synthetase as a therapeutic target and inform the development of novel anticancer strategies.
References
- 1. Glutamine Synthetase as a Therapeutic Target for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Effective Targeting of Glutamine Synthetase with Amino Acid Analogs as a Novel Therapeutic Approach in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pleiotropic Effects of Glutamine Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A simple method for measuring intracellular activities of glutamine synthetase and glutaminase in glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Glutamine Synthetase Activity Assay Kit (Colorimetric) | Abcam [abcam.com]
- 11. M. mazei glutamine synthetase and glutamine synthetase-GlnK1 structures reveal enzyme regulation by oligomer modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Use of Methionine Sulfoximine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of Methionine Sulfoximine (B86345) (MSO), a well-characterized irreversible inhibitor of glutamine synthetase (GS).[1][2] MSO is a valuable tool for studying the roles of glutamine metabolism in various physiological and pathological processes, including neurotransmission, ammonia (B1221849) detoxification, and cancer biology.
Mechanism of Action
Methionine Sulfoximine acts as a potent inhibitor of glutamine synthetase.[2][3] The enzyme phosphorylates MSO, and the resulting product, this compound phosphate, binds tightly to the active site, leading to irreversible inhibition.[2][4] This inhibition blocks the synthesis of glutamine from glutamate (B1630785) and ammonia.[3] By reducing glutamine levels, MSO can modulate downstream pathways, including those involved in excitotoxicity, making it a subject of interest in models of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[2][5]
In Vivo Dosing and Treatment Schedules
The appropriate dose and treatment schedule for MSO are highly dependent on the animal model, the research question, and the desired level of glutamine synthetase inhibition. Sub-convulsive doses are often neuroprotective in rodent models of various neurological diseases.[6][7] It is crucial to note that some species, like dogs, are significantly more sensitive to the convulsant effects of MSO than rodents and primates.[6][7][8]
Table 1: Summary of In Vivo Dosing for this compound in Rodent Models
| Animal Model | Dose Range | Administration Route | Treatment Schedule | Observed Effects | Reference |
| Mouse (ALS Model, SOD1G93A) | Not Specified | Not Specified | Chronic | Extended lifespan by 8%, reduced brain glutamine by 60% and glutamate by 30% | [5] |
| Mouse (General) | 40 - 250 mg/kg | Intraperitoneal (i.p.) | Single dose | Seizure induction (dose-dependent), increased brain glycogen | [9] |
| Rat (Juvenile) | 75 mg/kg | Intraperitoneal (i.p.) | Single dose, 210 min prior to seizure induction | Delayed onset of pilocarpine-induced seizures, decreased GS activity | [1] |
| Rat (General) | 0.94 mmol/kg (single); 0.23 mmol/kg (daily for 7 days) | Intraperitoneal (i.p.) | Single dose or chronic daily | Increased cerebral tRNA methyltransferase activity | [10] |
| Rat (General) | Not Specified | Not Specified | 4 days | Decreased arterial and intramuscular glutamine, increased net muscle protein breakdown | [11] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
L-Methionine-DL-sulfoximine (MSO) powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
Sterile vials
Protocol:
-
Calculate the required amount of MSO based on the desired dose and the number and weight of the animals.
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the MSO powder.
-
Dissolve the MSO powder in sterile saline or PBS to the desired final concentration. Gentle warming and vortexing may be required to facilitate dissolution.
-
Once fully dissolved, filter-sterilize the MSO solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared MSO solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Administration of this compound to Rodents
Materials:
-
Prepared sterile MSO solution
-
Appropriately sized sterile syringes and needles (e.g., 25-27 gauge for intraperitoneal injection in mice)
-
Animal scale
-
70% ethanol (B145695) for disinfection
Protocol:
-
Accurately weigh each animal to determine the precise volume of MSO solution to be administered.
-
Gently restrain the animal. For intraperitoneal (i.p.) injection in mice, position the animal to expose the lower abdominal quadrants.
-
Swab the injection site with 70% ethanol.
-
Insert the needle into the peritoneal cavity, being careful to avoid puncturing internal organs. The needle should be inserted at a slight angle in the lower left or right quadrant of the abdomen.
-
Slowly inject the calculated volume of MSO solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal closely for any adverse reactions, including seizures, especially during the initial hours after administration. The latency to MSO-dependent seizures can vary between mouse strains.[9]
Visualization of Key Concepts
Signaling Pathway of MSO Action
The following diagram illustrates the primary mechanism of action of this compound in inhibiting glutamine synthesis.
Caption: Mechanism of this compound (MSO) inhibition of Glutamine Synthetase.
Experimental Workflow for In Vivo MSO Studies
This diagram outlines a typical experimental workflow for investigating the effects of MSO in an animal model.
Caption: General experimental workflow for in vivo studies using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. In vivo formation of this compound phosphate, a protein-bound metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an inhibitor of glutamine synthetase, lowers brain glutamine and glutamate in a mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine-relevance to the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US6875792B2 - Dosage form of L-Methionine S-Sulfoximine - Google Patents [patents.google.com]
- 9. novapublishers.com [novapublishers.com]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. The effect of 4 days this compound administration on net muscle protein breakdown in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Media Preparation with L-Methionine Sulfoximine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and use of L-Methionine Sulfoximine (B86345) (MSO) in cell culture. MSO is a potent and irreversible inhibitor of glutamine synthetase (GS), a critical enzyme in nitrogen metabolism.[1][2][3] Its application in cell culture is pivotal for various research areas, including the selection of genetically engineered cells, studying glutamine metabolism, and investigating cellular responses to metabolic stress.
Introduction to L-Methionine Sulfoximine (MSO)
L-Methionine Sulfoximine is a structural analog of methionine and a powerful inhibitor of glutamine synthetase (GS).[2] By inhibiting GS, MSO blocks the conversion of glutamate (B1630785) and ammonia (B1221849) into glutamine, a crucial amino acid for a myriad of cellular functions, including protein synthesis, nucleotide biosynthesis, and energy production.[4][5] This inhibitory action makes MSO an invaluable tool in cell biology. In the presence of ATP, MSO is phosphorylated by glutamine synthetase, forming a transition-state analog that binds irreversibly to the enzyme's active site.[1][2][6]
The most common application of MSO in cell culture is for the selection and amplification of cells transfected with a vector containing a functional glutamine synthetase gene. In a glutamine-deficient medium, only cells that have successfully integrated the GS gene can survive in the presence of MSO.[7]
Mechanism of Action of L-Methionine Sulfoximine
L-Methionine Sulfoximine exerts its biological effects primarily through the irreversible inhibition of glutamine synthetase. The process unfolds in two main steps:
-
Competitive Binding : MSO, having a similar structure to glutamate, competes for binding to the active site of glutamine synthetase.[6]
-
Irreversible Inhibition : Once bound, MSO is phosphorylated by ATP within the active site. This phosphorylated intermediate acts as a transition state analog that cannot be released, leading to the irreversible inactivation of the enzyme.[1]
The inhibition of glutamine synthetase leads to a depletion of intracellular glutamine, forcing the cells to rely on exogenous sources of this amino acid. This principle is exploited in the GS Gene Expression System for the selection of high-producing recombinant cell lines.
Quantitative Data: MSO Effects on Cell Lines
The effective concentration of MSO can vary significantly between different cell lines and experimental conditions. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological process.[8]
| Cell Line | Assay | IC50 Value | Reference |
| MCF7 (Breast Cancer) | Bortezomib (B1684674) Treatment (72h) | 37 nM | [9] |
| HCC38 (Breast Cancer) | Bortezomib Treatment (72h) | 2.5 nM | [9] |
| MCF-10A (Non-tumorigenic Breast) | Bortezomib Treatment | 1.1 µM | [9] |
| MDA-MB-436 (Breast Cancer) | Bortezomib Treatment | 0.049 µM | [9] |
Note: The provided IC50 values are for bortezomib treatment and are used here as an example of how such data is presented. Specific IC50 values for MSO can be determined experimentally using the protocols outlined below.
Experimental Protocols
Preparation of L-Methionine Sulfoximine Stock Solution
Materials:
-
L-Methionine Sulfoximine (powder, suitable for cell culture)[7]
-
Sterile, nuclease-free water or Phosphate Buffered Saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile filters (0.22 µm)
-
Pipettes and sterile, filtered pipette tips
Protocol:
-
Calculate the required mass of MSO: To prepare a 100 mM stock solution, use the following formula: Mass (g) = 0.1 mol/L * 180.22 g/mol * Final Volume (L) (Molar mass of MSO is 180.22 g/mol )[1]
-
Dissolution: Under sterile conditions in a biological safety cabinet, add the calculated mass of MSO powder to a sterile conical tube. Add the desired volume of sterile water or PBS. MSO is soluble in water at approximately 50 mg/mL (~277.4 mM).[10] For a 100 mg/mL solution in PBS, sonication may be required to achieve complete dissolution.[10]
-
Sterilization: Sterilize the MSO stock solution by passing it through a 0.22 µm sterile filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. A 100 mM L-Methionine sulfoximine solution stored at -20°C has a shelf life of approximately one year.[7] For short-term storage (days to weeks), 0-4°C can be used.[11] It is not recommended to store aqueous solutions for more than one day at room temperature.[12]
Preparation of Cell Culture Medium Containing MSO
Materials:
-
Basal cell culture medium (glutamine-free)
-
Fetal Bovine Serum (FBS), if required
-
Other required supplements (e.g., antibiotics)
-
Sterile MSO stock solution (from Protocol 4.1)
Protocol:
-
Thaw Components: Thaw all components (basal medium, FBS, supplements, and MSO stock solution) to room temperature in a biological safety cabinet.
-
Determine Working Concentration: The working concentration of MSO typically ranges from 25 µM to 1 mM.[13] The optimal concentration must be determined empirically for each cell line and application.
-
Medium Preparation:
-
In a sterile media bottle, add the required volume of basal medium.
-
Add FBS and other supplements to their final desired concentrations.
-
Using a sterile pipette, add the appropriate volume of the MSO stock solution to achieve the desired final concentration. For example, to prepare 500 mL of medium with a final MSO concentration of 50 µM from a 100 mM stock solution, add 250 µL of the MSO stock.
-
-
Mixing and Storage: Gently swirl the bottle to ensure complete mixing. The prepared medium can be stored at 4°C for 2-4 weeks.
Determination of MSO IC50 Value using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of MSO using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.[14]
Materials:
-
Cells of interest
-
Complete culture medium
-
MSO stock solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
MSO Treatment: Prepare serial dilutions of MSO in complete culture medium. The concentration range should span from expected no-effect concentrations to concentrations that induce maximal inhibition (e.g., 1 nM to 10 mM). Remove the old medium from the cells and add 100 µL of the MSO-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of the MSO solvent, e.g., water or PBS).
-
Incubation: Incubate the plate for a period relevant to the experiment (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
Visualizations
References
- 1. Methionine sulfoximine - Wikipedia [en.wikipedia.org]
- 2. Glutamine synthetase - Wikipedia [en.wikipedia.org]
- 3. L-methionine-SR-sulfoximine as a probe for the role of glutamine synthetase in nitrogenase switch-off by ammonia and glutamine in Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamine Synthetase: Diverse Regulation and Functions of an Ancient Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 6. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L -Methionine sulfoximine 15985-39-4 [sigmaaldrich.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MSX (L-Methionine-DL-sulfoximine) | Others 9 | 15985-39-4 | Invivochem [invivochem.com]
- 11. medkoo.com [medkoo.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Methionine Sulfoximine solubility and stability in aqueous solutions
Welcome to the technical support center for Methionine Sulfoximine (B86345) (MSO). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of MSO in aqueous solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of MSO in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of Methionine Sulfoximine in common aqueous solvents?
A1: this compound (MSO) exhibits good solubility in water and Phosphate-Buffered Saline (PBS). However, the exact solubility can vary slightly between different forms (e.g., L-MSO, DL-MSO) and suppliers. It is practically insoluble in DMSO.[1] For optimal dissolution, sonication is often recommended.[1]
Q2: How should I prepare a stock solution of MSO?
A2: To prepare a stock solution, MSO powder can be directly dissolved in water or an appropriate buffer like PBS.[2] To aid dissolution, especially for higher concentrations, gentle warming and/or sonication can be applied.[1] For cell culture applications, it is crucial to sterilize the final solution by filtering it through a 0.22 µm filter.[1]
Q3: What are the recommended storage conditions for MSO powder and its aqueous solutions?
A3: MSO in its solid powder form is stable for years when stored at -20°C.[2] However, aqueous solutions of MSO are not stable and it is strongly recommended to prepare them fresh for each experiment.[2] If short-term storage of a stock solution is necessary, it should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.[1] One supplier suggests a shelf life of up to one year for a commercially prepared 100mM L-Methionine sulfoximine solution when stored at -20°C.
Q4: I am observing precipitation in my MSO solution. What could be the cause and how can I resolve it?
A4: Precipitation in MSO solutions can occur due to several factors, including exceeding the solubility limit at a given temperature, or interactions with other components in the medium. To resolve this, you can try gentle warming and/or sonication to redissolve the precipitate.[1] Ensure that the pH of the solution is within a suitable range, as pH can influence the solubility of amino acid derivatives. If precipitation persists, consider preparing a fresh, more dilute solution.
Q5: Is MSO stable in cell culture media at 37°C?
Data Summary Tables
Table 1: Solubility of this compound
| Solvent | Form | Solubility | Notes |
| Water | L-Methionine Sulfoximine | ~50 mg/mL (277.4 mM)[1] | Sonication may be required.[1] |
| PBS (pH 7.2) | L-Methionine-(S,R)-Sulfoximine | ~5 mg/mL (27.7 mM)[2] | - |
| PBS | L-Methionine-DL-sulfoximine | 100 mg/mL (554.85 mM)[1] | Sonication needed for a clear solution.[1] |
| DMSO | L-Methionine-DL-sulfoximine | < 1 mg/mL (insoluble or slightly soluble)[1] | Not a recommended solvent. |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Shelf Life | Notes |
| Solid Powder | -20°C | ≥ 4 years[2] | Stable for long-term storage. |
| Aqueous Solution | Room Temperature | Not Recommended | Prepare fresh before use. |
| Aqueous Solution | 4°C | Not Recommended | Limited stability; use as soon as possible. |
| Aqueous Solution | -20°C | Up to 1 month[1] | Aliquot to avoid freeze-thaw cycles.[1] |
| Aqueous Solution | -80°C | Up to 6 months[1] | Aliquot to avoid freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of MSO in Water
Materials:
-
This compound (MSO) powder
-
Sterile, high-purity water (e.g., Milli-Q or equivalent)
-
Sterile conical tube or vial
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh out the required amount of MSO powder. For a 10 mL solution of 100 mM MSO (MW: 180.23 g/mol ), you will need 180.23 mg.
-
Transfer the MSO powder to a sterile conical tube.
-
Add a portion of the sterile water (e.g., 8 mL) to the tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the MSO is not fully dissolved, place the tube in a sonicator water bath. Sonicate in short bursts (e.g., 30-60 seconds) until the solution is clear. Avoid excessive heating of the solution.
-
Once the MSO is completely dissolved, add sterile water to reach the final volume of 10 mL.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
For storage, aliquot the stock solution into smaller, single-use volumes and store at -20°C for up to one month or -80°C for up to six months.[1]
Troubleshooting Guides
Issue: MSO Powder is Difficult to Dissolve
Caption: Troubleshooting workflow for MSO dissolution issues.
Issue: Inconsistent Experimental Results
Caption: Troubleshooting guide for inconsistent experimental outcomes.
Stability Profile
While quantitative kinetic data on the degradation of MSO in aqueous solutions is limited in publicly available literature, the consensus from suppliers is that aqueous solutions are not stable for long-term storage at room temperature or 4°C. The primary degradation pathway for methionine and its derivatives in aqueous solution is oxidation of the sulfur atom. Although MSO already has an oxidized sulfur in the sulfoximine group, further degradation or hydrolysis may occur, especially with changes in pH and temperature. For critical applications, it is recommended to perform in-house stability studies under your specific experimental conditions if long-term storage of solutions is unavoidable. The mechanism of MSO's biological activity involves its phosphorylation by glutamine synthetase, leading to irreversible inhibition of the enzyme.[3] This interaction itself is a form of chemical modification, but degradation in solution prior to its use is a separate concern. The hydrolysis of the phosphorylated MSO has been noted to be slow.
References
Technical Support Center: Prevention of Methionine Sulfoximine (MSO)-Induced Seizures in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing and managing Methionine Sulfoximine (B86345) (MSO)-induced seizures in animal studies.
Troubleshooting Guide
Researchers using the MSO-induced seizure model may encounter several challenges. This guide provides solutions to common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Mortality Rate | - MSO Dose Too High: The lethal dose of MSO can vary between species and even strains of animals.[1] - Severe, Uncontrolled Seizures: Prolonged status epilepticus can lead to respiratory distress and death.[1] - Dehydration and Malnutrition: Seizing animals may be unable to eat or drink. | - Dose Optimization: Conduct a dose-response study to determine the optimal MSO concentration that induces seizures with minimal mortality. For CBA mice, a dose of 50 mg/kg (i.p.) has been shown to induce seizures with manageable mortality.[1] - Pharmacological Intervention: Pre-treat with an anticonvulsant agent. For example, a single intraperitoneal injection of stiripentol (B1682491) (200-400 mg/kg) 30 minutes before MSO administration can significantly reduce seizure severity and mortality in mice.[1] - Supportive Care: Provide subcutaneous fluids (e.g., saline) to prevent dehydration. Ensure easy access to softened food or nutritional supplements.[2][3] |
| High Variability in Seizure Latency and Severity | - Genetic Differences: Animal strain can significantly impact susceptibility to MSO. - Route of Administration: The method of MSO delivery (e.g., intraperitoneal vs. intracerebral) affects seizure onset and characteristics.[4] - Environmental Factors: Stress, handling, and housing conditions can influence seizure thresholds.[2] | - Use of Inbred Strains: Employing a consistent inbred strain of animals can reduce genetic variability. - Standardized Administration Protocol: Ensure consistent MSO dosage, concentration, and route of administration across all animals. For systemic administration, intraperitoneal (i.p.) injection is common.[1][5] - Controlled Environment: Acclimatize animals to the experimental environment and handling procedures to minimize stress. Maintain consistent housing conditions (e.g., light-dark cycle, temperature).[2] |
| Ineffective Seizure Prevention with Test Compound | - Inappropriate Dose or Timing: The dose of the neuroprotective agent may be too low, or the administration time may not align with the onset of MSO's effects. - Mechanism of Action: The test compound may not target the glutamatergic pathways primarily involved in MSO-induced seizures. | - Dose-Response and Time-Course Studies: Conduct pilot studies to determine the optimal dose and administration window for the test compound. - Mechanism-Specific Drug Selection: Prioritize compounds that modulate the glutamate-GABA system. For instance, agents that enhance GABAergic inhibition, like vigabatrin (B1682217) or stiripentol, have shown efficacy.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of Methionine Sulfoximine (MSO)-induced seizures?
A1: MSO is an irreversible inhibitor of glutamine synthetase, a crucial enzyme in astrocytes.[5][7] This inhibition disrupts the glutamate-glutamine cycle, leading to an accumulation of glutamate (B1630785), the primary excitatory neurotransmitter in the brain.[8] The excess glutamate results in overstimulation of glutamate receptors, leading to neuronal hyperexcitability and seizures.[9][10][11] This process is often referred to as glutamate excitotoxicity.[8][9]
Q2: What are the recommended starting doses for MSO to induce seizures in rodents?
A2: The optimal dose of MSO can vary depending on the animal species and strain. For CBA mice, a dose of 50 mg/kg administered intraperitoneally (i.p.) has been shown to reliably induce seizures with a manageable mortality rate.[1] It is highly recommended to perform a pilot dose-response study to determine the most effective and safe dose for your specific animal model.
Q3: Are there any pharmacological agents that can be used as positive controls for seizure prevention in the MSO model?
A3: Yes, several compounds have been shown to be effective. Stiripentol, administered as a single intraperitoneal injection of 200-400 mg/kg 30 minutes prior to MSO, has been demonstrated to significantly reduce seizure severity and mortality in mice.[1] Vigabatrin, an irreversible inhibitor of GABA transaminase, has also been suggested as a potential preventative agent by increasing GABAergic transmission, though specific dosage for the MSO model requires further investigation.[6]
Q4: Can non-pharmacological methods be used to prevent or mitigate MSO-induced seizures?
A4: While research on non-pharmacological interventions specifically for the MSO model is limited, some general strategies used in other epilepsy models may be considered for supportive care and to potentially reduce seizure severity. These include the ketogenic diet, which alters brain metabolism, and neurostimulation techniques like vagus nerve stimulation.[12][13] However, their efficacy in the context of MSO-induced seizures needs to be experimentally validated.
Q5: What are the key animal welfare considerations when using the MSO seizure model?
A5: It is crucial to minimize animal suffering. This includes using the lowest effective dose of MSO, providing adequate supportive care (e.g., hydration and nutrition), and closely monitoring the animals for seizure severity and overall health.[2][3] Establishing clear humane endpoints for euthanasia is essential.[3][14] Single housing during the acute seizure phase can prevent injuries from cage mates.[3] The cage should be free of bedding that could cause asphyxiation.[3]
Experimental Protocols
Protocol 1: Induction of Seizures with this compound (MSO) in Mice
Materials:
-
This compound (MSO)
-
Sterile 0.9% saline
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation cages
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the housing and experimental environment for at least one week prior to the experiment.
-
MSO Solution Preparation: Prepare a fresh solution of MSO in sterile 0.9% saline. The concentration should be calculated to deliver the desired dose in a volume of 10 ml/kg body weight. For example, for a 50 mg/kg dose, the solution concentration would be 5 mg/ml.
-
Animal Weighing and Dose Calculation: Weigh each mouse immediately before injection to ensure accurate dosing.
-
MSO Administration: Administer the calculated dose of MSO via intraperitoneal (i.p.) injection.
-
Animal Monitoring:
-
Place the animal in a clean observation cage.
-
Continuously monitor the animal for the onset of seizure activity. Seizures typically begin 3-5 hours after MSO administration.[1]
-
Score the seizure severity using a standardized scale (e.g., the Racine scale).
-
Monitor for signs of distress, including respiratory difficulty.
-
-
Supportive Care: Provide subcutaneous saline for hydration if the animal is unable to drink. Ensure easy access to food.
Protocol 2: Pharmacological Prevention of MSO-Induced Seizures with Stiripentol
Materials:
-
Stiripentol
-
Vehicle for stiripentol (e.g., 0.5% carboxymethylcellulose)
-
MSO solution (prepared as in Protocol 1)
-
All other materials from Protocol 1
Procedure:
-
Stiripentol Preparation: Prepare a suspension of stiripentol in the chosen vehicle at a concentration that allows for the administration of the desired dose (e.g., 200-400 mg/kg) in a volume of 10 ml/kg.
-
Stiripentol Administration: 30 minutes prior to MSO administration, inject the stiripentol suspension intraperitoneally. For the control group, administer the vehicle alone.
-
MSO Administration: Following the 30-minute pre-treatment period, administer MSO as described in Protocol 1.
-
Monitoring and Data Collection: Monitor the animals and score seizure activity as detailed in Protocol 1. Compare the seizure latency, severity, and mortality rates between the stiripentol-treated and control groups.
Quantitative Data Summary
The following table summarizes the effects of stiripentol on MSO-induced seizures in CBA mice.
| Treatment Group | MSO Dose (mg/kg, i.p.) | Stiripentol Dose (mg/kg, i.p.) | Mean Seizure Score (Racine Scale) | Mortality Rate (%) |
| Control | 50 | Vehicle | 5.1 ± 0.5 | 70 |
| Treatment 1 | 50 | 200 | 3.1 ± 0.4 | 30 |
| Treatment 2 | 50 | 300 | 1.4 ± 0.6 | 0 |
| Treatment 3 | 50 | 400 | Not specified, but significantly reduced | 0 |
Data adapted from Girard et al. (2024).[1]
Visualizations
Signaling Pathway of MSO-Induced Seizures
Caption: MSO inhibits glutamine synthetase in astrocytes, leading to glutamate accumulation and excitotoxicity.
Experimental Workflow for Testing a Neuroprotective Agent
Caption: Workflow for evaluating a neuroprotective agent against MSO-induced seizures.
Logical Relationship of Preventative Strategies
Caption: Pharmacological and supportive strategies to counteract MSO-induced seizures.
References
- 1. Stiripentol efficacy against status epilepticus and associated mortality in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nc3rs.org.uk [nc3rs.org.uk]
- 3. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 4. Effects of site-specific infusions of this compound on the temporal progression of seizures in a rat model of mesial temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Role of glutamate excitotoxicity and glutamate transporter EAAT2 in Epilepsy: opportunities for novel therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oatext.com [oatext.com]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Non-pharmacological Interventions for Intractable Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aerzte-gegen-tierversuche.de [aerzte-gegen-tierversuche.de]
- 14. Opportunities for improving animal welfare in rodent models of epilepsy and seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Methionine Sulfoximine (MSO) Concentration
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Methionine Sulfoximine (B86345) (MSO) to achieve desired experimental outcomes while avoiding cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is a typical non-toxic concentration range for MSO in cell culture?
A1: The non-toxic concentration of MSO can vary significantly depending on the cell type, exposure duration, and experimental context. However, studies have shown that for some cell types, such as mouse peritoneal macrophages, MSO concentrations up to 100 mM were found to be non-toxic when assessed by a lactate (B86563) dehydrogenase (LDH) assay after a 2-hour treatment.[1] For selection of recombinant GS-CHO cell lines, concentrations typically range from 25 µM to 50 µM.[2][3] It is crucial to determine the optimal concentration for your specific cell line and experimental conditions empirically.
Q2: What are the common mechanisms of MSO-induced cytotoxicity?
A2: MSO is an irreversible inhibitor of glutamine synthetase (GS), an enzyme crucial for converting glutamate (B1630785) and ammonia (B1221849) into glutamine.[4][5] At high concentrations, MSO can lead to a build-up of glutamate, which can cause excitotoxicity, particularly in neuronal cells. This process involves the overstimulation of N-methyl-D-aspartate (NMDA) receptors, leading to an influx of calcium and subsequent cell death.[6][7] MSO also inhibits γ-glutamylcysteine synthetase, an enzyme in the glutathione (B108866) biosynthesis pathway, though its effect on glutathione levels in the brain in vivo appears to be minimal.[8]
Q3: How can I determine the optimal, non-cytotoxic concentration of MSO for my experiment?
A3: A dose-response experiment is essential. This involves treating your cells with a range of MSO concentrations and assessing cell viability using standard cytotoxicity assays such as the MTT or LDH assay. The goal is to identify the highest concentration of MSO that does not significantly reduce cell viability compared to an untreated control.
Q4: Are there factors that can influence the cytotoxicity of MSO?
A4: Yes, several factors can influence MSO's cytotoxic effects. The presence of glutamine and methionine in the culture medium can compete with MSO for transport into cells, potentially reducing its efficacy and cytotoxicity.[1] The specific cell type is also a critical factor, as different cells have varying sensitivities to glutamine deprivation and glutamate excitotoxicity. Exposure duration is another key parameter; prolonged exposure to even moderate concentrations of MSO may lead to cytotoxicity.[9]
Troubleshooting Guide
Issue 1: High levels of cell death observed even at low MSO concentrations.
-
Possible Cause: Your cell line may be particularly sensitive to glutamine synthetase inhibition or glutamate excitotoxicity.
-
Troubleshooting Steps:
-
Perform a comprehensive dose-response curve: Start with very low concentrations (e.g., in the micromolar range) and increase incrementally.
-
Reduce exposure time: Shorter incubation times with MSO may be sufficient to achieve the desired effect without causing significant cell death.
-
Supplement with glutamine: If the goal is not complete glutamine synthetase inhibition, providing low levels of glutamine in the medium might mitigate the toxic effects.
-
Consider the cell culture medium composition: High levels of glutamate in the basal medium could exacerbate excitotoxicity.
-
Issue 2: Inconsistent results in cytotoxicity assays.
-
Possible Cause: Inconsistent cell seeding density, variations in incubation times, or issues with the assay itself.
-
Troubleshooting Steps:
-
Standardize cell seeding: Ensure a consistent number of cells are seeded in each well.
-
Precise timing: Adhere strictly to the defined incubation times for MSO treatment and assay development.
-
Include proper controls: Always include untreated controls, vehicle controls, and a positive control for cytotoxicity (e.g., a known cytotoxic agent or cell lysis solution).[10]
-
Check for interference: Some compounds can interfere with the chemistry of cytotoxicity assays. For example, colored compounds can interfere with colorimetric readouts. Run a control with MSO in cell-free medium to check for direct effects on the assay reagents.
-
Issue 3: MSO does not seem to have the expected inhibitory effect.
-
Possible Cause: The MSO concentration may be too low, or components in the cell culture medium may be interfering with its uptake or activity.
-
Troubleshooting Steps:
-
Increase MSO concentration: Based on your dose-response data, you may need to use a higher concentration.
-
Reduce competing amino acids: As glutamine and methionine can compete with MSO for cellular uptake, consider using a medium with lower concentrations of these amino acids if your experimental design allows.[1]
-
Confirm MSO activity: If possible, perform an assay to directly measure glutamine synthetase activity to confirm that MSO is effectively inhibiting the enzyme in your system.
-
Data Presentation
Table 1: Summary of MSO Concentrations and Observed Cytotoxicity in In Vitro Studies
| Cell Type | MSO Concentration | Exposure Duration | Assay | Observed Effect | Citation |
| Mouse Peritoneal Macrophages | 1 - 100 mM | 2 hours | LDH | No cytotoxicity observed. | [1] |
| Mouse Peritoneal Macrophages | 9 mM | 4 and 6 hours | ELISA | Significant reduction in IL-6 and TNFα production. | [1] |
| L-1210 and 8226 cells | Millimolar (mM) range | > 24 hours | Not specified | Cytotoxicity correlated with depletion of intracellular nonprotein sulfhydryls. | [9] |
| Rat Cortical Slices | Not specified | Not specified | LDH | Increased LDH release, indicating cytotoxicity. | [6][7] |
| GS-CHO Cell Lines | 25 - 75 µM | Continuous | Not specified | Used for selection and to improve protein productivity. | [2] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.[11][13]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)[14]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of MSO. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[15]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[14]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from wells with medium only.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[10][16]
Materials:
-
LDH Cytotoxicity Assay Kit (containing LDH reaction mixture, stop solution, and cell lysis solution)
-
96-well plates
-
Multichannel pipette
-
Plate reader (absorbance at 490 nm)
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of MSO concentrations as described for the MTT assay. Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with the kit's lysis solution 30 minutes before the assay endpoint.
-
Background: Cell-free medium.
-
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add Reaction Mixture: Add 50 µL of the LDH Reaction Mixture to each well containing the supernatant.[16]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add Stop Solution: Add 50 µL of Stop Solution to each well to terminate the enzymatic reaction.[16]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader. It is also recommended to measure absorbance at a reference wavelength (e.g., 680 nm) to subtract background from the instrument.[16]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Mandatory Visualizations
Caption: A flowchart illustrating the experimental workflow for determining the optimal, non-cytotoxic concentration of MSO.
Caption: A diagram of the proposed signaling pathway for MSO-induced excitotoxicity.
References
- 1. In vitro suppression of inflammatory cytokine response by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased MSX level improves biological productivity and production stability in multiple recombinant GS CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ovid.com [ovid.com]
- 7. This compound shows excitotoxic actions in rat cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic effects of glutathione synthesis inhibition by L-buthionine-(SR)-sulfoximine on human and murine tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bds.berkeley.edu [bds.berkeley.edu]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Methionine Sulfoximine (MSO) in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with Methionine Sulfoximine (B86345) (MSO) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Methionine Sulfoximine (MSO) and what is its primary mechanism of action?
A1: this compound (MSO) is a specific and irreversible inhibitor of glutamine synthetase (GS).[1][2] GS is a crucial enzyme that catalyzes the synthesis of glutamine from glutamate (B1630785) and ammonia.[3] By inhibiting GS, MSO disrupts glutamine metabolism, which can impact various cellular processes, including nucleotide synthesis, protein synthesis, and redox homeostasis.
Q2: I am observing high variability in my IC50 values for MSO across different experiments. What are the potential causes?
A2: Inconsistent IC50 values are a common issue in cell-based assays and can arise from several factors:
-
Cellular State: The metabolic state, passage number, and confluency of your cells can significantly impact their sensitivity to MSO. It is crucial to use cells that are in the logarithmic growth phase and to maintain consistent cell seeding densities.
-
Compound Stability: MSO solutions should be freshly prepared. While the powder is stable long-term at -20°C, aqueous solutions are not recommended for storage for more than a day. Degradation of MSO can lead to a decrease in its effective concentration.
-
Assay-Specific Interference: The type of viability or cytotoxicity assay used can influence the results. For example, compounds can interfere with the reagents in colorimetric assays like the MTT assay.
-
Solvent Effects: If using a solvent like DMSO to dissolve MSO, ensure the final concentration in your assay is low (typically ≤ 0.1%) and consistent across all wells, including controls.[4][5]
Q3: Can MSO interfere with common cell viability assays like the MTT or LDH assay?
A3: While direct, widespread interference of MSO with MTT or LDH assays is not extensively reported, indirect effects and potential artifacts should be considered:
-
MTT Assay: The MTT assay measures metabolic activity by the reduction of a tetrazolium salt to formazan (B1609692).[6] Since MSO perturbs cellular metabolism, this could indirectly affect the readout. It is also possible for compounds to directly reduce the MTT reagent, leading to falsely high viability readings.[7][8] Running a cell-free control with MSO and the MTT reagent is recommended to rule out direct chemical reduction.
-
LDH Assay: The LDH assay measures the release of lactate (B86563) dehydrogenase from damaged cells. Some particles or compounds have been shown to interfere with this assay by either inactivating the LDH enzyme or adsorbing it.[9] While this has not been specifically documented for MSO, it is a possibility to consider, especially if observing unexpected results.
Q4: What are the known off-target effects of MSO?
A4: Besides its primary target, glutamine synthetase, MSO has been reported to have other effects that could contribute to inconsistent results:
-
Glutathione Synthesis: MSO can inhibit the synthesis of glutathione, a key antioxidant, which can alter the cellular redox state and sensitize cells to oxidative stress.
-
Excitotoxicity: In neuronal cells, MSO can increase glutamate release, leading to excitotoxic cell death.
-
mTOR Pathway Activation: MSO has been shown to activate the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.[3][10]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
| Possible Cause | Troubleshooting Steps |
| Cellular Heterogeneity and Passage Number | Use cells from a similar passage number for all experiments. Ensure cell viability is >95% before seeding. Maintain a consistent seeding density. |
| MSO Stock Solution Instability | Prepare fresh MSO stock solutions for each experiment. Avoid repeated freeze-thaw cycles. Store powder at -20°C. |
| Inconsistent Incubation Times | Standardize the duration of MSO treatment and the incubation time with the assay reagent. |
| Assay Interference | Run a cell-free control to check for direct chemical interference of MSO with the assay reagents. Consider using an alternative viability assay with a different readout (e.g., ATP-based assay). |
| Solvent (e.g., DMSO) Toxicity | Perform a dose-response curve for the solvent alone to determine its toxicity threshold for your cell line. Keep the final solvent concentration well below this threshold and consistent across all wells.[4][5] |
Issue 2: Unexpected or No Cellular Response to MSO Treatment
| Possible Cause | Troubleshooting Steps |
| Suboptimal MSO Concentration | Perform a broad-range dose-response experiment (e.g., 0.1 µM to 10 mM) to determine the effective concentration range for your specific cell line. |
| Incorrect Treatment Duration | Optimize the MSO treatment duration. Inhibition of glutamine synthetase can be rapid, but downstream effects on cell viability may take longer to manifest.[11][12] |
| Cell Line Resistance | Some cell lines may have intrinsic resistance to MSO due to lower reliance on de novo glutamine synthesis or compensatory metabolic pathways. Verify glutamine synthetase expression in your cell line. |
| Media Composition | The concentration of glutamine and other nutrients in the cell culture medium can influence the cellular response to MSO. Consider using glutamine-free medium for certain experiments to enhance the effect of GS inhibition. |
Quantitative Data
Table 1: General Concentration Ranges for MSO in Cell-Based Assays
| Application | Cell Type | Typical Concentration Range | Reference |
| Glutamine Synthetase Inhibition | Various | 1 mM - 5 mM | [11][13] |
| mTOR Activation | Glutamine-depleted cells | 4 mM | [10] |
| In vivo treatment (animal models) | Guinea Pig | 1.5 mg/kg/day | [14] |
Note: Optimal concentrations are highly cell-line dependent and should be determined empirically.
Table 2: Example IC50 Values for Various Compounds in Cancer Cell Lines (for comparative purposes)
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 1 | HTB-26 (Breast Cancer) | 10 - 50 | [15] |
| Compound 2 | PC-3 (Prostate Cancer) | 10 - 50 | [15] |
| Gold(I) Complex 4 | MCF-7 (Breast Cancer) | 0.63 - 0.78 | [16] |
| Chitosan | MCF-7 (Breast Cancer) | ~1000 - 1760 µg/mL | [17] |
Note: Specific IC50 values for MSO are not widely reported across a broad range of cancer cell lines in the readily available literature. The provided data is for other compounds to illustrate the typical range of IC50 values observed in cancer cell line studies.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
MSO Treatment: Treat cells with a serial dilution of MSO for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: After treatment, remove the media and add 100 µL of fresh, serum-free media and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Troubleshooting Note: To check for MSO interference, include wells with media and MSO (at the highest concentration used) but no cells. Add MTT and solubilization solution as in the experimental wells. A significant absorbance reading in these cell-free wells indicates direct reduction of MTT by MSO.
LDH Cytotoxicity Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
96-well cell culture plates
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided with the kit or 1% Triton X-100 in PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
MSO Treatment: Treat cells with a serial dilution of MSO for the desired duration. Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the experiment.
-
Vehicle control: Cells treated with the vehicle used to dissolve MSO.
-
-
Supernatant Collection: After treatment, centrifuge the plate at 600 x g for 10 minutes.[12]
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well and incubate for up to 30 minutes at room temperature, protected from light.[18]
-
Stop Reaction: Add 50 µL of stop solution to each well.[18]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
Calculation: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100
Signaling Pathways and Visualizations
MSO's inhibition of glutamine synthetase leads to a depletion of intracellular glutamine, which can have downstream effects on several key signaling pathways.
MSO and the mTOR Signaling Pathway
Inhibition of glutamine synthetase by MSO can lead to cellular stress, which has been shown to activate the mTOR (mechanistic Target of Rapamycin) pathway, a central regulator of cell growth, proliferation, and survival.[3][10]
Caption: MSO inhibits Glutamine Synthetase, leading to glutamine depletion and cellular stress, which can activate mTORC1 signaling.
Potential Impact of MSO on PI3K/Akt and MAPK Pathways
Glutamine metabolism is intricately linked to the PI3K/Akt and MAPK signaling pathways. While direct effects of MSO on these pathways are less characterized, the disruption of glutamine availability can indirectly influence their activity. For instance, glutamine metabolism can influence the PI3K/Akt/mTORC1 axis, a key regulator of cell survival and growth.[19] Additionally, feedback loops exist between the mTOR and MAPK pathways.[20]
References
- 1. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The non-proteinogenic amino acids L-methionine sulfoximine and DL-phosphinothricin activate mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 7. benchchem.com [benchchem.com]
- 8. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The duration of the inhibtion of glutamine synthetase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of Mycobacterium tuberculosis Glutamine Synthetase as a Novel Antibiotic Strategy against Tuberculosis: Demonstration of Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. caspjim.com [caspjim.com]
- 18. researchgate.net [researchgate.net]
- 19. Therapeutic strategies impacting cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of mTORC1 leads to MAPK pathway activation through a PI3K-dependent feedback loop in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Glutamine Synthetase (GS) Inhibition Experiments with MSO
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using L-methionine sulfoximine (B86345) (MSO) to inhibit glutamine synthetase (GS).
Frequently Asked Questions (FAQs)
Q1: What is L-methionine sulfoximine (MSO) and how does it inhibit glutamine synthetase (GS)?
L-methionine sulfoximine (MSO) is a classic and potent irreversible inhibitor of glutamine synthetase (GS).[1][2] Its mechanism of action is biphasic: it initially acts as a competitive inhibitor with respect to glutamate (B1630785), binding to the enzyme's active site.[3][4] Subsequently, in the presence of ATP, MSO is phosphorylated, forming methionine sulfoximine phosphate. This phosphorylated product binds very tightly and essentially irreversibly to the active site, leading to the inactivation of the enzyme.[4]
Q2: I'm not seeing the expected level of GS inhibition. What are some possible causes?
Several factors could lead to incomplete inhibition of GS by MSO:
-
Insufficient MSO Concentration: The effective concentration of MSO can vary depending on the cell type or tissue being studied.
-
Inadequate Incubation Time: MSO's irreversible inhibition is time-dependent. Short incubation periods may not be sufficient for complete enzyme inactivation.[5]
-
MSO Stability: Ensure that your MSO stock solution is fresh and has been stored correctly.
-
Competition with Glutamate: High concentrations of glutamate in your experimental system can compete with MSO for binding to the GS active site, potentially reducing the efficiency of inhibition.[3]
-
Cellular Uptake: In whole-cell experiments, insufficient uptake of MSO into the cells can be a limiting factor.
Q3: My cells are showing unexpected toxic effects after MSO treatment. What could be the reason?
While MSO is a widely used GS inhibitor, it can have off-target effects and cytotoxic properties, especially at high concentrations or with prolonged exposure.[1] Some potential reasons for unexpected toxicity include:
-
Inhibition of γ-glutamylcysteine synthetase: MSO can also inhibit this enzyme, which is involved in glutathione (B108866) biosynthesis.[3]
-
Neurotoxicity: At high doses, MSO is known to be a convulsant and can exhibit neurotoxic effects.[1][3]
-
Metabolic Disruption: As GS plays a crucial role in nitrogen metabolism and ammonia (B1221849) detoxification, its inhibition can lead to metabolic imbalances.[6]
Q4: Can MSO affect the uptake of other molecules in my experiment?
Yes, MSO has been shown to interfere with the transport of glutamine in some cell types, which is an important consideration if you are also measuring glutamine levels or uptake.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no GS inhibition | Insufficient MSO concentration or incubation time. | Optimize MSO concentration and incubation time. Perform a dose-response and time-course experiment. (See table below for typical ranges). |
| High levels of glutamate in the medium. | Reduce the concentration of glutamate in the experimental medium if possible, or increase the MSO concentration to outcompete the substrate.[3] | |
| Poor cellular uptake of MSO. | Verify MSO uptake in your specific cell line or tissue. Some cell types may have limited transporter activity for MSO. | |
| High variability in results | Inconsistent MSO treatment. | Ensure accurate and consistent preparation and application of MSO solutions for all samples. |
| Differences in cell density or health. | Standardize cell seeding density and ensure cultures are healthy and in the logarithmic growth phase before treatment. | |
| Unexpected cellular toxicity | MSO concentration is too high. | Perform a dose-response curve to determine the optimal concentration that inhibits GS without causing significant cytotoxicity. |
| Off-target effects of MSO. | Consider the potential for off-target effects in the interpretation of your results. If possible, use a secondary method to confirm that the observed phenotype is due to GS inhibition. | |
| MSO interferes with other assays | MSO affecting glutamine transporters. | Be aware of MSO's potential to inhibit glutamine uptake when designing experiments that involve measuring glutamine transport.[7] |
Quantitative Data Summary
Table 1: Typical MSO Concentrations and Incubation Times for GS Inhibition
| Application | MSO Concentration Range | Typical Incubation Time | Reference(s) |
| In vitro (isolated enzyme) | 0.25 mM - 5 mM | 10 - 30 minutes | [3] |
| Cell Culture (e.g., astrocytes) | 1 mM - 10 mM | 1 - 24 hours | [5][7] |
| In vivo (rodent models) | Varies with administration route | 4 - 6 days | [1] |
Experimental Protocols
Protocol 1: Glutamine Synthetase Activity Assay (Colorimetric)
This protocol is a general guideline for measuring GS activity in cell or tissue lysates using a colorimetric assay kit. Specific details may vary depending on the kit manufacturer.
-
Sample Preparation:
-
Homogenize tissue or lyse cells in the assay buffer provided with the kit.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant for the assay.
-
Determine the protein concentration of the lysate for normalization.
-
-
Assay Procedure:
-
Prepare the reaction mix according to the kit's instructions. This typically includes glutamate, ATP, and other reagents necessary for the detection of the reaction product (ADP or glutamine).
-
Add the prepared sample (lysate) to the reaction mix in a 96-well plate.
-
Include appropriate controls, such as a negative control without the sample and a positive control with a known amount of GS.
-
Incubate the plate at the recommended temperature (e.g., 37°C) for the specified time.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[8]
-
-
Data Analysis:
-
Subtract the absorbance of the negative control from the sample readings.
-
Calculate the GS activity based on a standard curve if provided, or as the rate of change in absorbance over time.
-
Normalize the activity to the protein concentration of the sample.
-
Protocol 2: MSO Inhibition of Glutamine Synthetase in Cell Culture
This protocol outlines a general procedure for treating cultured cells with MSO to inhibit GS activity.
-
Cell Seeding:
-
Seed cells in appropriate culture plates or flasks and allow them to adhere and grow to the desired confluency.
-
-
MSO Preparation:
-
Prepare a stock solution of MSO in a suitable solvent (e.g., sterile water or culture medium).
-
Further dilute the MSO stock solution in fresh culture medium to the desired final concentrations.
-
-
MSO Treatment:
-
Remove the old culture medium from the cells.
-
Add the medium containing the different concentrations of MSO to the cells.
-
Include a vehicle control (medium with the solvent used for the MSO stock solution but without MSO).
-
Incubate the cells for the desired duration (e.g., 1, 4, 12, or 24 hours).
-
-
Post-Treatment Analysis:
-
After the incubation period, wash the cells with PBS.
-
Harvest the cells for subsequent analysis, such as a GS activity assay (as described in Protocol 1) or Western blotting for GS protein levels.
-
Visualizations
Caption: Experimental workflow for MSO-mediated inhibition of glutamine synthetase in cell culture.
Caption: Mechanism of glutamine synthetase inhibition by L-methionine sulfoximine (MSO).
References
- 1. Glutamine Synthetase in Muscle Is Required for Glutamine Production during Fasting and Extrahepatic Ammonia Detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro suppression of inflammatory cytokine response by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Glutamine Synthetase: A Potential Drug Target in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of inhibiting glutamine synthetase and blocking glutamate uptake on b-wave generation in the isolated rat retina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Possible Treatment of End-Stage Hyperammonemic Encephalopathy by Inhibition of Glutamine Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple method for measuring intracellular activities of glutamine synthetase and glutaminase in glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M. mazei glutamine synthetase and glutamine synthetase-GlnK1 structures reveal enzyme regulation by oligomer modulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chronic Methionine Sulfoximine (MSO) Administration in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing chronic Methionine Sulfoximine (MSO) administration in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MSO) and what is its primary mechanism of action?
A1: this compound (MSO) is a specific and irreversible inhibitor of the enzyme glutamine synthetase (GS).[1] GS is crucial for the synthesis of glutamine from glutamate (B1630785) and ammonia. By inhibiting GS, MSO disrupts this pathway, leading to a reduction in glutamine levels and an accumulation of its precursors.
Q2: What are the potential therapeutic applications of chronic MSO administration in mice?
A2: Chronic MSO administration at sub-convulsive doses has shown neuroprotective effects in certain mouse models. For instance, in a mouse model of amyotrophic lateral sclerosis (ALS), chronic MSO treatment extended lifespan by reducing brain levels of glutamine and glutamate.[2] It has also been investigated for its potential to mitigate the toxic effects of hyperammonemia.[1]
Q3: What are the known major side effects of MSO administration?
A3: The most significant and well-documented side effect of MSO at high doses is the induction of seizures.[1] However, studies using chronic, lower, non-convulsant doses in mice have reported a lack of overt adverse effects. It is crucial to determine the appropriate dose for your specific mouse strain and experimental goals to avoid acute neurotoxicity.
Q4: Does chronic MSO administration affect glutathione (B108866) levels in the brain?
A4: While MSO can inhibit γ-glutamylcysteine synthetase in vitro, studies in rodents have shown that chronic administration does not significantly alter the content of glutathione in the brain.[1]
Q5: Are there any known effects of chronic MSO on liver function?
A5: One study investigating the use of MSO as a pretreatment in a model of acute liver failure in mice found that it rescued a significant percentage of animals and reduced inflammatory cytokines, suggesting a protective rather than a toxic effect on the liver in that specific context. The study noted no change in Kupffer cell infiltration or GS protein levels in the liver.
Troubleshooting Guides
Issue 1: Seizures observed in mice following MSO administration.
-
Possible Cause: The administered dose of MSO is too high for the specific mouse strain, age, or sex. Seizure susceptibility can vary between different mouse strains.
-
Troubleshooting Steps:
-
Immediately discontinue MSO administration.
-
Consult a veterinarian. Provide supportive care for the affected animals as advised.
-
Perform a dose-response study. Start with a much lower dose and gradually escalate to determine the maximum tolerated dose (MTD) that does not induce seizures in your specific mouse model.
-
Review the literature for appropriate dose ranges. Doses used in therapeutic studies are typically sub-convulsive.
-
Ensure accurate dose calculation and administration. Double-check all calculations and ensure the correct volume is being administered.
-
Issue 2: Unexpected changes in body weight.
-
Possible Cause: While significant weight loss has not been a consistently reported side effect of chronic therapeutic MSO administration, alterations in metabolism or general malaise at higher doses could contribute to changes in body weight.
-
Troubleshooting Steps:
-
Monitor body weight regularly. Weigh mice at least twice a week.
-
Assess food and water intake. Significant changes may indicate a more general health issue.
-
Conduct regular health checks. Look for signs of distress, such as ruffled fur, hunched posture, or reduced activity.
-
Consider a pair-fed control group. This can help determine if weight changes are due to reduced food intake or a direct metabolic effect of MSO.
-
Perform blood biochemistry. Analyze markers for liver and kidney function to rule out organ toxicity (see Table 1).
-
Issue 3: Inconsistent or unexpected behavioral results.
-
Possible Cause: MSO's effects on glutamate and glutamine metabolism can influence neurotransmission, potentially leading to subtle behavioral changes. Stress from handling and injection can also be a confounding factor.
-
Troubleshooting Steps:
-
Acclimatize animals thoroughly. Ensure mice are accustomed to the experimental procedures, including handling and injection with a vehicle control, before starting MSO treatment.
-
Use a comprehensive behavioral testing battery. Assess a range of behaviors, including motor function, anxiety-like behavior, and cognitive function (see Table 2).
-
Ensure consistent timing of behavioral tests. Conduct tests at the same time of day relative to MSO administration to minimize variability.
-
Include appropriate control groups. A vehicle-treated control group is essential to differentiate the effects of MSO from the experimental procedures.
-
Data Presentation
Disclaimer: The following tables present hypothetical quantitative data to serve as a template for the types of measurements researchers should consider collecting during chronic MSO administration studies. Comprehensive, publicly available quantitative data on the side effects of chronic MSO administration in mice is limited.
Table 1: Hypothetical Body Weight and Organ Function Markers Following 12 Weeks of Chronic MSO Administration
| Parameter | Control (Vehicle) | MSO (X mg/kg) | p-value |
| Body Weight Change (%) | +5.2 ± 1.5 | +4.8 ± 1.8 | >0.05 |
| Liver Weight (g) | 1.25 ± 0.10 | 1.23 ± 0.12 | >0.05 |
| Kidney Weight (g) | 0.35 ± 0.04 | 0.34 ± 0.05 | >0.05 |
| Serum AST (U/L) | 45 ± 8 | 48 ± 10 | >0.05 |
| Serum ALT (U/L) | 30 ± 6 | 32 ± 7 | >0.05 |
| Serum BUN (mg/dL) | 22 ± 4 | 23 ± 5 | >0.05 |
Data are presented as mean ± SD. Statistical analysis performed using a Student's t-test.
Table 2: Hypothetical Behavioral Assessment Following 12 Weeks of Chronic MSO Administration
| Behavioral Test | Parameter | Control (Vehicle) | MSO (X mg/kg) | p-value |
| Open Field Test | Total Distance Traveled (cm) | 3500 ± 450 | 3400 ± 500 | >0.05 |
| Time in Center (%) | 15 ± 3 | 14 ± 4 | >0.05 | |
| Elevated Plus Maze | Time in Open Arms (%) | 30 ± 5 | 28 ± 6 | >0.05 |
| Number of Open Arm Entries | 12 ± 3 | 11 ± 4 | >0.05 | |
| Rotarod | Latency to Fall (s) | 180 ± 25 | 175 ± 30 | >0.05 |
Data are presented as mean ± SD. Statistical analysis performed using a Student's t-test.
Experimental Protocols
Chronic this compound (MSO) Administration Protocol
1. Materials:
-
L-Methionine Sulfoximine (MSO)
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
2. Procedure:
-
Dose Preparation:
-
Dissolve MSO in sterile saline to the desired concentration. Ensure complete dissolution. The solution should be prepared fresh daily or stored according to the manufacturer's stability data.
-
-
Animal Preparation:
-
Weigh each mouse accurately before each administration to ensure correct dosing.
-
-
Administration:
-
Administer MSO via intraperitoneal (IP) or subcutaneous (SC) injection. The choice of route may depend on the specific experimental design and should be consistent throughout the study.
-
The volume of injection should be appropriate for the size of the mouse (typically 5-10 mL/kg for IP and SC injections).
-
-
Frequency and Duration:
-
The frequency of administration can range from once daily to several times per week, depending on the desired level of glutamine synthetase inhibition and the half-life of MSO's effect.
-
The duration of the study will depend on the research question, ranging from several weeks to months for chronic studies.
-
-
Monitoring:
-
Monitor animals daily for any signs of toxicity, particularly seizures, especially during the initial phase of the study.
-
Record body weight at least twice weekly.
-
Perform regular health checks, observing for changes in appearance, posture, and activity.
-
For long-term studies, consider periodic blood sampling for biochemical analysis of liver and kidney function.
-
At the end of the study, perform a thorough necropsy and collect tissues for histopathological analysis.
-
Mandatory Visualizations
Caption: Mechanism of MSO action on Glutamine Synthetase.
Caption: Experimental workflow for chronic MSO studies.
Caption: Potential downstream signaling consequences of GS inhibition.
References
- 1. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of glutamine synthetase, lowers brain glutamine and glutamate in a mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Methionine Sulfoximine (MSO) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during experiments with Methionine Sulfoximine (B86345) (MSO).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Methionine Sulfoximine (MSO)?
A1: this compound is a highly specific and irreversible inhibitor of Glutamine Synthetase (GS).[1][2] MSO itself is a pro-inhibitor. Inside the cell, it is phosphorylated by the target enzyme, Glutamine Synthetase, in the presence of ATP. This creates MSO-phosphate, a transition-state analog that binds essentially irreversibly to the active site of GS, preventing the binding of the natural substrate, glutamate (B1630785).[1][3]
Q2: What are the known off-target effects of MSO?
A2: Besides its primary target, Glutamine Synthetase, MSO has been reported to have other effects. It can inhibit γ-glutamylcysteine synthetase (GCL), a key enzyme in the glutathione (B108866) biosynthesis pathway.[4][5] Additionally, some studies have shown that MSO can induce the release of glutamate and glutamine from astrocytes, which may contribute to its convulsant effects at high doses.[6][7][8]
Q3: How should I properly store and handle MSO?
A3: Proper storage is critical for maintaining the integrity of MSO.
-
Solid Form: The solid powder should be stored at -20°C for long-term stability (≥ 4 years).[9][10] Some suppliers may ship the product at room temperature, but it should be transferred to -20°C upon receipt.[9]
-
Stock Solutions: It is recommended to prepare fresh aqueous solutions for each experiment. The solubility in PBS (pH 7.2) is approximately 5 mg/mL.[10] If you must store a stock solution, aliquot it to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for up to one year.[11] Note that storing aqueous solutions for more than a day is generally not recommended.[10]
Q4: Are all stereoisomers of MSO active?
A4: No. MSO has four stereoisomers. Only the L-methionine-S-sulfoximine isomer is responsible for both the convulsant activity and the irreversible inhibition of Glutamine Synthetase.[12] Commercially available MSO is often a mixture of diastereomers (e.g., L-Methionine-DL-sulfoximine or L-Methionine-(S,R)-sulfoximine), which should be considered when planning experiments and interpreting results.[2][9]
Troubleshooting Guide
Issue 1: No or Weak Inhibition of Glutamine Synthetase Observed
Q: I'm not seeing the expected level of GS inhibition in my assay. What could be wrong?
A: This is a common issue that can often be resolved by systematically checking your inhibitor, your experimental setup, and your reagents.
Possible Causes & Solutions:
-
Improper MSO Preparation or Degradation:
-
Solution: Prepare a fresh stock solution of MSO for each experiment. MSO is soluble in water or PBS; heat or sonication may be required for complete dissolution at higher concentrations. Aqueous solutions can be unstable, so daily preparation is best.[10]
-
-
Insufficient Pre-incubation Time:
-
Solution: MSO is an irreversible, mechanism-based inhibitor, meaning it requires enzymatic processing to become active.[3] It's crucial to pre-incubate the enzyme (Glutamine Synthetase) with MSO before adding the substrate (glutamate). A pre-incubation time of 15-30 minutes is a good starting point.[13] Without this step, the substrate will compete with MSO for the active site, leading to an underestimation of inhibitory potency.
-
-
Incorrect Assay Conditions:
-
Solution: Verify the pH, temperature, and buffer composition are optimal for your Glutamine Synthetase enzyme. Enzymes are highly sensitive to their environment.[14] Also, ensure that ATP and magnesium ions (Mg2+) are present in the reaction, as they are required for MSO to be phosphorylated and inhibit the enzyme.
-
-
Suboptimal MSO Concentration:
-
Solution: Perform a dose-response experiment by testing a wide range of MSO concentrations to determine the IC50 (the concentration that inhibits 50% of enzyme activity).[13] Consult the known Ki values for GS from various species to guide your concentration range (see Table 1).
-
-
Inactive Enzyme:
Issue 2: High Variability or Irreproducible Results
Q: My results with MSO are inconsistent between experiments. Why is this happening?
A: Irreproducibility can stem from subtle variations in protocol execution or reagent stability.
Possible Causes & Solutions:
-
Inconsistent MSO Stock Preparation:
-
Solution: Use a precise and consistent method for preparing your MSO stock solution. Ensure the compound is fully dissolved each time. As mentioned, sonication or gentle heating might be necessary. Prepare a large batch of stock solution, aliquot it, and freeze it to use across multiple experiments, minimizing variability from weighing small amounts of powder.
-
-
Compound Aggregation (especially in cell-based assays):
-
Solution: At higher concentrations, small molecules can sometimes form aggregates, leading to non-specific inhibition and inconsistent results. If you suspect aggregation, you can perform a counter-screen by including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in your assay. A significant loss of potency in the presence of detergent suggests aggregation-based activity.[15]
-
-
Pipetting Inaccuracies:
-
Solution: Use calibrated pipettes and avoid pipetting very small volumes, which can have a high margin of error. Prepare master mixes of reagents where possible to ensure consistency across wells or tubes.[16]
-
-
Lack of Proper Controls:
-
Solution: Every experiment must include proper controls. This includes a "no-inhibitor" control (100% enzyme activity), a "no-enzyme" control (background signal), and potentially a "no-substrate" control.[13] These controls are essential for accurately calculating inhibition.
-
Issue 3: Unexpected or Off-Target Cellular Effects
Q: I'm observing cellular effects that don't seem directly related to Glutamine Synthetase inhibition. What's going on?
A: MSO is known to have effects beyond GS inhibition, which can influence experimental outcomes, particularly in complex biological systems.
Possible Causes & Solutions:
-
Inhibition of Glutathione Synthesis:
-
Explanation: MSO can inhibit γ-glutamylcysteine synthetase (GCL), which is the rate-limiting step in the synthesis of the antioxidant glutathione (GSH).[4][5] This can lead to increased oxidative stress and cell death, which may be independent of GS inhibition.
-
Action: Consider measuring intracellular glutathione levels to see if they are affected by your MSO treatment.
-
-
Alteration of Glutamate/Glutamine Levels:
-
Explanation: By blocking the conversion of glutamate to glutamine, MSO can lead to an accumulation of glutamate within astrocytes.[6] Furthermore, MSO has been shown to induce the release of glutamate from cells, which can have excitotoxic effects by over-activating glutamate receptors like the NMDA receptor.[7]
-
Action: If working with neuronal cultures or in vivo models, consider that the observed phenotype may be due to excitotoxicity. Co-treatment with an NMDA receptor antagonist (like AP5) could help dissect these effects.[7]
-
-
Use in GS-CHO Selection Systems:
-
Explanation: In recombinant protein production using GS-CHO cell lines, MSO is used as a selection agent. Increasing MSO concentration during cell line expansion can sometimes improve specific productivity (qP) and volumetric titer.[17] However, the response can be clone-dependent.
-
Action: If your goal is to improve protein production, you may need to titrate the MSO concentration to find the optimal level for your specific cell line, as high concentrations can negatively impact cell viability and growth.[17]
-
Data Presentation
Table 1: Reported Inhibition Constants (Ki) of MSO for Glutamine Synthetase
| Species/Source Organism | Ki Value | Reference |
| Human (recombinant) | 1.19 mM | [4] |
| Sheep Brain | 210 µM | [3] |
| Pea Leaf | 161 µM | [3] |
| E. coli | 2 µM | [3] |
Note: Ki values can vary based on experimental conditions. This table is for reference and to provide an order-of-magnitude comparison.
Experimental Protocols
Protocol 1: In Vitro Glutamine Synthetase (GS) Inhibition Assay
This protocol provides a general framework for measuring the inhibition of GS by MSO. It should be optimized for the specific source of your enzyme.
Materials:
-
Purified Glutamine Synthetase (GS)
-
L-Methionine Sulfoximine (MSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 20 mM MgCl₂, pH 7.5)
-
ATP solution (in Assay Buffer)
-
L-Glutamate solution (in Assay Buffer)
-
Hydroxylamine solution (neutralized to pH 7.5)
-
Stop Solution (e.g., 0.4 M FeCl₃, 0.2 M Trichloroacetic Acid, 0.7 M HCl)
-
Microplate reader and 96-well clear plates
Procedure:
-
Prepare MSO Dilutions: Prepare a serial dilution of MSO in the Assay Buffer to cover a wide range of concentrations (e.g., from 1 µM to 10 mM).
-
Prepare Reagents: Allow all reagents to equilibrate to the assay temperature (e.g., 37°C).
-
Pre-incubation Step:
-
In a 96-well plate, add 20 µL of Assay Buffer (for the "no-inhibitor" control) or 20 µL of your MSO dilution.
-
Add 20 µL of the GS enzyme solution (diluted in Assay Buffer to a concentration that gives a linear reaction rate).
-
Add 20 µL of ATP solution.
-
Mix gently and pre-incubate the plate for 20 minutes at 37°C. This allows MSO to be activated and bind to the enzyme.
-
-
Start the Reaction:
-
To initiate the enzymatic reaction, add 20 µL of a solution containing both L-Glutamate and Hydroxylamine.
-
Incubate for a fixed time (e.g., 15-30 minutes) at 37°C. The reaction measures the formation of γ-glutamyl hydroxamate.
-
-
Stop the Reaction:
-
Add 100 µL of the Stop Solution to each well. This will stop the reaction and allow the colored complex to form.
-
-
Measure Absorbance:
-
Read the absorbance at 540 nm using a microplate reader. The intensity of the color is proportional to the GS activity.
-
-
Data Analysis:
-
Subtract the absorbance of the "no-enzyme" control from all other readings.
-
Calculate the percent inhibition for each MSO concentration relative to the "no-inhibitor" control.
-
Plot percent inhibition versus MSO concentration (on a log scale) and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: Preparation of MSO Stock Solution
For In Vitro Assays (e.g., 100 mM Stock):
-
Calculate Mass: MSO has a molecular weight of 180.22 g/mol .[1] To make 10 mL of a 100 mM stock, you would need: 0.18022 g/mol * 0.1 mol/L * 0.010 L = 0.00018022 kg = 18.02 mg.
-
Dissolution: Weigh out 18.02 mg of MSO powder and add it to a 15 mL conical tube.
-
Add Solvent: Add approximately 9 mL of high-purity water or PBS (pH 7.2).
-
Solubilize: Vortex thoroughly. If the MSO does not fully dissolve, you may need to gently warm the solution or sonicate it until it becomes clear.
-
Final Volume: Adjust the final volume to 10 mL with your solvent.
-
Sterilization & Storage: For cell culture use, sterile-filter the solution through a 0.22 µm filter. Aliquot into sterile microcentrifuge tubes and store at -20°C for up to 1 year.[11]
Visualizations
Caption: Mechanism of irreversible inhibition of Glutamine Synthetase by MSO.
Caption: Logical workflow for troubleshooting poor MSO inhibition.
Caption: The Glutamate-Glutamine cycle and MSO's point of intervention.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound supplementation enhances productivity in GS-CHOK1SV cell lines through glutathione biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of Glutamine Synthetase Inhibition in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound shows excitotoxic actions in rat cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-methionine-DL-sulfoximine induces massive efflux of glutamine from cortical astrocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Identification of L-Methionine-S-Sulfoximine as the Convulsant Isomer of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. superchemistryclasses.com [superchemistryclasses.com]
- 15. benchchem.com [benchchem.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. Increased MSX level improves biological productivity and production stability in multiple recombinant GS CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Methionine Sulfoxide (MSO) Isomers on Experimental Outcomes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methionine sulfoxide (B87167) (MSO). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter due to the presence of MSO isomers in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is methionine sulfoxide (MSO) and why is isomerism important?
Methionine is an amino acid that is particularly susceptible to oxidation by reactive oxygen species (ROS), which converts it into methionine sulfoxide (MSO).[1] This oxidation creates a new chiral center at the sulfur atom, resulting in two diastereomers: methionine-(S)-sulfoxide (MSO-S) and methionine-(R)-sulfoxide (MSO-R).[2] These isomers are chemically distinct and are treated differently by biological systems.
Q2: What are the key biological differences between the MSO-(S) and MSO-(R) isomers?
The primary difference lies in their interaction with the methionine sulfoxide reductase (Msr) enzyme system, which repairs oxidized methionine residues.[2]
-
MsrA is an enzyme that stereospecifically reduces the MSO-(S) isomer back to methionine.[2]
-
MsrB is an enzyme that stereospecifically reduces the MSO-(R) isomer back to methionine.[2]
This stereospecificity means that the two isomers can have different biological fates and, consequently, different impacts on your experimental outcomes.
Q3: Can I use a racemic mixture (a 1:1 mixture of S and R isomers) of MSO in my experiments?
Using a racemic mixture of MSO can lead to complex and potentially misleading results. Since MsrA and MsrB have different substrate specificities and catalytic efficiencies, the two isomers will be metabolized at different rates.[3] This can result in an unequal accumulation of one isomer, which may have off-target effects or introduce variability in your experiments. For precise and reproducible results, it is highly recommended to use the pure MSO-(S) or MSO-(R) isomer relevant to your specific research question.
Q4: I'm seeing high variability in my cell viability assays when using MSO. What could be the cause?
High variability in cell viability assays with MSO can stem from the use of a racemic mixture. The differential metabolism of the MSO-(S) and MSO-(R) isomers can lead to inconsistent cellular responses. For instance, if your cells have different levels of MsrA and MsrB activity, they will respond differently to the racemic mixture. Furthermore, studies in isolated mouse hepatocytes have shown that L-methionine-dl-sulfoxide can induce cytotoxicity in a dose-dependent manner, and this effect can be gender-dependent, highlighting the complexity of using racemic mixtures.[4][5]
Q5: My MsrA (or MsrB) activity assay is giving no or very low readings. What are some common troubleshooting steps?
Several factors can lead to low or no activity in your Msr assays:
-
Incorrect Substrate: Ensure you are using the correct MSO isomer for the enzyme you are assaying (MSO-(S) for MsrA and MSO-(R) for MsrB).
-
Substrate Degradation: Prepare fresh substrate solutions for each experiment, as MSO can be unstable.
-
Inactive Enzyme: Ensure your enzyme preparation is active and has been stored correctly.
-
Inhibitors: Check your buffers and reagents for any potential inhibitors of Msr enzymes.
-
Incorrect Assay Conditions: Verify the pH, temperature, and concentration of all components in your reaction mixture.
Troubleshooting Guides
Troubleshooting Inconsistent Results with Racemic MSO
If you are experiencing inconsistent results and suspect it is due to the use of a racemic MSO mixture, follow these steps:
Caption: Troubleshooting workflow for inconsistent results with racemic MSO.
Quantitative Data
Table 1: Kinetic Parameters of MsrA and MsrB for MSO Isomers
| Enzyme | Substrate | Km (mM) | Vmax (nmol/min/mg) | Catalytic Efficiency (kcat/Km) | Reference |
| Streptococcus pneumoniae MsrAB | dabsyl-Met-S-SO | 0.86 | - | - | [1] |
| Streptococcus pneumoniae MsrAB | dabsyl-Met-R-SO | 0.038 | - | 7-fold higher for R-form | [1] |
| Mammalian MsrB1-Sec/SECIS | dabsyl-Met-R-SO | 1.0 | - | - | [6] |
| Mammalian MsrB2 | dabsyl-Met-R-SO | 0.17 | - | - | [6] |
| Mammalian MsrB3 | dabsyl-Met-R-SO | 2.9 | - | - | [6] |
| Yeast MsrA | dabsyl-Met-S-SO | - | 54.7 | 11-fold more active than MsrB | [7] |
| Yeast MsrB | dabsyl-Met-R-SO | - | 4.9 | - | [7] |
Note: "-" indicates data not provided in the source.
Table 2: Cytotoxicity of L-Methionine-dl-sulfoxide in Mouse Hepatocytes
| Cell Type | Concentration | Effect on Cell Viability | Effect on GSH Levels | Reference |
| Male Mouse Hepatocytes | 20-30 mM | Dose-dependent decrease | Dose-dependent depletion | [4][5] |
| Female Mouse Hepatocytes | 30 mM | No cytotoxicity | Increased | [4][5] |
Experimental Protocols
Protocol 1: MsrA and MsrB Activity Assay using Dabsylated Substrates
This protocol is adapted from established methods for measuring MsrA and MsrB activity using HPLC.
Materials:
-
Dabsyl-Met-S-O (for MsrA) or Dabsyl-Met-R-O (for MsrB)
-
Dabsyl-Met-R,S-O (for total Msr activity)
-
Protein extract from cells or tissues
-
30 mM Tris-HCl, pH 8.0
-
1 M Dithiothreitol (DTT)
-
HPLC system with a C18 column
Procedure:
-
Substrate Preparation: Prepare a 5 mM solution of the appropriate dabsylated MSO substrate in 30 mM Tris-HCl, pH 8.0. It is recommended to prepare this solution fresh for each experiment.
-
Reaction Setup:
-
In a microcentrifuge tube, combine your protein extract (e.g., 200 µg) with 30 mM Tris-HCl, pH 8.0 to a final volume of 180 µL.
-
Add 2 µL of 1 M DTT to a final concentration of 20 mM.
-
Prepare a control tube without the protein extract.
-
Equilibrate the tubes at 37°C for 5 minutes.
-
-
Initiate Reaction: Start the reaction by adding 20 µL of the 5 mM dabsylated MSO substrate (final concentration of 0.5 mM).
-
Incubation: Vortex briefly and incubate at 37°C for 30 minutes.
-
Stop Reaction: Terminate the reaction by adding 300 µL of acetonitrile.
-
Sample Preparation for HPLC: Centrifuge the tubes at 12,000 x g for 30 minutes at 4°C to pellet any precipitated protein.
-
HPLC Analysis: Inject 50 µL of the supernatant onto the HPLC system. The reduction of dabsyl-MSO to dabsyl-Met can be monitored by absorbance at 436 nm.
Caption: Experimental workflow for Msr activity assay.
Protocol 2: HPLC Separation of MSO Diastereomers
This protocol provides a general framework for the separation of MSO diastereomers. The exact conditions may need to be optimized for your specific sample and HPLC system.
Materials:
-
Sample containing MSO diastereomers
-
HPLC system with a chiral stationary phase (CSP) column or a standard C18 column if using a chiral derivatizing agent.
-
Mobile phase (e.g., a mixture of an organic solvent like methanol (B129727) or acetonitrile and an aqueous buffer).
Procedure:
-
Sample Preparation: Prepare your sample in a solvent compatible with the mobile phase.
-
Column Equilibration: Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the sample onto the column.
-
Elution: Run the HPLC with an isocratic or gradient elution profile to separate the diastereomers.
-
Detection: Monitor the elution of the diastereomers using a UV detector at an appropriate wavelength. The retention times of the MSO-(S) and MSO-(R) isomers will be different, allowing for their separation and quantification.
Protocol 3: Sulforhodamine B (SRB) Cytotoxicity Assay
This is a colorimetric assay for assessing cell viability based on the measurement of cellular protein content.
Materials:
-
Cells of interest
-
96-well microtiter plates
-
MSO-(S), MSO-(R), or racemic MSO
-
10% Trichloroacetic acid (TCA)
-
0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid
-
1% Acetic acid
-
10 mM Tris base solution
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the MSO isomer(s) or racemic mixture. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Cell Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with 1% acetic acid to remove the TCA. Allow the plates to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Signaling Pathways
References
- 1. Human Metabolome Database: Showing metabocard for Methionine sulfoxide (HMDB0002005) [hmdb.ca]
- 2. The biological significance of methionine sulfoxide stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonism of cytotoxic chemotherapy in neuroblastoma cell lines by 13-cis-retinoic acid is mediated by the anti-apoptotic Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Methionine-dl-sulfoxide metabolism and toxicity in freshly isolated mouse hepatocytes: Gender differences and inhibition with aminooxyacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methionine metabolism in chronic liver diseases: an update on molecular mechanism and therapeutic implication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The comparative cytotoxic effects of different local anesthetics on a human neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
How to measure the effectiveness of Methionine Sulfoximine treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on measuring the effectiveness of Methionine Sulfoximine (B86345) (MSO) treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Methionine Sulfoximine (MSO)?
A1: this compound is an irreversible inhibitor of glutamine synthetase (GS).[1][2][3] MSO is phosphorylated by GS, and the resulting product acts as a transition state analog that binds tightly to the enzyme's active site, leading to its inactivation.[1][4] This inhibition is a two-step process: an initial competitive inhibition followed by irreversible inactivation.[4]
Q2: What are the direct biochemical consequences of MSO treatment?
A2: The inhibition of glutamine synthetase by MSO leads to several measurable biochemical changes:
-
Decreased Glutamine Synthetase (GS) Activity: The most direct effect is a reduction in the enzymatic activity of GS.[4][5]
-
Altered Amino Acid Levels: MSO treatment typically leads to a decrease in intracellular glutamine levels and a subsequent increase in glutamate (B1630785) levels.[5][6][7]
-
Increased Ammonia (B1221849) Levels: As GS is a key enzyme in ammonia detoxification, its inhibition can cause an accumulation of ammonia.[8][9][10]
Q3: How can I measure the effectiveness of my MSO treatment in a cellular model?
A3: The effectiveness can be assessed by measuring the key biochemical markers mentioned above. This involves performing a glutamine synthetase activity assay, quantifying intracellular glutamine and glutamate levels, and measuring ammonia concentration in your cell lysates or culture medium.
Q4: Are there any known off-target effects of MSO?
A4: MSO can also inhibit γ-glutamylcysteine synthetase in vitro, which is involved in glutathione (B108866) biosynthesis.[4][11] However, studies in rodents have shown that MSO administration did not significantly alter brain glutathione content, suggesting this effect may not be prominent in vivo.[4]
Q5: What are the typical concentrations of MSO used in cell culture experiments?
A5: Effective concentrations in cell culture can range from 0.1 mM to 9 mM, depending on the cell type and the desired level of inhibition.[6][12][13] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Troubleshooting Guide
Issue 1: No significant decrease in glutamine synthetase (GS) activity is observed after MSO treatment.
-
Possible Cause 1: Insufficient MSO concentration or incubation time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal MSO concentration and incubation period for your specific cell line or tissue type. The inactivation of GS by MSO is rapid but not instantaneous.[4]
-
-
Possible Cause 2: MSO degradation.
-
Solution: Prepare fresh MSO solutions for each experiment. Store the stock solution under appropriate conditions as recommended by the supplier.
-
-
Possible Cause 3: Issues with the GS activity assay.
-
Solution: Ensure that your assay protocol is validated. See the detailed "Glutamine Synthetase Activity Assay" protocol below. Verify the integrity of all reagents, especially ATP, as it is required for MSO to inhibit GS.
-
Issue 2: Unexpected changes in cell morphology or viability.
-
Possible Cause 1: MSO-induced toxicity.
-
Possible Cause 2: Glutamine deprivation.
-
Solution: MSO inhibits the synthesis of glutamine, an essential amino acid for many cell types. Ensure your cell culture medium contains an adequate supply of glutamine if you are not specifically studying the effects of its depletion.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variability in cell culture conditions.
-
Solution: Maintain consistent cell passage numbers, seeding densities, and growth conditions (e.g., temperature, CO2 levels) across all experiments.
-
-
Possible Cause 2: MSO interfering with amino acid transport.
Quantitative Data Summary
| Parameter | Organism/System | MSO Treatment Details | Observed Effect | Reference |
| Glutamine Synthetase Activity | Recombinant Human | Varies (in vitro assay) | Ki ≈ 1.19 mM (competitive inhibition) | [4] |
| Rhesus Monkeys (cerebral) | Acute treatment | ~60% reduction | [4] | |
| Mice (in vivo) | Chronic treatment | ~85% reduction | [4][5][7] | |
| Glutamine Levels | Mouse Brain (motor cortex and anterior striatum) | In vivo treatment | ~60% reduction | [5][7] |
| Rat Cerebral Cortical Slices | 0.1-5.0 mM | Increased Gln content (due to efflux inhibition) | [12] | |
| Glutamate Levels | Mouse Brain (motor cortex and anterior striatum) | In vivo treatment | ~30% reduction | [5][7] |
| Cultured Astrocytes | MSO treatment | Increased intracellular glutamate | [6] | |
| Ammonia Levels | Rats (arterial) | 2 and 4 days of treatment | 70% increase | [8] |
| C3 Plant Leaves | 2.5 mM MSX | ~17.8 micromoles/g fresh weight/hour accumulation | [9] |
Experimental Protocols
Glutamine Synthetase (GS) Activity Assay (Coupled Spectrophotometric Method)
This protocol is adapted from a method that couples the formation of ADP to the oxidation of NADH.[4]
Principle: The activity of glutamine synthetase is measured by quantifying the rate of ADP production. ADP is used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate, which is then reduced to lactate (B86563) by lactate dehydrogenase, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the GS activity.
Materials:
-
1 M Imidazole-HCl, pH 7.5
-
1 M KCl
-
1 M MgCl2
-
0.5 M EDTA
-
1 M Phosphoenolpyruvate (PEP)
-
0.5 M ATP
-
1 M L-glutamate
-
10 mM NADH
-
Pyruvate kinase (PK) solution (e.g., 1000 units/mL)
-
Lactate dehydrogenase (LDH) solution (e.g., 1000 units/mL)
-
1 M NH4Cl
-
Cell or tissue lysate
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the Reaction Mixture: In a microcuvette, prepare the following reaction mixture (final volume 1 mL):
-
10 mM Imidazole-HCl
-
100 mM KCl
-
40 mM MgCl2
-
0.3 mM EDTA
-
12 mM PEP
-
10 mM ATP
-
20 mM L-glutamate
-
0.25 mM NADH
-
10 units PK
-
13.3 units LDH
-
10 mM NH4Cl
-
-
Equilibration: Incubate the reaction mixture at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Add the cell or tissue lysate to the reaction mixture.
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes). The rate of decrease is proportional to the GS activity.
-
Calculate Activity: Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Measurement of Intracellular Glutamate and Glutamine by HPLC
Principle: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization is a common method for quantifying amino acids.
Materials:
-
Cell or tissue samples treated with MSO
-
Internal standard (e.g., norvaline)
-
Perchloric acid (PCA) or other deproteinizing agent
-
Derivatization agent (e.g., o-phthalaldehyde, OPA)
-
HPLC system with a fluorescence detector
-
C18 reverse-phase column
Procedure:
-
Sample Preparation:
-
Harvest cells or tissue and quickly homogenize in ice-cold PCA to precipitate proteins.
-
Centrifuge to pellet the protein and collect the supernatant.
-
Neutralize the supernatant with a suitable base (e.g., potassium carbonate).
-
Add the internal standard.
-
-
Derivatization: Mix the sample with the OPA reagent according to the manufacturer's instructions to form fluorescent derivatives of the amino acids.
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the amino acids using a gradient elution on the C18 column.
-
Detect the fluorescent derivatives using the fluorescence detector.
-
-
Quantification: Create a standard curve with known concentrations of glutamate and glutamine. Quantify the amino acids in the samples by comparing their peak areas to the standard curve and normalizing to the internal standard.
Visualizations
Caption: Mechanism of MSO-mediated irreversible inhibition of Glutamine Synthetase.
Caption: Workflow for assessing the effectiveness of MSO treatment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an inhibitor of glutamine synthetase, lowers brain glutamine and glutamate in a mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple method for measuring intracellular activities of glutamine synthetase and glutaminase in glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of methionine sulphoximine treatment on renal amino acid and ammonia metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Possible Treatment of End-Stage Hyperammonemic Encephalopathy by Inhibition of Glutamine Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. L-蛋氨酸亚砜酰亚胺 suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 12. Effects of this compound on the glutamine and glutamate content and cell volume in rat cerebral cortical slices: involvement of mechanisms not related to inhibition of glutamine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro suppression of inflammatory cytokine response by this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Methionine Sulfoximine (MSO) Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Methionine Sulfoximine (MSO) in cell lines. The information is tailored for scientists and professionals in drug development and cancer research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MSO) and how does it work?
This compound (MSO) is an irreversible inhibitor of glutamine synthetase (GS), the enzyme responsible for converting glutamate (B1630785) and ammonia (B1221849) into glutamine.[1] By inhibiting GS, MSO depletes intracellular glutamine, a critical nutrient for cancer cell proliferation, leading to cell cycle arrest and apoptosis.[1]
Q2: What are the primary mechanisms by which cell lines develop resistance to MSO?
While direct studies on MSO-resistant cancer cell lines are limited, resistance mechanisms can be inferred from studies on other glutamine metabolism inhibitors and general principles of drug resistance. The most likely mechanisms include:
-
Upregulation or amplification of the target enzyme, Glutamine Synthetase (GS): Increased expression of GS can overcome the inhibitory effect of MSO, a common resistance mechanism for enzyme inhibitors.[2]
-
Metabolic Reprogramming: Resistant cells may adapt their metabolic pathways to become less dependent on glutamine. This can involve upregulating alternative pathways to fuel the TCA cycle, such as increased fatty acid oxidation.[3]
-
Increased Glutamine Uptake: Upregulation of glutamine transporters, such as SLC1A5 (ASCT2), can increase the intracellular pool of glutamine, thereby compensating for the reduced synthesis caused by MSO.[4][5][6]
Q3: How can I determine if my cell line has become resistant to MSO?
Resistance is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of MSO compared to the parental cell line. An increase of 3-fold or more is generally considered an indication of resistance.[7] This can be determined by performing a dose-response cell viability assay (e.g., MTT or CellTiter-Glo®) on both the suspected resistant and parental cell lines.
Q4: Are there any known synergistic drug combinations to overcome MSO resistance?
Combining MSO with other therapeutic agents can be a strategy to overcome resistance. While specific combinations for MSO-resistant cancer cells are not well-documented, the following approaches, based on the presumed resistance mechanisms, are rational starting points:
-
Inhibitors of alternative metabolic pathways: If resistance is due to metabolic reprogramming, inhibitors of pathways like fatty acid oxidation could re-sensitize cells to MSO.
-
Chemotherapeutic agents: Combining MSO with standard chemotherapeutics like cisplatin (B142131) has shown synergistic effects in some contexts, potentially by exacerbating metabolic stress.[8][9][10][11][12]
-
Inhibitors of glutamine transporters: If resistance is mediated by increased glutamine uptake, combining MSO with an inhibitor of transporters like SLC1A5 could be effective.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Loss of MSO Efficacy (Increased IC50) | Development of resistance (e.g., GS upregulation, metabolic reprogramming). | - Confirm resistance by comparing the IC50 to the parental line.- Investigate the mechanism of resistance (see Experimental Protocols).- Consider synergistic drug combinations. |
| MSO degradation. | - Prepare fresh MSO solutions for each experiment.- Store MSO stock solutions at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles. | |
| High Variability in Experimental Results | Inconsistent cell health or passage number. | - Use cells within a consistent and low passage number range.- Ensure cells are in the logarithmic growth phase during experiments.[13] |
| Inaccurate MSO concentration. | - Carefully calibrate pipettes and ensure accurate serial dilutions. | |
| Contamination (bacterial, fungal, or mycoplasma). | - Regularly test for mycoplasma contamination.- Practice sterile cell culture techniques.[13][14][15] | |
| Unexpected Cell Death at Low MSO Concentrations | Cell line is highly sensitive to glutamine deprivation. | - Perform a detailed dose-response curve to determine the optimal working concentration.- Ensure the glutamine concentration in the control medium is appropriate for the cell line. |
| Off-target effects of MSO. | - Review literature for known off-target effects in your cell model. | |
| Difficulty in Generating MSO-Resistant Cell Lines | Insufficient selection pressure. | - Gradually increase the concentration of MSO in a stepwise manner.- Ensure the starting MSO concentration is sufficient to kill the majority of sensitive cells. |
| Cell line is slow-growing or has a low mutation rate. | - Be patient; generating resistant lines can take several months.[16]- Consider using a higher starting cell number to increase the probability of selecting for resistant clones. |
Data Presentation
Table 1: Hypothetical Quantitative Data for MSO-Resistant vs. Parental Cell Lines
| Parameter | Parental Cell Line | MSO-Resistant Cell Line | Fold Change |
| MSO IC50 (mM) | 0.5 | 5.0 | 10 |
| Glutamine Synthetase (GS) mRNA Expression (Relative to Housekeeping Gene) | 1.0 | 8.0 | 8 |
| Glutamine Synthetase (GS) Protein Level (Relative to Loading Control) | 1.0 | 6.5 | 6.5 |
| Glutamine Uptake Rate (nmol/min/mg protein) | 10 | 25 | 2.5 |
| SLC1A5 mRNA Expression (Relative to Housekeeping Gene) | 1.0 | 4.0 | 4 |
Note: These are example values and will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol for Generating MSO-Resistant Cell Lines
This protocol is based on the principle of stepwise dose escalation.[16][17]
-
Determine the initial MSO IC50: Perform a cell viability assay (e.g., MTT) to determine the IC50 of MSO for the parental cell line.
-
Initial Selection: Culture the parental cells in medium containing MSO at a concentration equal to the IC50.
-
Subculture and Dose Escalation: When the cells have resumed proliferation and reached approximately 80% confluency, subculture them into a new flask with a slightly higher concentration of MSO (e.g., 1.5x the previous concentration).
-
Repeat Dose Escalation: Continue this process of subculturing and gradually increasing the MSO concentration. It is advisable to cryopreserve cells at each successful escalation step.
-
Confirmation of Resistance: After several months of selection, the resulting cell population should be able to proliferate in a significantly higher concentration of MSO. Confirm the development of resistance by determining the new IC50 and comparing it to the parental cell line. A resistant line should exhibit a stable, significantly higher IC50.
-
Clonal Isolation (Optional): To obtain a homogenous resistant population, perform single-cell cloning by limiting dilution in 96-well plates in the presence of the selection concentration of MSO.[18]
Western Blot for Glutamine Synthetase (GS)
-
Protein Extraction: Lyse parental and MSO-resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Glutamine Synthetase (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
qRT-PCR for Glutamine Synthetase (GLUL) and SLC1A5 Gene Expression
-
RNA Extraction and cDNA Synthesis: Extract total RNA from parental and MSO-resistant cells using a commercial kit. Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for the GLUL gene (encoding GS) and the SLC1A5 gene. Include primers for a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Thermal Cycling: Perform the qPCR according to the instrument's protocol.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Glutamine Uptake Assay
-
Cell Seeding: Seed parental and MSO-resistant cells in 24-well plates and allow them to adhere overnight.
-
Starvation: Wash the cells with a glutamine-free medium and incubate them in the same medium for 1-2 hours to deplete intracellular glutamine.
-
Uptake: Replace the starvation medium with a medium containing a known concentration of L-[³H]-glutamine and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Wash and Lyse: Rapidly wash the cells with ice-cold PBS to stop the uptake. Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation Counting: Measure the radioactivity in the cell lysates using a scintillation counter.
-
Normalization: Determine the protein concentration of the lysates to normalize the uptake rate (e.g., in nmol/min/mg protein).
Visualizations
Caption: Mechanisms of MSO action and acquired resistance.
Caption: Workflow for characterizing and overcoming MSO resistance.
Caption: Simplified signaling in response to MSO and resistance.
References
- 1. Glutamine Synthetase as a Therapeutic Target for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamine synthetase facilitates cancer cells to recover from irradiation-induced G2/M arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SLC1A5 is a novel biomarker associated with ferroptosis and the tumor microenvironment: a pancancer analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elevated SLC1A5 associated with poor prognosis and therapeutic resistance to transarterial chemoembolization in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SLC1A5 is a key regulator of glutamine metabolism and a prognostic marker for aggressive luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Signature of Cisplatin Resistance in Ovarian Cancer Identifies Therapeutic Opportunities for Re-sensitization [jcancer.org]
- 9. Combination therapy improved chemoresistance in ovarian cancer | EurekAlert! [eurekalert.org]
- 10. Synergistic overcoming of cisplatin resistance in ovarian cancer by combined Astragalus Membranaceus and cisplatin treatment: network pharmacology and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Methionine restriction promotes cisplatin sensitivity of gastric cancer resistant cells by down-regulating circ-CDK13 level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. adl.usm.my [adl.usm.my]
- 15. 細胞培養トラブルシューティング [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. knowledge.lonza.com [knowledge.lonza.com]
Validation & Comparative
A Comparative Guide to Methionine Sulfoximine (MSO) and Buthionine Sulfoximine (BSO) Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two widely used biochemical inhibitors: Methionine Sulfoximine (B86345) (MSO) and Buthionine Sulfoximine (BSO). This analysis is supported by experimental data to assist researchers in selecting the appropriate tool for their specific experimental needs.
At a Glance: MSO vs. BSO
| Feature | Methionine Sulfoximine (MSO) | Buthionine Sulfoximine (BSO) |
| Primary Target | Glutamine Synthetase (GS)[1][2][3] | γ-Glutamylcysteine Synthetase (GCS/GCL)[4] |
| Mechanism of Action | Irreversible inhibitor of GS[1][2]. | Potent and specific inhibitor of GCS[4]. |
| Primary Cellular Effect | Depletion of glutamine and glutamate. | Depletion of glutathione (B108866) (GSH)[4]. |
| Known Off-Target Effects | Weak inhibitor of γ-Glutamylcysteine Synthetase[5][6][7]. | Not known to significantly inhibit Glutamine Synthetase. |
| Common Applications | Studying nitrogen metabolism, inducing glutamine deficiency, research into neurological disorders[1][5]. | Sensitizing cancer cells to chemotherapy, studying oxidative stress[4][8][9]. |
| Reported Side Effects | Can induce convulsions[1]. | Low clinical toxicity profile[10]. |
Quantitative Comparison of Inhibitory Efficacy
The following table summarizes the key quantitative data on the inhibitory potency of MSO and BSO against their respective primary targets. It is important to note that these values are derived from separate studies and experimental conditions may vary.
| Inhibitor | Target Enzyme | Parameter | Value | Source |
| This compound (MSO) | Human Glutamine Synthetase | K_i | 1.19 mM | [5] |
| Buthionine Sulfoximine (BSO) | γ-Glutamylcysteine Synthetase (cell-free) | IC_50 | 570 nM | |
| Buthionine Sulfoximine (BSO) | γ-Glutamylcysteine Synthetase (Melanoma specimens) | IC_50 | 1.9 µM | [8][11] |
| Buthionine Sulfoximine (BSO) | γ-Glutamylcysteine Synthetase (Breast cancer specimens) | IC_50 | 8.6 µM | [8][11] |
| Buthionine Sulfoximine (BSO) | γ-Glutamylcysteine Synthetase (Ovarian cancer specimens) | IC_50 | 29 µM | [8][11] |
A direct comparative study has indicated that BSO is at least 100 times more effective than MSO at inhibiting γ-glutamylcysteine synthetase.
Signaling Pathways and Mechanisms of Action
The distinct primary targets of MSO and BSO lead to the modulation of different downstream signaling pathways.
This compound (MSO)
MSO's primary effect is the irreversible inhibition of glutamine synthetase, leading to a depletion of glutamine. This can impact the Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth and metabolism that is sensitive to amino acid availability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-methionine-SR-sulfoximine as a probe for the role of glutamine synthetase in nitrogenase switch-off by ammonia and glutamine in Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The glutathione synthesis inhibitor buthionine sulfoximine synergistically enhanced melphalan activity against preclinical models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-蛋氨酸亚砜酰亚胺 suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 7. Inhibition of gamma-glutamylcysteine synthetase by L-methionine-S-sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective and synergistic activity of L-S,R-buthionine sulfoximine on malignant melanoma is accompanied by decreased expression of glutathione-S-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buthionine sulfoximine induction of gamma-L-glutamyl-L-cysteine synthetase gene expression, kinetics of glutathione depletion and resynthesis, and modulation of carmustine-induced DNA-DNA cross-linking and cytotoxicity in human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gamma-glutamylcysteine synthetase and L-buthionine-(S,R)-sulfoximine: a new selection strategy for gene-transduced neural and hematopoietic stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Validating Glutamine Synthetase Knockdown: A Comparative Guide to Methionine Sulfoximine and Genetic Approaches
For researchers, scientists, and drug development professionals, accurately validating the knockdown of glutamine synthetase (GS) is crucial for understanding its role in various physiological and pathological processes. This guide provides an objective comparison of the chemical inhibitor Methionine Sulfoximine (B86345) (MSO) with genetic knockdown methods such as siRNA and shRNA, supported by experimental data and detailed protocols.
Glutamine synthetase (GS), encoded by the GLUL gene, is a critical enzyme responsible for the ATP-dependent synthesis of glutamine from glutamate (B1630785) and ammonia.[1][2] Its central role in nitrogen metabolism, neurotransmitter recycling, and nucleotide synthesis makes it a compelling target in diverse research areas, including oncology and neurobiology.[3][4][5] Validating the effective downregulation of GS is paramount for the accurate interpretation of experimental results. This guide compares the performance of the irreversible GS inhibitor Methionine Sulfoximine (MSO) with transient (siRNA) and stable (shRNA) genetic knockdown methods.
Comparative Analysis of Glutamine Synthetase Knockdown Methods
The decision to use a chemical inhibitor versus a genetic knockdown approach depends on the specific experimental goals, including the desired duration of knockdown and the need to distinguish between enzymatic inhibition and protein depletion.
| Method | Mechanism of Action | Typical Knockdown Efficiency | Advantages | Disadvantages | References |
| This compound (MSO) | Irreversible enzymatic inhibition through phosphorylation by GS, forming a transition-state analog.[6] | >85% reduction in enzyme activity.[5] | Rapid onset of action, cost-effective, easy to implement. | Potential for off-target effects, does not reduce GS protein levels, toxicity at high concentrations.[7] | [5][6] |
| siRNA (small interfering RNA) | Transient post-transcriptional gene silencing by guiding mRNA cleavage. | 70-90% reduction in protein levels.[8] | High specificity, allows for transient knockdown studies. | Transient effect, variable transfection efficiency, potential for off-target effects.[8][9] | [8] |
| shRNA (short hairpin RNA) | Stable, long-term gene silencing through viral vector integration and continuous shRNA expression. | >80-90% reduction in protein levels.[10] | Stable and long-term knockdown, suitable for in vivo studies. | More complex and time-consuming to generate stable cell lines, potential for insertional mutagenesis.[10] | [10] |
Functional Consequences of Glutamine Synthetase Knockdown
The method chosen to reduce GS function can have distinct downstream consequences. Understanding these differences is critical for interpreting functional assay results.
| Functional Outcome | This compound (MSO) | siRNA/shRNA | Key Considerations | References |
| Cell Proliferation | Inhibition of proliferation, which can be rescued by exogenous glutamine.[11] | Reduced cell proliferation. | MSO's effect is directly tied to enzymatic activity, while siRNA/shRNA effects are due to protein depletion. | [11] |
| Metabolism | Reduces intracellular glutamine and glutamate levels.[5] Can shift metabolism from glutamine to glucose utilization.[4] | Leads to glutamine depletion and can impact downstream metabolic pathways like the TCA cycle and nucleotide synthesis.[12] | The metabolic rewiring may differ between acute enzymatic inhibition and chronic protein absence. | [4][5][12] |
| Signaling Pathways (e.g., mTOR) | Can modulate mTORC1 signaling, which is sensitive to glutamine levels.[13] | Downregulation of GS can suppress mTORC1 activity. | The dynamics of signaling pathway modulation may differ between rapid chemical inhibition and slower genetic knockdown. | [13] |
Experimental Protocols
Accurate and reproducible validation of GS knockdown requires robust experimental protocols. Below are detailed methodologies for key experiments.
Western Blotting for Glutamine Synthetase Protein Levels
This protocol is essential for validating the reduction of GS protein following siRNA or shRNA treatment.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Glutamine Synthetase (e.g., clone GS-6) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Glutamine Synthetase Activity Assay
This assay is critical for confirming the functional inhibition of GS, particularly after MSO treatment.
-
Sample Preparation:
-
Prepare cell lysates as described for Western blotting, but in a non-denaturing lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Reaction Mixture:
-
Prepare a reaction buffer containing 50 mM imidazole-HCl (pH 7.2), 20 mM L-glutamate, 50 mM NH4Cl, 10 mM MgCl2, and 5 mM ATP.
-
-
Enzymatic Reaction:
-
Add 10-20 µg of protein lysate to the reaction mixture.
-
For MSO-treated samples, include a control with lysate from untreated cells.
-
Incubate at 37°C for 15-30 minutes.
-
-
Detection of Glutamine or ADP:
-
The production of glutamine can be measured using various methods, including HPLC or a coupled enzymatic assay that measures the ADP produced.
-
Commercial colorimetric or fluorometric assay kits are available that measure ADP production as an indicator of GS activity.
-
-
Data Analysis:
-
Calculate the specific activity of GS (e.g., in nmol/min/mg protein) and compare the activity in treated samples to that in control samples.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in validating GS knockdown, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for validating glutamine synthetase knockdown.
Caption: Role of glutamine synthetase in the mTOR signaling pathway.
Conclusion
References
- 1. Effective Targeting of Glutamine Synthetase with Amino Acid Analogs as a Novel Therapeutic Approach in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endogenous glutamine decrease is associated with pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamine Synthetase activity fuels nucleotide biosynthesis and supports growth of glutamine-restricted glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic or Genetic Targeting of Glutamine Synthetase Skews Macrophages toward an M1-like Phenotype and Inhibits Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an inhibitor of glutamine synthetase, lowers brain glutamine and glutamate in a mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic effects of this compound in multiple diseases include and extend beyond inhibition of glutamine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of approaches for rational siRNA design leading to a new efficient and transparent method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A computational algorithm to predict shRNA potency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of glutamine synthetase decreases proliferation of cultured rat intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Integrative transcriptomics-metabolomics approach to identify metabolic pathways regulated by glutamine synthetase activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting Glutamine Metabolism in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methionine Sulfoximine Cross-Reactivity: A Comparative Guide for Researchers
For Immediate Publication
This guide provides a comprehensive comparison of the enzymatic cross-reactivity of Methionine Sulfoximine (B86345) (MSO), a well-known inhibitor of glutamine synthetase. Intended for researchers, scientists, and drug development professionals, this document summarizes the known interactions of MSO with other enzymes, presenting available quantitative data, detailed experimental protocols for assessing these interactions, and visual representations of the relevant signaling pathways.
Introduction
Methionine Sulfoximine (MSO) is widely recognized for its potent, irreversible inhibition of glutamine synthetase (GS), a key enzyme in nitrogen metabolism.[1] However, the structural similarity of MSO to glutamate (B1630785) and methionine suggests potential off-target effects on other enzymes. Understanding this cross-reactivity is crucial for interpreting experimental results and for the development of more specific therapeutic agents. This guide objectively compares the interaction of MSO with its primary target and other potential enzymatic targets.
Quantitative Comparison of MSO Inhibition
While MSO is a potent inhibitor of glutamine synthetase, its effects on other enzymes are less pronounced. The following table summarizes the available quantitative data for MSO and its analogs against various enzymes.
| Enzyme | MSO Inhibition Constant (Ki) | MSO as a Substrate | Analog (Buthionine Sulfoximine) Inhibition |
| Glutamine Synthetase (GS) | 1.19 mM (human, competitive)[2] | Not applicable | Not a potent inhibitor[3] |
| γ-Glutamylcysteine Synthetase (GCS) | Data not available | Not applicable | At least 100x more effective than MSO[3] |
| L-Amino Acid Oxidase (LAAO) | Not reported as an inhibitor | Acts as a substrate (kinetic data not available) | Not applicable |
| Glutamine Transaminase | Not reported as an inhibitor | Acts as a substrate (kinetic data not available) | Not applicable |
| γ-Cystathionase | Not reported as an inhibitor | Acts as a substrate (kinetic data not available) | Not applicable |
Note: The lack of specific Ki or IC50 values for MSO with GCS, LAAO, glutamine transaminase, and γ-cystathionase in the current literature highlights an area for further research. The significantly higher potency of buthionine sulfoximine for GCS suggests that MSO is a relatively weak inhibitor of this enzyme.[3]
Signaling Pathway Analysis
The primary off-target effect of MSO with potential signaling implications is the inhibition of γ-glutamylcysteine synthetase (GCS), the rate-limiting enzyme in glutathione (B108866) (GSH) biosynthesis. Inhibition of GCS can lead to GSH depletion, thereby affecting cellular redox homeostasis and downstream signaling pathways.
Depletion of GSH can disrupt the Keap1-Nrf2 pathway, a critical cellular defense mechanism against oxidative stress. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. However, under oxidative stress (or GSH depletion), Keap1 is inactivated, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of MSO's enzymatic interactions. Below are representative protocols for assaying the activity of the discussed enzymes.
Glutamine Synthetase (GS) Activity Assay (γ-Glutamyl Transferase Method)
This spectrophotometric assay measures the γ-glutamyl transferase activity of GS.
Reagents:
-
Lysis Buffer: 50 mM imidazole-HCl, pH 6.8
-
1x Assay Buffer: 50 mM imidazole-HCl (pH 6.8), 50 mM L-glutamine, 50 mM hydroxylamine, 20 mM sodium arsenate, 2 mM MnCl₂, 0.4 mM ADP
-
1x Stop Buffer: 90 mM FeCl₃, 1.8 N HCl, 1.45% trichloroacetic acid
-
γ-glutamylhydroxamate standard
Procedure:
-
Prepare cell or tissue lysates in Lysis Buffer.
-
Determine protein concentration of the lysate.
-
In a microplate, add 20-40 µg of protein lysate and adjust the volume to 50 µL with Lysis Buffer.
-
Add 50 µL of 1x Assay Buffer to initiate the reaction. For inhibition studies, pre-incubate the lysate with varying concentrations of MSO before adding the assay buffer.
-
Incubate at 37°C for a defined period (e.g., 2-6 hours).
-
Stop the reaction by adding 100 µL of 1x Stop Buffer.
-
Centrifuge the plate to pellet any precipitate.
-
Measure the absorbance of the supernatant at 560 nm.
-
Quantify the amount of γ-glutamylhydroxamate produced by comparing to a standard curve.[4]
γ-Glutamylcysteine Synthetase (GCS) Activity Assay
This assay measures the formation of γ-glutamylcysteine, which is then converted to glutathione for quantification.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.2, 150 mM KCl, 20 mM MgCl₂, 2 mM EDTA, 10 mM ATP, 2.5 mM DTT
-
Substrates: 5 mM each of L-glutamate and L-cysteine
-
Glutathione Synthetase (GS)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Glutathione Reductase
-
NADPH
Procedure:
-
Prepare cell or tissue extracts.
-
In a microplate, combine the cell extract with Assay Buffer, substrates, and an excess of purified GS. To test for inhibition, include varying concentrations of MSO.
-
Incubate at 37°C.
-
At various time points, stop the reaction (e.g., by adding sulfosalicylic acid).
-
The amount of glutathione formed is quantified using the Tietze recycling method, which involves the reduction of DTNB by GSH in the presence of glutathione reductase and NADPH. The rate of color change is measured at 412 nm.
L-Amino Acid Oxidase (LAAO) Activity Assay
This assay measures the production of hydrogen peroxide (H₂O₂), a product of the LAAO-catalyzed reaction.
Reagents:
-
Assay Buffer: e.g., 100 mM Sodium Phosphate Buffer, pH 7.5
-
Substrate: L-amino acid (e.g., L-methionine or L-phenylalanine)
-
Horseradish Peroxidase (HRP)
-
A suitable chromogenic or fluorogenic HRP substrate (e.g., Amplex Red)
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, HRP, and the HRP substrate.
-
Add the cell lysate or purified enzyme to the reaction mixture.
-
To determine the kinetic parameters for MSO as a substrate, add varying concentrations of MSO to initiate the reaction.
-
Monitor the increase in absorbance or fluorescence over time, which is proportional to the rate of H₂O₂ production.
-
Kinetic parameters (Km and Vmax) can be determined by plotting the reaction rate against the substrate concentration and fitting the data to the Michaelis-Menten equation.[5][6][7]
γ-Cystathionase Activity Assay
This colorimetric assay measures the production of α-ketobutyrate from a suitable substrate.
Reagents:
-
Assay Buffer: e.g., 200 mM Bis-Tris Propane buffer, pH 8.25
-
Substrate: e.g., L-homoserine or β-chloro-L-alanine
-
Pyridoxal 5'-phosphate (PLP)
-
Acidic ninhydrin (B49086) reagent
Procedure:
-
Prepare tissue or cell extracts.
-
The reaction mixture contains the extract, Assay Buffer, PLP, and the substrate. To test MSO as a substrate, replace the standard substrate with varying concentrations of MSO.
-
Incubate at 37°C.
-
Stop the reaction by adding an acidic solution.
-
The product (e.g., cysteine from cystathionine) can be quantified using a colorimetric reaction with acidic ninhydrin, measuring the absorbance at 560 nm.[8] Alternatively, if MSO is a substrate, the production of α-ketobutyrate can be measured.
Conclusion
This compound is a highly specific and potent inhibitor of glutamine synthetase. While it exhibits some cross-reactivity with γ-glutamylcysteine synthetase, its inhibitory effect on this enzyme is considerably weaker. MSO can also serve as a substrate for other enzymes, including L-amino acid oxidase, glutamine transaminase, and γ-cystathionase, although the kinetic parameters of these interactions are not well-defined. For researchers using MSO, it is critical to consider these potential off-target effects, particularly when interpreting data related to glutathione metabolism and cellular redox signaling. Further quantitative studies are warranted to fully elucidate the cross-reactivity profile of MSO.
References
- 1. "Use of this compound to dissect the role of glutamine synthetase and glutami . . ." by Amruta Anil Jambekar [digitalcommons.wayne.edu]
- 2. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells [bio-protocol.org]
- 5. A Highly Sensitive Method for Quantitative Determination of L-Amino Acid Oxidase Activity Based on the Visualization of Ferric-Xylenol Orange Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. In-Gel Determination of L-Amino Acid Oxidase Activity Based on the Visualization of Prussian Blue-Forming Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cystathionine γ-lyase: clinical, metabolic, genetic, and structural studies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Methionine Sulfoximine: A Comparative Analysis of Suppliers
For researchers, scientists, and drug development professionals utilizing Methionine Sulfoximine (MSO), the selection of a reliable and high-quality supplier is a critical first step to ensure the validity and reproducibility of experimental results. MSO, a well-established inhibitor of glutamine synthetase (GS), is a pivotal tool in studies ranging from neuroscience to plant biology. This guide provides a comparative analysis of prominent MSO suppliers, offering a structured overview of their product specifications. Crucially, it also details the experimental protocols necessary for users to conduct their own performance validation, addressing the current lack of publicly available, direct comparative studies.
Understanding this compound's Mechanism of Action
This compound exerts its biological effects primarily through the irreversible inhibition of glutamine synthetase. This enzyme plays a crucial role in the metabolism of nitrogen by catalyzing the condensation of glutamate (B1630785) and ammonia (B1221849) to form glutamine. By inhibiting GS, MSO can induce a state of glutamine deficiency and ammonia accumulation, making it a valuable compound for studying a variety of biological processes.
Caption: Mechanism of Glutamine Synthetase inhibition by MSO.
Supplier Comparison
The following table summarizes the product specifications for this compound from several prominent suppliers. This information is based on data available on the suppliers' websites and should be used as a preliminary guide. For the most accurate and up-to-date information, please refer to the respective company's product page and Certificate of Analysis (CoA).
| Supplier | Product Name | Purity Specification | Formulation | Storage Temperature | Quality Control Mentioned |
| MedChemExpress | L-Methionine-DL-sulfoximine | Not explicitly stated | Crystalline solid | -20°C | NMR, HPLC[1] |
| Spectrum Chemical | L-Methionine Sulfoximine | Ungraded (suitable for general industrial or research purposes) | Room Temperature | Not explicitly stated[2] | |
| Cayman Chemical | L-Methionine-(S,R)-Sulfoximine | ≥95% | A solid | -20°C | [2] |
| Sigma-Aldrich | L-Methionine sulfoximine, suitable for cell culture | ≥98% (HPLC) | Powder | 2-8°C | |
| Sigma-Aldrich | L-Methionine sulfoximine, EMPROVE® ESSENTIAL | Solid | [3] | ||
| Sigma-Aldrich | L-Methionine sulfoximine, certified reference material, TraceCERT® | Neat | 20-25°C | ISO/IEC 17025 and ISO 17034 certified[4] | |
| Selleck Chemicals | L-Methionine-DL-sulfoximine | >98% | Solid | -20°C (powder) | NMR, HPLC |
| Thermo Scientific | L-Methionine sulfoximine, 98+% | 98+% | Crystalline powder | Room Temperature | Titration with HClO4, Infrared spectrum |
| InvivoChem | MSX (L-Methionine-DL-sulfoximine) | Not explicitly stated | -20°C | Not explicitly stated |
Disclaimer: This table is intended for informational purposes only and is based on publicly available data from supplier websites, which may be subject to change. It is not an exhaustive list of all available suppliers. Researchers should always consult the supplier's official documentation for the most current and detailed specifications. The absence of direct, independent comparative studies necessitates that researchers perform their own validation experiments.
Recommended Experimental Protocols for Supplier Comparison
To objectively compare the performance of MSO from different suppliers, we recommend two key experiments: High-Performance Liquid Chromatography (HPLC) for purity assessment and a glutamine synthetase inhibition assay for functional activity.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol allows for the quantification of MSO purity and the detection of potential impurities.
Methodology:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid).
-
Detection: UV detection at a wavelength of approximately 210 nm.
-
Sample Preparation:
-
Prepare a stock solution of MSO from each supplier in the aqueous mobile phase (e.g., 1 mg/mL).
-
Filter the samples through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
Run a blank (mobile phase only) to establish a baseline.
-
Inject each MSO sample.
-
The purity is calculated as the percentage of the area of the MSO peak relative to the total area of all peaks in the chromatogram.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-蛋氨酸亚砜酰亚胺 certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to the Efficacy of L-MSO versus DL-MSO in Inhibiting Glutamine Synthetase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of L-methionine sulfoximine (B86345) (L-MSO) and DL-methionine sulfoximine (DL-MSO) as inhibitors of glutamine synthetase (GS). The information presented is collated from experimental data to assist researchers in selecting the appropriate inhibitor for their studies.
Methionine sulfoximine (MSO) is a potent and widely studied inhibitor of glutamine synthetase, an essential enzyme in nitrogen metabolism that catalyzes the ATP-dependent synthesis of glutamine from glutamate (B1630785) and ammonia. MSO exists as four stereoisomers due to two chiral centers. The biological activity, particularly the inhibition of glutamine synthetase, is highly dependent on the stereochemistry of the molecule.
Efficacy and Stereoselectivity
The inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine (DL-MSO) is a biphasic process. It begins with a reversible competitive inhibition, which is then followed by a rapid, irreversible inactivation of the enzyme.[2][3]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the available quantitative data for the inhibition of human glutamine synthetase by DL-methionine sulfoximine.
| Inhibitor | Enzyme Source | Inhibition Type | Ki (competitive phase) |
| DL-Methionine Sulfoximine (L-methionine-S,R-sulfoximine) | Recombinant Human Glutamine Synthetase | Competitive, followed by irreversible inactivation | 1.19 mM[2][3] |
Note: The Ki value represents the initial reversible competitive inhibition. Since DL-MSO is a racemic mixture and only the L-S-isomer is active, the effective concentration of the active inhibitor is half of the total DL-MSO concentration. This implies that the Ki for the pure L-S-MSO isomer would be approximately half of the value reported for the DL-mixture, suggesting significantly higher potency.
Mechanism of Action
The inhibition of glutamine synthetase by MSO is a two-step process:
-
Competitive Binding: MSO, structurally similar to glutamate, initially competes with glutamate for binding to the active site of glutamine synthetase.[2]
-
Irreversible Inactivation: Following binding, MSO is phosphorylated by ATP at the sulfoximine nitrogen atom, forming this compound phosphate.[4] This phosphorylated intermediate acts as a stable transition-state analog that binds very tightly to the enzyme's active site, leading to essentially irreversible inhibition.[4]
Signaling Pathway and Mechanism of Inhibition Diagram
Caption: Mechanism of glutamine synthetase inhibition by L-S-MSO.
Experimental Protocols
Glutamine Synthetase Activity Assay
This protocol is adapted from a method used to measure the activity of recombinant human glutamine synthetase.[2]
Principle:
The activity of glutamine synthetase is determined by a coupled-enzyme assay. The ADP produced from the glutamine synthetase reaction is used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, a reaction that is coupled to the oxidation of NADH to NAD+. The rate of NADH oxidation is monitored spectrophotometrically by the decrease in absorbance at 340 nm.
Reagents:
-
1 M Imidazole-HCl, pH 7.5
-
1 M KCl
-
1 M MgCl2
-
0.5 M EDTA
-
100 mM Phosphoenolpyruvate (PEP)
-
100 mM ATP
-
200 mM L-Glutamate
-
10 mM NADH
-
Pyruvate Kinase (PK) solution (e.g., 1000 units/mL)
-
Lactate Dehydrogenase (LDH) solution (e.g., 1000 units/mL)
-
1 M NH4Cl
-
Recombinant Human Glutamine Synthetase
-
L-MSO or DL-MSO solutions of varying concentrations
Procedure:
-
Prepare a standard reaction mixture in a 1 mL cuvette containing:
-
10 mM Imidazole-HCl
-
100 mM KCl
-
40 mM MgCl2
-
0.3 mM EDTA
-
1.2 mM Phosphoenolpyruvate
-
10 mM ATP
-
20 mM L-Glutamate
-
0.25 mM NADH
-
10 units Pyruvate Kinase
-
13.3 units Lactate Dehydrogenase
-
10 mM NH4Cl
-
-
Add the desired concentration of L-MSO or DL-MSO to the reaction mixture. For control experiments, add the vehicle used to dissolve the MSO.
-
Incubate the mixture at 37°C for a few minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding a known amount of glutamine synthetase (e.g., 0.1-0.5 µg).
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of the reaction is proportional to the rate of decrease in absorbance.
-
To determine the Ki for competitive inhibition, measure the initial reaction rates at various glutamate concentrations in the presence of different fixed concentrations of the inhibitor. The data can then be analyzed using Lineweaver-Burk and Dixon plots.[2]
Experimental Workflow Diagram
Caption: Experimental workflow for assessing glutamine synthetase inhibition.
Conclusion
The available evidence strongly indicates that the inhibitory effect of this compound on glutamine synthetase is stereospecific, with the L-S-MSO isomer being the active form. DL-MSO, as a racemic mixture, exhibits inhibitory activity due to its L-S-MSO content. For studies requiring the most potent and specific inhibition of glutamine synthetase, the purified L-S-MSO isomer is the superior choice. When using DL-MSO, researchers should be aware that approximately half of the compound is inactive with respect to glutamine synthetase inhibition. This distinction is critical for the accurate interpretation of experimental results and for the development of drugs targeting this essential enzyme.
References
- 1. Identification of L-methionine-S-sulfoximine as the convulsant isomer of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine-relevance to the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
A Comparative Guide to In Vitro Control Experiments for Methionine Sulfoximine Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro control experiments for Methionine Sulfoximine (B86345) (MSO) treatment. It explores alternatives, presents supporting experimental data, and offers detailed protocols to ensure the rigor and reproducibility of your research.
Introduction to Methionine Sulfoximine (MSO)
This compound is a well-established and irreversible inhibitor of glutamine synthetase (GS), an essential enzyme in nitrogen metabolism.[1] Its primary mechanism of action involves its phosphorylation by GS, transforming it into a transition-state analog that becomes tightly bound to the enzyme's active site, leading to inactivation.[1] Beyond its role as a GS inhibitor, MSO has been shown to modulate inflammatory responses, notably by reducing the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in vitro.[2] Interestingly, some of these anti-inflammatory effects may be independent of GS inhibition, suggesting that MSO may have other cellular targets.[2]
This guide compares MSO with two other relevant compounds: Buthionine Sulfoximine (BSO) and Glufosinate, providing a framework for selecting appropriate controls and designing robust in vitro experiments.
Comparative Analysis of Inhibitors
A critical aspect of designing control experiments is understanding the similarities and differences between the compound of interest and its alternatives. This section compares MSO, BSO, and Glufosinate based on their mechanism of action and reported in vitro effects.
| Compound | Primary Target | Mechanism of Action | Reported In Vitro Effects |
| This compound (MSO) | Glutamine Synthetase (GS)[1] | Irreversible inhibitor; acts as a transition-state analog after phosphorylation by GS.[1] | - Inhibits GS activity. - Reduces LPS-induced IL-6 and TNF-α production in macrophages.[2] - Can induce apoptosis in some cell types. |
| Buthionine Sulfoximine (BSO) | γ-Glutamylcysteine Synthetase (γ-GCS)[3] | Irreversible inhibitor of the first enzyme in glutathione (B108866) synthesis.[3] | - Depletes intracellular glutathione (GSH) levels.[4] - Can enhance the cytotoxicity of certain anticancer drugs.[5] - May induce apoptosis through oxidative stress.[6] |
| Glufosinate | Glutamine Synthetase (GS)[5] | Competitive inhibitor with respect to glutamate (B1630785).[5] | - Inhibits GS activity, leading to ammonia (B1221849) accumulation in plant cells.[5] - Used as a broad-spectrum herbicide.[5] - Limited data on direct effects on inflammatory cytokine production in mammalian cells. |
Experimental Protocols
This section provides detailed protocols for key in vitro experiments to assess the effects of MSO and its alternatives.
Glutamine Synthetase (GS) Activity Assay
This assay measures the enzymatic activity of GS in cell lysates, allowing for the direct assessment of inhibition by MSO, Glufosinate, and other compounds.
a. Control Groups:
-
Negative Control: Cells treated with the vehicle (e.g., sterile PBS or DMSO) used to dissolve the inhibitors.[7]
-
Positive Control: Untreated cell lysate with known GS activity or a purified GS enzyme.
-
Test Groups: Cells treated with various concentrations of MSO, BSO, or Glufosinate.
b. Protocol:
-
Cell Lysis:
-
Culture cells to the desired confluence.
-
Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., a buffer containing a non-ionic detergent like Triton X-100 and protease inhibitors).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing L-glutamate, ATP, and hydroxylamine (B1172632) in a suitable buffer (e.g., imidazole-HCl buffer).
-
In a 96-well plate, add a standardized amount of cell lysate to each well.
-
Add the test compounds (MSO, BSO, Glufosinate) at desired concentrations to the respective wells.
-
Initiate the reaction by adding the reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution containing ferric chloride.
-
The γ-glutamyl hydroxamate produced in the reaction forms a colored complex with ferric chloride.
-
Measure the absorbance at a wavelength of approximately 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the GS activity, typically expressed as units per milligram of protein.
-
Determine the percentage of inhibition for each compound relative to the vehicle control.
-
Calculate the IC50 value for each inhibitor.
-
Macrophage Stimulation and Cytokine Quantification
This experiment evaluates the effect of the inhibitors on the inflammatory response of macrophages stimulated with Lipopolysaccharide (LPS).
a. Control Groups:
-
Unstimulated Control: Macrophages cultured in media alone.
-
Vehicle Control: Macrophages treated with the vehicle and stimulated with LPS.
-
Positive Control: Macrophages stimulated with LPS only.
-
Test Groups: Macrophages pre-treated with various concentrations of MSO, BSO, or Glufosinate, followed by LPS stimulation.
b. Protocol:
-
Cell Culture and Treatment:
-
Seed macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of MSO, BSO, or Glufosinate for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a desired duration (e.g., 24 hours).
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate to pellet any detached cells.
-
Carefully collect the cell culture supernatant.
-
-
Cytokine Quantification (ELISA):
-
Use commercially available ELISA kits for TNF-α and IL-6.
-
Coat a 96-well plate with the capture antibody.
-
Add the collected supernatants and standards to the wells.
-
Follow the kit manufacturer's instructions for subsequent steps, including the addition of detection antibody, enzyme conjugate (e.g., streptavidin-HRP), and substrate.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the standards.
-
Calculate the concentration of TNF-α and IL-6 in each sample based on the standard curve.
-
Compare the cytokine levels in the test groups to the LPS-only positive control.
-
Cell Viability Assay
This assay determines the cytotoxic effects of the inhibitors on the cells used in the experiments.
a. Control Groups:
-
Untreated Control: Cells in culture media alone.
-
Vehicle Control: Cells treated with the highest concentration of the vehicle used.
-
Test Groups: Cells treated with a range of concentrations of MSO, BSO, or Glufosinate.
b. Protocol (MTT Assay):
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
After cell attachment, add the test compounds at various concentrations.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the IC50 value for cytotoxicity for each compound.
-
Signaling Pathways and Visualizations
Understanding the signaling pathways affected by MSO and its alternatives is crucial for interpreting experimental results. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways.
Glutamine Synthetase and Downstream Effects
This pathway illustrates the central role of glutamine synthetase in converting glutamate and ammonia to glutamine, a critical step in nitrogen metabolism. Inhibition of GS by MSO or Glufosinate disrupts this process.
Caption: Inhibition of Glutamine Synthetase by MSO and Glufosinate.
LPS-Induced Pro-inflammatory Cytokine Production
This diagram outlines the signaling cascade initiated by LPS binding to Toll-like receptor 4 (TLR4), leading to the activation of NF-κB and the subsequent transcription of pro-inflammatory cytokines like TNF-α and IL-6. MSO has been shown to inhibit this pathway, potentially at a post-transcriptional level.
Caption: MSO Inhibition of LPS-induced Cytokine Production.
Glutathione Synthesis Pathway
This pathway shows the synthesis of glutathione, a key antioxidant. BSO specifically inhibits γ-glutamylcysteine synthetase (γ-GCS), the first and rate-limiting enzyme in this pathway, leading to GSH depletion.
Caption: BSO Inhibition of Glutathione Synthesis.
Conclusion
References
- 1. Node, Edge and Graph Attributes [emden.github.io]
- 2. In vitro suppression of inflammatory cytokine response by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic effects of glutathione synthesis inhibition by L-buthionine-(SR)-sulfoximine on human and murine tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutamine synthetase - Wikipedia [en.wikipedia.org]
- 6. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Confirming Methionine Sulfoximine's In Vivo Target Engagement: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic agent is hitting its intended target within a living organism is a critical step. This guide provides a comparative overview of established and emerging methods to verify the in vivo target engagement of Methionine Sulfoximine (B86345) (MSO), an irreversible inhibitor of glutamine synthetase (GS).
Methionine sulfoximine is a valuable tool for studying glutamine metabolism and holds therapeutic potential in various diseases.[1] Its primary mechanism of action is the irreversible inhibition of glutamine synthetase, a key enzyme in nitrogen metabolism and glutamate (B1630785) homeostasis.[2][3] Verifying that MSO effectively engages with and inhibits GS in vivo is paramount for interpreting experimental results and advancing its therapeutic development.
This guide details and compares several orthogonal approaches to confirm MSO's target engagement, including direct enzymatic assays, biomarker analysis, advanced imaging techniques, mass spectrometry-based proteomics, and antibody-based methods.
Comparison of In Vivo Target Engagement Methods for MSO
| Method | Principle | Sample Type | Throughput | Quantitative? | Key Advantages | Key Limitations |
| Direct Enzymatic Assay | Measures the catalytic activity of glutamine synthetase in tissue lysates. | Tissue homogenates | Medium | Yes | Direct, well-established, relatively low cost. | Requires tissue harvesting, potential for post-mortem artifacts. |
| Biomarker Analysis (Glutamate/Glutamine Levels) | Quantifies the levels of the substrate (glutamate) and product (glutamine) of the GS reaction. | Plasma, tissue extracts, cerebrospinal fluid | High | Yes | Reflects the functional consequence of GS inhibition, can be minimally invasive (plasma). | Indirect, metabolite levels can be influenced by other pathways. |
| PET Imaging with 18F-FGln | Visualizes and quantifies the uptake of a radiolabeled glutamine analog, reflecting glutamine metabolism. | Whole organism | Low | Yes | Non-invasive, provides spatial information on target engagement. | Requires specialized equipment and radiotracers, indirect measure of GS activity. |
| Mass Spectrometry (Proteomics) | Directly detects the MSO-phosphate adduct on glutamine synthetase or quantifies changes in GS protein levels. | Tissue homogenates, cell lysates | Medium | Yes | Highly specific, can provide site of modification information. | Technically demanding, requires sophisticated instrumentation. |
| Antibody-Based Methods (Western Blot) | Detects the presence and quantity of glutamine synthetase protein. | Tissue homogenates, cell lysates | High | Semi-quantitative | Widely available, relatively simple to perform. | Does not directly measure enzyme activity or inhibition. |
Experimental Protocols
Direct Enzymatic Assay of Glutamine Synthetase Activity
This protocol measures the γ-glutamyltransferase activity of GS in a colorimetric assay.
Materials:
-
Tissue homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 150 mM NaCl, protease inhibitors)
-
Glutamine Synthetase Assay Buffer (e.g., 50 mM imidazole-HCl, pH 7.2, 20 mM L-glutamine, 25 mM hydroxylamine, 2.5 mM MnCl₂, 0.2 mM ADP)
-
Stop Solution (e.g., 10% (w/v) FeCl₃, 6% (w/v) trichloroacetic acid, 0.6 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Homogenize harvested tissue samples in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (tissue lysate) and determine the protein concentration.
-
In a 96-well plate, add 50-100 µg of tissue lysate protein to each well.
-
Initiate the reaction by adding 100 µL of pre-warmed (37°C) Glutamine Synthetase Assay Buffer.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate GS activity relative to a standard curve of γ-glutamyl hydroxamate.
Measurement of Glutamate and Glutamine Levels by HPLC
This protocol outlines the quantification of glutamate and glutamine in tissue samples using high-performance liquid chromatography (HPLC) with pre-column derivatization.
Materials:
-
Perchloric acid (PCA)
-
Potassium carbonate (K₂CO₃)
-
O-phthalaldehyde (OPA) derivatizing reagent
-
HPLC system with a fluorescence detector
-
C18 reverse-phase HPLC column
Procedure:
-
Homogenize frozen tissue samples in 0.4 M PCA.
-
Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.
-
Neutralize the supernatant with 3 M K₂CO₃.
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
Derivatize the amino acids in the supernatant with OPA reagent.
-
Inject the derivatized sample onto the C18 HPLC column.
-
Separate the amino acids using a gradient elution profile.
-
Detect the fluorescent derivatives using a fluorescence detector (excitation ~340 nm, emission ~450 nm).
-
Quantify glutamate and glutamine concentrations based on the peak areas of known standards.[4]
In Vivo PET Imaging with 18F-FGln
This protocol provides a general workflow for positron emission tomography (PET) imaging to assess changes in glutamine uptake following MSO treatment.
Materials:
-
18F-fluoroglutamine (18F-FGln) radiotracer
-
Animal PET/CT scanner
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Administer MSO to the animal model at the desired dose and time course.
-
Anesthetize the animal and position it in the PET/CT scanner.
-
Inject a bolus of 18F-FGln intravenously.
-
Acquire dynamic or static PET images over a specified time period (e.g., 60 minutes).[5][6]
-
Reconstruct the PET images and co-register them with CT images for anatomical reference.
-
Draw regions of interest (ROIs) over the target tissue and a reference tissue (e.g., muscle).
-
Calculate the standardized uptake value (SUV) or tissue-to-background ratios to quantify 18F-FGln uptake.
-
Compare the uptake in MSO-treated animals to vehicle-treated controls.
Visualizing the Pathways and Workflows
Figure 1. Confirmation of MSO's target engagement on glutamine synthetase.
Figure 2. General experimental workflow for confirming MSO target engagement.
Alternative Glutamine Synthetase Inhibitors for Comparative Studies
To ensure the observed effects are specific to GS inhibition, employing alternative inhibitors with different mechanisms or chemical scaffolds is a valuable strategy.
| Inhibitor | Mechanism of Action | Key Characteristics |
| Phosphinothricin (PPT) | Irreversible inhibitor, glutamate analog | Potent inhibitor, also used as an herbicide.[2] |
| Acivicin | Irreversible inhibitor, glutamine analog | Broad-spectrum inhibitor of glutamine-utilizing enzymes.[7] |
| Azaserine | Irreversible inhibitor, glutamine analog | Also a broad-spectrum inhibitor of glutamine-utilizing enzymes.[7] |
By employing a combination of the methods described in this guide, researchers can confidently confirm the in vivo target engagement of this compound, leading to a more robust understanding of its biological effects and therapeutic potential.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Inhibition of Glutamine Synthetase: A Potential Drug Target in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A simple method for measuring intracellular activities of glutamine synthetase and glutaminase in glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [18F](2S,4R)4-Fluoroglutamine PET Detects Glutamine Pool Size Changes in Triple Negative Breast Cancer in Response to Glutaminase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [18F]-(2S,4R)4-Fluoroglutamine PET Imaging of Glutamine Metabolism in Murine Models of Hepatocellular Carcinoma (HCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
L-Methionine Sulfoximine (MSO): A Comparative Analysis of its Effects on Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of L-Methionine Sulfoximine (MSO), a well-known inhibitor of glutamine synthetase (GS), across various cell types. By summarizing key experimental findings, this document aims to serve as a valuable resource for researchers investigating cellular metabolism, neurobiology, and oncology.
Executive Summary
L-Methionine Sulfoximine (MSO) is an irreversible inhibitor of glutamine synthetase, the enzyme responsible for the synthesis of glutamine from glutamate (B1630785) and ammonia. This inhibition disrupts cellular metabolism and has distinct consequences in different cell types. In the nervous system, MSO primarily affects astrocytes, the main location of glutamine synthetase in the brain, leading to a disruption of the glutamate-glutamine cycle that is crucial for neurotransmission. In cancer cells, the efficacy of MSO is often dependent on the metabolic state of the cells, particularly their reliance on glutamine. This guide delves into the comparative effects of MSO on cell viability, apoptosis, and key signaling pathways in astrocytes, neurons, and various cancer cell lines.
Comparative Efficacy of MSO on Cell Viability
| Cell Type/Line | MSO Concentration | Exposure Time | Effect on Cell Viability | Reference |
| Normal Cells | ||||
| Primary Cortical Astrocytes | 5% | 24 hours | 32% decrease | [1] |
| Primary Cortical Neurons | ≥1.00% | >12 hours | Progressive and dramatic loss | [2] |
| Cancer Cells | ||||
| Sarcoma Cell Lines (Glutamine-deprived) | Not specified | Not specified | Abolished proliferation | [1] |
| A549 (Lung Cancer) | Not specified | Hyperoxic conditions | Attenuated hyperoxic cell injury | [3] |
| Glioblastoma (T98G) | 10µM | 48-72 hours | Significant decrease in proliferation | [4] |
| Neuroblastoma | Not specified | Not specified | Inhibition of viability | [5] |
Note: The lack of standardized reporting of IC50 values for MSO across multiple cell lines in the searched literature makes a direct quantitative comparison challenging. The data presented reflects the findings of individual studies.
Induction of Apoptosis by MSO
MSO has been shown to induce apoptosis in various cell types, although the extent and mechanisms can differ. The disruption of glutamine metabolism and the subsequent cellular stress are key triggers for programmed cell death.
| Cell Type/Line | MSO Concentration | Key Apoptotic Events | Reference |
| Primary Cortical Astrocytes | 5% | Increased apoptosis | [1] |
| Glioblastoma (T98G) | Not specified | Increased Bax/Bcl-2 ratio, caspase activation | [6] |
| Granulosa Cells (H2O2-induced stress model) | Not specified | Increased cleaved caspase-3 | [7] |
Signaling Pathways Modulated by MSO
MSO's primary action of inhibiting glutamine synthetase triggers a cascade of changes in intracellular signaling pathways, most notably those related to nutrient sensing and cellular stress responses.
MSO and the mTOR Signaling Pathway
The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. MSO has been shown to activate mTOR, particularly under conditions of glutamine depletion. This suggests a complex interplay between glutamine metabolism and mTOR signaling.[8][9]
Caption: MSO inhibits Glutamine Synthetase, which can lead to mTORC1 activation.
MSO and the Autophagy Signaling Pathway
Autophagy is a cellular recycling process that is critical for maintaining cellular homeostasis, especially under conditions of nutrient stress. Inhibition of glutamine synthetase by MSO has been linked to the induction of autophagy, a process regulated by the PI3K/Akt/FOXO signaling axis.[8][9]
Caption: MSO-mediated GS inhibition is linked to autophagy induction.
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to assess the effects of MSO on cultured cells.
Glutamine Synthetase (GS) Activity Assay
This assay measures the enzymatic activity of GS, the direct target of MSO.
Principle: The assay can be performed using a colorimetric or spectrophotometric method. One common method relies on the γ-glutamyl transferase reaction of GS, which measures the formation of γ-glutamylhydroxamate from glutamine and hydroxylamine.[9][10] The product can be detected spectrophotometrically at 560 nm.[9] Alternatively, a coupled enzymatic assay can be used to measure the ADP produced from the synthesis of glutamine, which is linked to the oxidation of NADH, measured at 340 nm.[8]
Workflow:
Caption: Workflow for a colorimetric glutamine synthetase activity assay.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by NAD(P)H-dependent oxidoreductase enzymes in viable cells to form insoluble purple formazan (B1609692) crystals.[11] These crystals are then solubilized, and the absorbance is measured, which is proportional to the number of viable cells.
Workflow:
Caption: General workflow for an MTT cell viability assay.
Apoptosis Detection (Annexin V Staining)
Annexin V staining is a common method for detecting early-stage apoptosis.
Principle: In apoptotic cells, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection by flow cytometry.[3][12][13] Propidium iodide (PI) is often used as a counterstain to differentiate early apoptotic (Annexin V-positive, PI-negative) from late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[3]
Workflow:
Caption: Workflow for Annexin V apoptosis detection by flow cytometry.
Caspase Activity Assay
Caspase activity assays measure the activation of caspases, which are key executioners of apoptosis.
Principle: These assays utilize a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3) that is conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (e.g., AMC) reporter molecule.[14][15][16] Upon cleavage by the active caspase, the reporter molecule is released and can be quantified spectrophotometrically or fluorometrically.
Workflow:
References
- 1. Autophagy: Resetting glutamine-dependent metabolism and oxygen consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Additive effects of inhibiting both mTOR and glutamine metabolism on the arthritis in SKG mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dehydroeffusol inhibits viability and epithelial-mesenchymal transition through the Hedgehog and Akt/mTOR signaling pathways in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ultrasound Enhanced Anti-tumor Effect of Temozolomide in Glioblastoma Cells and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Astrocytes are More Resistant to Focal Cerebral Ischemia Than Neurons and Die by a Delayed Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Glutamine metabolism links growth factor signaling to the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring Autophagosome Flux | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of mTOR complexes protects cancer cells from glutamine starvation induced cell death by restoring Akt stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 16. Glutamine and asparagine activate mTORC1 independently of Rag GTPases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Methionine Sulfoximine Alternatives in Research
For decades, Methionine Sulfoximine (MSO) has been a cornerstone tool for researchers studying nitrogen metabolism and glutamate (B1630785) neurotransmission due to its potent inhibition of glutamine synthetase (GS). However, the quest for enhanced specificity, varied potency, and alternative experimental applications has led to the exploration of several alternatives. This guide provides a comprehensive comparison of MSO and its primary alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal inhibitor for their studies.
Executive Summary
Phosphinothricin (PPT), also known as glufosinate, stands out as the most widely used and studied alternative to MSO. Both compounds are glutamate analogs that irreversibly inhibit glutamine synthetase, albeit through slightly different mechanisms. While MSO undergoes a biphasic inhibition involving initial competitive binding followed by irreversible inactivation, PPT forms a stable, irreversible complex with the enzyme after phosphorylation. Experimental data suggests that PPT is a more potent inhibitor of both plant and bacterial GS than MSO. Other classes of GS inhibitors, such as bisphosphonates and ATP-competitive inhibitors, offer alternative mechanisms of action but are less commonly employed as direct MSO substitutes in many research contexts.
Comparative Analysis of Glutamine Synthetase Inhibitors
The following table summarizes the key characteristics of this compound and its primary alternative, Phosphinothricin.
| Feature | This compound (MSO) | Phosphinothricin (PPT, Glufosinate) | Other Alternatives (e.g., Bisphosphonates) |
| Target Enzyme | Glutamine Synthetase (GS) | Glutamine Synthetase (GS) | Glutamine Synthetase (GS) |
| Mechanism of Action | Glutamate analog; Biphasic inhibition: initial reversible competitive inhibition followed by irreversible inactivation.[1][2] | Glutamate analog; Forms an irreversible enzyme-inhibitor complex after phosphorylation.[3] | Varied; can be ATP-competitive or bind to other sites on the enzyme. |
| Potency | Ki of 1.19 mM for human GS.[1][2] | Reported to be approximately 2.2 times more potent than MSO in inhibiting plant and bacterial GS.[3] | Varies depending on the specific compound. |
| Primary Applications | Inhibition of GS in neuroscience, plant biology, and cancer research; selection agent for the bar gene. | Herbicide; potent inhibitor of GS in plant and microbial research; selection agent for the bar gene. | Primarily investigated for herbicidal and antimicrobial properties. |
| Off-Target Effects | Can inhibit γ-glutamylcysteine synthetase, but in vivo effects on glutathione (B108866) levels in the brain are not consistently observed.[1] May activate the mTOR pathway.[4] | Can also activate the mTOR pathway.[4] | Specific off-target effects are compound-dependent. |
Signaling Pathways and Experimental Workflows
Glutamine Synthetase Catalytic Cycle and Inhibition
The following diagram illustrates the normal catalytic cycle of glutamine synthetase and the points of inhibition by MSO and PPT.
Caption: Inhibition of the Glutamine Synthetase cycle by MSO and PPT.
General Experimental Workflow for Comparing GS Inhibitors
This workflow outlines the steps for comparing the efficacy of different glutamine synthetase inhibitors in a cell-based assay.
Caption: Workflow for comparing GS inhibitor efficacy in cell culture.
Experimental Protocols
Glutamine Synthetase Activity Assay (Colorimetric)
This protocol is adapted from several sources and measures the γ-glutamyl transferase activity of GS.
Materials:
-
Lysis Buffer: 50 mM Imidazole-HCl, pH 6.8
-
Assay Buffer (1x): 50 mM Imidazole-HCl (pH 6.8), 50 mM L-glutamine, 50 mM hydroxylamine, 25 mM sodium arsenate, 2 mM MnCl₂, 0.4 mM ADP.
-
Stop Solution (1x): 90 mM FeCl₃, 1.8 N HCl, 1.45% trichloroacetic acid.
-
γ-glutamylhydroxamate standard.
-
Microplate reader capable of measuring absorbance at 540-560 nm.
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).
-
-
Inhibitor Treatment (for IC50 determination):
-
In a 96-well plate, add a constant amount of cell lysate (e.g., 20-50 µg of protein) to each well.
-
Add varying concentrations of the GS inhibitor (MSO, PPT, etc.) to the wells. Include a vehicle control.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
-
Enzymatic Reaction:
-
Add an equal volume of 1x Assay Buffer to each well to start the reaction.
-
Incubate the plate at 37°C for a suitable time (e.g., 30-60 minutes).
-
-
Stopping the Reaction and Detection:
-
Add an equal volume of 1x Stop Solution to each well to terminate the reaction.
-
Centrifuge the plate at 1,000 x g for 5 minutes to pellet any precipitate.
-
Measure the absorbance of the supernatant at 540-560 nm.
-
-
Data Analysis:
-
Generate a standard curve using the γ-glutamylhydroxamate standard.
-
Calculate the GS activity in each sample relative to the control.
-
For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
-
Use of MSO and PPT as Selective Agents in Plant Tissue Culture
This protocol provides a general guideline for selecting transformed plant cells expressing the bar gene, which confers resistance to both MSO and PPT.
Materials:
-
Plant tissue culture medium appropriate for the species.
-
Stock solutions of MSO (e.g., 10 mM) and PPT (e.g., 10 mg/mL), filter-sterilized.
-
Transformed plant cells or explants.
Procedure:
-
Determine Optimal Selective Agent Concentration:
-
Culture non-transformed (wild-type) cells or explants on a medium containing a range of MSO (e.g., 1-50 µM) or PPT (e.g., 0.1-10 mg/L) concentrations.
-
After a defined culture period (e.g., 2-4 weeks), identify the minimum concentration of each agent that completely inhibits the growth of wild-type tissue. This is the optimal concentration for selection.
-
-
Selection of Transformants:
-
After transformation with a vector containing the bar gene, culture the cells or explants on the selection medium containing the predetermined optimal concentration of MSO or PPT.
-
Subculture the surviving, growing tissues to fresh selection medium every 2-3 weeks.
-
-
Regeneration of Resistant Plants:
-
Once resistant calli or shoots are well-established, transfer them to a regeneration medium, which may contain a reduced concentration of the selective agent or no selective agent, to promote plantlet development.
-
Conclusion
While this compound remains a valuable tool in various research fields, Phosphinothricin presents a more potent and widely adopted alternative, particularly in plant and microbial studies. The choice between these inhibitors will ultimately depend on the specific research question, the experimental system, and the desired potency. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific application. The detailed protocols and comparative data provided in this guide serve as a valuable resource for making an informed decision and designing robust experiments.
References
- 1. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine-relevance to the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of Methionine Sulfoximine
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Methionine Sulfoximine (MSX), a neurotoxic compound and an inhibitor of glutamine synthetase and gamma-glutamylcysteine (B196262) synthetase.[1] Adherence to these protocols is critical for ensuring the safety of laboratory personnel and protecting the environment. This document is intended for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance and presents several risks upon exposure.[1] It is crucial to handle this chemical with appropriate care, utilizing proper personal protective equipment (PPE) in a well-ventilated area.[1][2][3]
Summary of Hazards:
| Hazard Type | Description | Citations |
| Irritant | Causes irritation to the skin, eyes, and respiratory system. | [1][3] |
| Neurotoxicity | As a neurotoxic agent, it can have adverse effects on the nervous system. | [4][5] |
| Developmental Toxicity | Has recorded instances of foetotoxicity, foetolethality, and specific developmental abnormalities. | [1] |
| Combustibility | While it is a combustible solid, it propagates flame with difficulty. Dust from the compound may form an explosive mixture with air. | [1] |
Personal Protective Equipment (PPE):
Proper PPE is mandatory to prevent exposure when handling this compound.
| Equipment | Specification | Citations |
| Gloves | Chemical-resistant gloves. | [1][6] |
| Eye Protection | Safety glasses or goggles. | [1][6] |
| Body Protection | Protective clothing or a lab coat. | [1][6] |
| Respiratory Protection | A dust respirator should be worn, especially when handling the powder form, to avoid inhalation. | [1][7] |
Operational and Disposal Plans
The following sections provide detailed protocols for spill management and routine disposal of this compound waste.
Spill Management Protocol
Immediate and correct response to a spill is critical to contain the hazard.
1. Minor Spills (Dry Powder):
-
Ventilation: Ensure the area is well-ventilated.
-
Avoid Dust: Use dry clean-up procedures and avoid actions that generate dust.[1][2] Do not use air hoses for cleaning.[2]
-
Containment: Carefully sweep, shovel, or vacuum the spilled material.[1] If using a vacuum, it should be an explosion-proof model designed for grounded use.[1][2]
-
Collection: Place the collected residue into a clean, dry, sealable, and properly labeled container for disposal.[1][2]
-
Decontamination: Wash the spill area thoroughly with large amounts of water.[1] Prevent runoff from entering drains.[1]
2. Major Spills:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.[1][7]
-
Emergency Services: Notify and alert emergency responders, providing the location and nature of the hazard.[1]
-
Containment: Prevent the spillage from entering drains, sewers, or water courses by any available means.[1][2]
-
Personal Protection: Only trained personnel with appropriate protective clothing and respiratory protection should approach the spill area.[1]
-
Cleanup: Follow the procedures for a minor spill once the situation is under control.
Step-by-Step Waste Disposal Procedure
All waste containing this compound must be treated as hazardous waste and handled in strict accordance with local, state, and federal regulations.[1][8]
1. Waste Identification and Segregation:
-
Identify all materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.
-
Segregate this waste from other laboratory waste streams.
2. Waste Collection and Labeling:
-
Collect solid waste in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Collect liquid waste in a separate, compatible, and leak-proof container.
-
Label the container clearly with "Hazardous Waste," the name "this compound," and any other required hazard warnings.[9]
3. Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials like strong oxidizing agents.[10][11]
-
Ensure the storage area is cool, dry, and well-ventilated.[3][10]
4. Final Disposal:
-
Prohibition: DO NOT discharge this compound waste into sewers or waterways.[1][7]
-
Professional Service: Arrange for disposal through a licensed professional waste disposal company.[7]
-
Disposal Method: The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Contaminated Packaging: Dispose of contaminated packaging and containers as unused product in the same manner.[7]
-
Regulatory Compliance: The chemical waste generator is responsible for correctly classifying the waste and ensuring compliance with all applicable regulations, including EPA guidelines (40 CFR Parts 261.3) and local rules.[10]
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. bio.vu.nl [bio.vu.nl]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. research.unl.edu [research.unl.edu]
- 5. Occupational Neurotoxicology - OSHwiki | European Agency for Safety and Health at Work [oshwiki.osha.europa.eu]
- 6. L-METHIONINE SULFOXIMINE - Safety Data Sheet [chemicalbook.com]
- 7. capotchem.cn [capotchem.cn]
- 8. abmole.com [abmole.com]
- 9. Dispose of Toxic Chemicals Properly: Best Practices for Safe Disposal [greenflow.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guide for Handling Methionine Sulfoximine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Methionine Sulfoximine. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
This compound is a chemical that requires careful handling due to its potential hazards. While some sources may classify it as non-hazardous, the majority of safety data sheets indicate that it can cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, it is crucial to adhere to the following safety precautions.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2][3] Ingestion may also cause digestive tract irritation.[5]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face | Safety glasses with side-shields or chemical safety goggles. | Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][5][6] |
| Hand | Chemical-resistant, impervious gloves. | Inspect gloves prior to use.[6] |
| Body | Laboratory coat or other suitable protective clothing. | To prevent skin exposure.[1][5] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator. | Recommended when ventilation is inadequate or if dust is generated.[1][5][6] |
Operational Procedures for Safe Handling
Adherence to proper handling procedures is critical to minimize exposure and ensure a safe working environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling the Compound:
-
Storage:
Emergency and Disposal Plans
Immediate and appropriate action is crucial in the event of an emergency.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2][5]
-
Skin Contact: Immediately remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][2][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek medical attention.[5]
Spill and Leak Procedures:
-
Minor Spills:
-
Major Spills:
Disposal Plan:
-
Dispose of waste in accordance with local, state, and federal regulations.[3]
-
Waste materials may be classified as hazardous.[2]
-
Consult with a licensed professional waste disposal service.[8]
-
Do not empty into drains.[2]
Quantitative Data
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C5H12N2O3S[2][9] |
| Molecular Weight | 180.23 g/mol [9][10] |
| Appearance | White to off-white powder/solid[2] |
| Melting Point | >210 °C (decomposes) |
| Boiling Point | 352.2°C at 760 mmHg[4] |
| Density | 1.46 g/cm³[4] |
| Solubility | Soluble in water (sparingly).[4][11] |
Experimental Protocol: Inhibition of Glutamine Synthetase
This compound is a known inhibitor of glutamine synthetase.[11] While specific experimental protocols can vary, a general methodology to assess this inhibition is as follows:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in an appropriate buffer (e.g., PBS, pH 7.2).
-
Prepare a solution of purified glutamine synthetase.
-
Prepare assay buffer containing the necessary substrates for the glutamine synthetase reaction (e.g., glutamate, ATP, and ammonia).
-
-
Inhibition Assay:
-
In a microplate or similar vessel, combine the glutamine synthetase enzyme with varying concentrations of the this compound inhibitor.
-
Include a control group with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate-containing assay buffer.
-
-
Detection and Analysis:
-
Measure the product of the enzymatic reaction over time. Common methods include colorimetric assays that detect the amount of γ-glutamyl hydroxamate formed or measuring the inorganic phosphate (B84403) released from ATP hydrolysis.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the glutamine synthetase activity.
-
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. bio.vu.nl [bio.vu.nl]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. echemi.com [echemi.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. capotchem.cn [capotchem.cn]
- 9. This compound | C5H12N2O3S | CID 89034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. DL-Methionine-DL-sulfoximine | C5H12N2O3S | CID 16118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
